molecular formula C33H56N7O20P3S B15599977 (S)-3-hydroxydodecanedioyl-CoA

(S)-3-hydroxydodecanedioyl-CoA

Cat. No.: B15599977
M. Wt: 995.8 g/mol
InChI Key: OOBIFVLIQDTVQU-IWSLRNGJSA-N
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Description

(S)-3-hydroxydodecanedioyl-CoA is an (S)-3-hydroxyacyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (S)-3-hydroxydodecanedioic acid. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C33H56N7O20P3S

Molecular Weight

995.8 g/mol

IUPAC Name

(10S)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-hydroxy-12-oxododecanoic acid

InChI

InChI=1S/C33H56N7O20P3S/c1-33(2,28(47)31(48)36-12-11-22(42)35-13-14-64-24(45)15-20(41)9-7-5-3-4-6-8-10-23(43)44)17-57-63(54,55)60-62(52,53)56-16-21-27(59-61(49,50)51)26(46)32(58-21)40-19-39-25-29(34)37-18-38-30(25)40/h18-21,26-28,32,41,46-47H,3-17H2,1-2H3,(H,35,42)(H,36,48)(H,43,44)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)/t20-,21+,26+,27+,28-,32+/m0/s1

InChI Key

OOBIFVLIQDTVQU-IWSLRNGJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of (S)-3-hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the metabolic pathway involving (S)-3-hydroxydodecanedioyl-CoA, an intermediate in the catabolism of dodecanedioic acid. It covers the enzymatic reactions, subcellular localization, regulatory mechanisms, and relevant experimental methodologies.

Introduction

Dodecanedioic acid (DODA), a 12-carbon α,ω-dicarboxylic acid, is emerging as a significant metabolite and potential therapeutic agent. It serves as an alternative energy substrate, particularly in conditions of impaired mitochondrial fatty acid oxidation. The catabolism of DODA primarily occurs through a peroxisomal β-oxidation pathway, which involves a series of enzymatic reactions to shorten the dicarboxylic acid chain. A key intermediate in this pathway is this compound. Understanding the metabolic fate of this intermediate is crucial for elucidating the complete picture of dicarboxylic acid metabolism and its physiological implications.

The Metabolic Pathway of Dodecanedioic Acid and the Role of this compound

The breakdown of dodecanedioic acid is a multi-step process that predominantly takes place in the peroxisomes. This pathway is analogous to the β-oxidation of monocarboxylic fatty acids but is adapted for dicarboxylic substrates.

Step 1: Activation of Dodecanedioic Acid

Before entering the β-oxidation spiral, dodecanedioic acid must be activated by its esterification to coenzyme A (CoA). This reaction is catalyzed by a dicarboxylyl-CoA synthetase, which utilizes ATP to form dodecanedioyl-CoA.

Step 2: Peroxisomal β-Oxidation

Once activated, dodecanedioyl-CoA undergoes a series of four core reactions within the peroxisome, which are repeated to shorten the carbon chain.

  • Dehydrogenation: The first step is the introduction of a double bond between the α- and β-carbons of dodecanedioyl-CoA. This oxidation is catalyzed by acyl-CoA oxidase (ACOX) , a flavoenzyme that uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂). The product of this reaction is 2-dodecenoyl-CoA.

  • Hydration: The subsequent step involves the addition of a water molecule across the double bond of 2-dodecenoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the L-bifunctional enzyme (EHHADH) . This hydration is stereospecific, resulting in the formation of This compound .

  • Dehydrogenation of this compound: The hydroxyl group of this compound is then oxidized to a keto group by the (S)-3-hydroxyacyl-CoA dehydrogenase activity of the same L-bifunctional enzyme (EHHADH) . This reaction uses NAD⁺ as a cofactor, which is reduced to NADH. The product is 3-ketododecanedioyl-CoA.

  • Thiolytic Cleavage: The final step of the β-oxidation cycle is the cleavage of 3-ketododecanedioyl-CoA by a molecule of coenzyme A. This reaction is catalyzed by a peroxisomal thiolase . The products are acetyl-CoA and a shortened dicarboxylyl-CoA, which in this case is sebacoyl-CoA (C10).

Sebacoyl-CoA can then undergo further rounds of β-oxidation until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like adipic acid and succinic acid, which can then enter the Krebs cycle.

Metabolic Pathway Diagram

S-3-hydroxydodecanedioyl-CoA Metabolic Pathway cluster_peroxisome Peroxisome DODA Dodecanedioic Acid DODA_CoA Dodecanedioyl-CoA DODA->DODA_CoA Dicarboxylyl-CoA Synthetase Enoyl_CoA 2-Dodecenoyl-CoA DODA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA L-Bifunctional Enzyme (Enoyl-CoA Hydratase activity) Ketoacyl_CoA 3-Ketododecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-Bifunctional Enzyme ((S)-3-hydroxyacyl-CoA Dehydrogenase activity) Sebacoyl_CoA Sebacoyl-CoA Ketoacyl_CoA->Sebacoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Krebs Krebs Cycle Sebacoyl_CoA->Krebs Further β-oxidation & transport Acetyl_CoA->Krebs

Caption: Peroxisomal β-oxidation of dodecanedioic acid.

Regulation of the Pathway

The peroxisomal β-oxidation of dicarboxylic acids is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and dicarboxylic acids, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. The key enzymes of the peroxisomal β-oxidation pathway, including ACOX and EHHADH, are targets of PPARα, allowing for a coordinated response to an increased load of fatty acids and dicarboxylic acids.

PPARα Signaling Pathway Diagram

PPARa Signaling Pathway DODA Dodecanedioic Acid (Ligand) PPARa PPARα DODA->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to TargetGenes Target Gene Expression (ACOX, EHHADH, etc.) PPRE->TargetGenes activates Enzymes Increased Peroxisomal β-oxidation Enzymes TargetGenes->Enzymes

Caption: PPARα regulation of peroxisomal β-oxidation.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. The following tables summarize the available information. Further research is required to determine the specific kinetic parameters of the enzymes involved with C12-dicarboxylic acid substrates.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylyl-CoA Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
Adipyl-CoA (C6)151.2[1]
Suberyl-CoA (C8)81.5[1]
Sebacyl-CoA (C10)51.6[1]
Dodecanedioyl-CoA (C12)Data not availableData not available-

Note: While specific data for dodecanedioyl-CoA is not available, the trend suggests that Km decreases and Vmax increases with increasing chain length for medium-chain dicarboxylyl-CoAs.

Table 2: Concentrations of Dodecanedioic Acid in Biological Samples

BiospecimenConditionConcentration (µM)Source
Human BloodNormal219.7 ± 14.0
Rat Liver Perfusate (initial)Experimental~354[2]

Experimental Protocols

Assay for (S)-3-hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a spectrophotometric method to measure the activity of the (S)-3-hydroxyacyl-CoA dehydrogenase component of the L-bifunctional enzyme (EHHADH) using a model substrate.

Principle: The oxidation of the (S)-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.

  • Substrate: 1 mM solution of a suitable (S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxydecanoyl-CoA as a proxy) in water.

  • Cofactor: 10 mM NAD⁺ solution in water.

  • Enzyme Source: Purified L-bifunctional enzyme (EHHADH) or a cell/tissue homogenate containing the enzyme.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of Assay Buffer

    • 100 µL of 10 mM NAD⁺ solution

    • 50 µL of the enzyme source

  • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of the 1 mM (S)-3-hydroxyacyl-CoA substrate solution.

  • Immediately mix by inversion and place the cuvette in a spectrophotometer thermostatted at 37°C.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the reading every 30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Experimental Workflow Diagram

Enzyme Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) start->prep_reagents mix_reagents Mix Buffer, NAD+, and Enzyme in Cuvette prep_reagents->mix_reagents pre_incubate Pre-incubate at 37°C for 5 min mix_reagents->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate spectro Monitor Absorbance at 340 nm add_substrate->spectro calc_rate Calculate Reaction Rate spectro->calc_rate end End calc_rate->end

Caption: Workflow for the (S)-3-hydroxyacyl-CoA dehydrogenase assay.

Quantification of Dodecanedioyl-CoA by LC-MS/MS

This protocol outlines a general procedure for the quantification of dodecanedioyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Dodecanedioyl-CoA is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • Biological Sample: Tissue homogenate, cell lysate, etc.

  • Internal Standard: A stable isotope-labeled version of dodecanedioyl-CoA (e.g., ¹³C₁₂-dodecanedioyl-CoA).

  • Extraction Solvent: Acetonitrile or methanol.

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled to an HPLC system.

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solvent.

    • Add a known amount of the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase B.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for dodecanedioyl-CoA and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of dodecanedioyl-CoA.

    • Quantify the amount of dodecanedioyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The metabolic pathway of this compound is an integral part of the peroxisomal β-oxidation of dodecanedioic acid. This pathway is crucial for the catabolism of long-chain dicarboxylic acids and is tightly regulated by PPARα. While the qualitative aspects of this pathway are reasonably well understood, there is a significant need for more quantitative data, particularly the kinetic parameters of the involved enzymes with C12-dicarboxylic acid substrates. Future research should focus on characterizing these enzymes to develop a more complete and quantitative model of dicarboxylic acid metabolism. Such knowledge will be invaluable for understanding the physiological roles of these molecules and for the development of novel therapeutic strategies targeting fatty acid oxidation disorders and other metabolic diseases.

References

The Biological Function of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxydodecanedioyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of dicarboxylic acids. This technical guide provides a comprehensive overview of its biochemical context, enzymatic regulation, and the methodologies used for its study. While direct quantitative data for this compound is limited, this document synthesizes available information on related compounds and pathways to offer a thorough understanding of its biological significance.

Introduction

This compound is a dicarboxylic acyl-coenzyme A (CoA) derivative that plays a crucial role in the catabolism of long-chain fatty acids. Unlike the more commonly studied monocarboxylic fatty acids, dicarboxylic acids are primarily generated through the ω-oxidation pathway in the endoplasmic reticulum. Their subsequent degradation occurs predominantly within peroxisomes, where this compound emerges as a transient but vital intermediate. Understanding the metabolism of this molecule is essential for elucidating the interplay between different fatty acid oxidation pathways and for investigating metabolic disorders associated with defects in these processes.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with the ω-oxidation of dodecanoic acid (lauric acid) and culminates in its degradation via peroxisomal β-oxidation.

Formation via ω-Oxidation of Dodecanoic Acid

Dodecanoic acid, a 12-carbon saturated fatty acid, can undergo oxidation at its terminal methyl group (the ω-carbon) in the smooth endoplasmic reticulum. This process, known as ω-oxidation, generates dodecanedioic acid.

omega_oxidation Dodecanoic_Acid Dodecanoic Acid omega_hydroxy ω-Hydroxydodecanoic Acid Dodecanoic_Acid->omega_hydroxy Cytochrome P450 NADPH, O₂ Dodecanedioic_Acid Dodecanedioic Acid omega_hydroxy->Dodecanedioic_Acid Alcohol Dehydrogenase Aldehyde Dehydrogenase NAD+ Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase ATP, CoA

Figure 1: ω-Oxidation of Dodecanoic Acid.
Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioyl-CoA is transported into the peroxisome for chain shortening via β-oxidation. This compound is an intermediate in the second and third steps of this pathway.

The initial step is the oxidation of dodecanedioyl-CoA by acyl-CoA oxidase 1 (ACOX1), which introduces a double bond between the α and β carbons, yielding 2-enoyldodecanedioyl-CoA. Subsequently, the bifunctional enzymes, L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4), catalyze the hydration of the double bond to form this compound and its subsequent dehydrogenation to 3-ketododecanedioyl-CoA. Notably, there is functional redundancy between EHHADH and HSD17B4 in the processing of dicarboxylic acids.

peroxisomal_beta_oxidation Dodecanedioyl_CoA Dodecanedioyl-CoA Enoyl_CoA 2-Enoyldodecanedioyl-CoA Dodecanedioyl_CoA->Enoyl_CoA ACOX1 FAD Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH / HSD17B4 (Hydratase activity) Ketoacyl_CoA 3-Ketododecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH / HSD17B4 (Dehydrogenase activity) NAD+ Decanedioyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Decanedioyl_CoA Thiolase CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA

Figure 2: Peroxisomal β-Oxidation Pathway.

Quantitative Data

EnzymeSubstrateKm (µM)VmaxSource
EHHADH (Human)(2E)-Hexadecenedioyl-CoA0.3Not Reported--INVALID-LINK--[1]
EHHADH (Human)This compoundNot ReportedNot Reported-
HSD17B4 (Human)This compoundNot ReportedNot Reported-

Note: The lack of specific kinetic data for this compound highlights an area for future research to fully characterize the efficiency of dicarboxylic acid metabolism.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound and related metabolic processes.

Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids

This protocol describes a method to measure the rate of peroxisomal β-oxidation using a radiolabeled dicarboxylic acid substrate in cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Culture medium

  • [1-14C]Dodecanedioic acid

  • Scintillation cocktail

  • Scintillation counter

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Culture cells to near confluency in appropriate culture vessels.

  • Prepare the substrate solution by dissolving [1-14C]dodecanedioic acid in a suitable solvent and adding it to the culture medium to a final concentration of 10-50 µM.

  • Remove the existing culture medium from the cells and wash twice with PBS.

  • Add the substrate-containing medium to the cells and incubate at 37°C for 2-4 hours.

  • Stop the reaction by placing the culture vessels on ice and adding a strong acid (e.g., perchloric acid) to precipitate cellular macromolecules.

  • Scrape the cells and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at high speed to pellet the precipitated material.

  • Collect the supernatant, which contains the water-soluble radiolabeled β-oxidation products (e.g., [14C]acetyl-CoA).

  • Add the supernatant to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The rate of β-oxidation is calculated based on the amount of radioactivity in the water-soluble fraction per unit of time and cellular protein.

beta_oxidation_assay Start Start: Cultured Cells Add_Substrate Add [1-¹⁴C]Dodecanedioic Acid Start->Add_Substrate Incubate Incubate (37°C, 2-4h) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Acid Precipitation) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Analyze Analyze Data Scintillation_Counting->Analyze

Figure 3: Peroxisomal β-Oxidation Assay Workflow.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenases (like EHHADH and HSD17B4) by monitoring the reduction of NAD+ to NADH.

Materials:

  • Purified EHHADH or HSD17B4 enzyme, or cell lysate

  • This compound (substrate)

  • NAD+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD+ in a cuvette.

  • Add the enzyme solution (purified enzyme or cell lysate) to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the substrate, this compound, to the cuvette and mix quickly.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

dehydrogenase_assay cluster_prep Reaction Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffer_NAD Prepare Buffer + NAD+ Add_Enzyme Add Enzyme Buffer_NAD->Add_Enzyme Baseline Record Baseline A₃₄₀ Add_Enzyme->Baseline Add_Substrate Add this compound Baseline->Add_Substrate Monitor_A340 Monitor A₃₄₀ Increase Add_Substrate->Monitor_A340 Calculate_Rate Calculate Initial Rate Monitor_A340->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Figure 4: 3-Hydroxyacyl-CoA Dehydrogenase Assay Workflow.
Analytical Methods for Dicarboxylyl-CoAs

Quantification of this compound and other dicarboxylyl-CoAs in biological samples typically requires sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Procedure:

  • Extraction: Extract acyl-CoAs from tissue or cell samples using a suitable solvent system (e.g., methanol/water).

  • Purification: Purify the acyl-CoA fraction using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography and detect and quantify them by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are crucial for accurate quantification.

Signaling and Regulatory Roles

Currently, there is no direct evidence in the scientific literature to suggest that this compound has a specific signaling role. Its primary function appears to be that of a metabolic intermediate in the peroxisomal β-oxidation pathway. However, the products of dicarboxylic acid metabolism, such as succinyl-CoA, can enter the Krebs cycle and influence cellular energy status, which may have downstream signaling consequences. Further research is needed to explore any potential regulatory functions of this compound itself.

Conclusion

This compound is a critical, albeit transient, molecule in the peroxisomal degradation of dicarboxylic acids. Its metabolism is intricately linked to the ω-oxidation pathway and involves key peroxisomal enzymes, including ACOX1, EHHADH, and HSD17B4. While specific quantitative and functional data for this molecule are still emerging, the methodologies outlined in this guide provide a framework for its further investigation. A deeper understanding of the biological function of this compound will be instrumental for researchers in the fields of metabolism, inborn errors of metabolism, and the development of therapeutic strategies for related disorders.

References

(S)-3-Hydroxydodecanedioyl-CoA in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxydodecanedioyl-CoA is a critical intermediate in the β-oxidation of dicarboxylic acids. The accumulation of this and other 3-hydroxydicarboxylic acids is a key biomarker for certain inherited disorders of fatty acid oxidation, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This technical guide provides an in-depth overview of the role of this compound in fatty acid metabolism, its clinical relevance, and detailed methodologies for its study.

Introduction: The Intersection of ω-Oxidation and β-Oxidation

Under conditions of impaired mitochondrial β-oxidation, such as in fatty acid oxidation disorders, the cell can utilize an alternative pathway known as ω-oxidation. This process, occurring primarily in the endoplasmic reticulum, oxidizes the terminal methyl group of fatty acids, leading to the formation of dicarboxylic acids. These dicarboxylic acids can then undergo β-oxidation in both mitochondria and peroxisomes. This compound emerges as an intermediate during the β-oxidation of dodecanedioic acid.

Metabolic Pathway of this compound

The formation and subsequent metabolism of this compound are integral to the dicarboxylic acid oxidation pathway. The key enzymatic steps are outlined below.

fatty_acid_oxidation cluster_omega ω-Oxidation (ER) cluster_beta β-Oxidation of Dicarboxylic Acids (Mitochondria/Peroxisomes) Long-chain fatty acid Long-chain fatty acid ω-hydroxy fatty acid ω-hydroxy fatty acid Long-chain fatty acid->ω-hydroxy fatty acid CYP4A Dicarboxylic acid Dicarboxylic acid ω-hydroxy fatty acid->Dicarboxylic acid ADH/ALDH Dodecanedioyl-CoA Dodecanedioyl-CoA Dicarboxylic acid->Dodecanedioyl-CoA Acyl-CoA Synthetase trans-2-Dodecenoyl-CoA trans-2-Dodecenoyl-CoA Dodecanedioyl-CoA->trans-2-Dodecenoyl-CoA Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD) This compound This compound trans-2-Dodecenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketododecanedioyl-CoA 3-Ketododecanedioyl-CoA This compound->3-Ketododecanedioyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Decanedioyl-CoA Decanedioyl-CoA 3-Ketododecanedioyl-CoA->Decanedioyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketododecanedioyl-CoA->Acetyl-CoA

Figure 1: Metabolic pathway showing the formation of dicarboxylic acids via ω-oxidation and their subsequent β-oxidation, highlighting the position of this compound.

Clinical Significance: LCHAD and MCAD Deficiencies

Inborn errors of fatty acid metabolism can disrupt the β-oxidation spiral, leading to the accumulation of specific intermediates.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, leading to a deficiency in the LCHAD enzyme. As a result, the conversion of this compound to 3-ketododecanedioyl-CoA is blocked. This leads to an accumulation and increased urinary excretion of C6-C14 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid[1][2][3]. The analysis of urinary organic acids is a key diagnostic tool for LCHAD deficiency[4][5].

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In MCAD deficiency, the initial dehydrogenation of medium-chain acyl-CoAs is impaired. This can also lead to an increase in dicarboxylic aciduria and the excretion of 3-hydroxydicarboxylic acids, although the pattern of accumulated metabolites differs from that in LCHAD deficiency. In MCAD deficiency, there are typically lower ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10)[1][2][3][6].

The urinary profile of 3-hydroxydicarboxylic acids can, therefore, serve as a differential diagnostic marker for these conditions[2][3].

Cellular Pathophysiology of Metabolite Accumulation

The accumulation of 3-hydroxy fatty acids and their dicarboxylic acid counterparts can have deleterious effects on cellular function, particularly in mitochondria. Research has shown that long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation in heart mitochondria. This leads to an increase in resting respiration, a decrease in the respiratory control and ADP/O ratios, and a reduction in the mitochondrial membrane potential (ΔΨ). These effects can impair cardiac energy homeostasis and contribute to the cardiomyopathy often seen in LCHAD deficiency[7].

Quantitative Data

While specific urinary concentrations of this compound in LCHAD patients are not consistently reported and can vary based on clinical status, the qualitative presence and relative abundance of a series of 3-hydroxydicarboxylic acids are diagnostically significant. The table below summarizes the expected findings in urinary organic acid analysis for relevant fatty acid oxidation disorders.

DisorderC6-3OHDAC8-3OHDAC10-3OHDAC12-3OHDAC14-3OHDA
Normal TraceTraceTraceTraceTrace
LCHAD Deficiency ElevatedElevatedElevatedMarkedly Elevated Elevated
MCAD Deficiency ElevatedElevatedElevatedPresentTrace
3OHDA: 3-hydroxydicarboxylic acid
This table represents a generalized pattern; actual results can vary.

Experimental Protocols

Synthesis of 3-Hydroxydodecanedioic Acid Standard

A stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. A synthetic scheme for 3-hydroxydodecanedioic acid and its di-deuterated analog has been reported and is essential for developing a stable-isotope dilution mass spectrometric analytical approach[8]. The general steps involve the creation of a long-chain monoester dicarboxylic acid, followed by the introduction of the 3-hydroxy group and subsequent deprotection.

Urinary Organic Acid Analysis by GC/MS

This protocol outlines the general steps for the analysis of 3-hydroxydicarboxylic acids in urine.

gcms_workflow Urine Sample Urine Sample Acidification & Extraction Acidification & Extraction Urine Sample->Acidification & Extraction Add internal standard Drying Drying Acidification & Extraction->Drying Ethyl acetate Derivatization Derivatization Drying->Derivatization Under N2 GC/MS Analysis GC/MS Analysis Derivatization->GC/MS Analysis BSTFA (TMS derivatization) Data Analysis Data Analysis GC/MS Analysis->Data Analysis

Figure 2: General workflow for the analysis of urinary organic acids by GC/MS.

Protocol:

  • Sample Preparation: To a defined volume of urine, add a known amount of a suitable internal standard (e.g., a deuterated 3-hydroxydicarboxylic acid). Acidify the urine to a pH below 2 with HCl[1].

  • Extraction: Perform a liquid-liquid extraction with a solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the organic acids[1].

  • Drying: Pool the organic phases and evaporate to dryness under a stream of nitrogen[1].

  • Derivatization: To the dried extract, add a derivatizing agent to create volatile esters. For GC/MS analysis, trimethylsilyl (B98337) (TMS) derivatives are commonly used. This is achieved by reacting the extract with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine (B92270) at an elevated temperature (e.g., 70°C)[1][9][10].

  • GC/MS Analysis: Inject the derivatized sample onto a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column (e.g., SE-52 or OV-1701)[9]. The mass spectrometer is operated in electron impact (EI) or chemical ionization (CI) mode to generate characteristic fragmentation patterns for identification and quantification[1][8][9].

Fatty Acid Oxidation Assay in Cultured Fibroblasts

This assay measures the overall flux through the fatty acid β-oxidation pathway and is used to diagnose defects in this process.

fao_assay_workflow Fibroblast Culture Fibroblast Culture Incubation with Radiolabeled Fatty Acid Incubation with Radiolabeled Fatty Acid Fibroblast Culture->Incubation with Radiolabeled Fatty Acid e.g., [9,10-3H]-palmitate Separation of Tritiated Water Separation of Tritiated Water Incubation with Radiolabeled Fatty Acid->Separation of Tritiated Water Reaction quenching Scintillation Counting Scintillation Counting Separation of Tritiated Water->Scintillation Counting Anion exchange chromatography Calculation of FAO Rate Calculation of FAO Rate Scintillation Counting->Calculation of FAO Rate

Figure 3: Workflow for the fatty acid oxidation assay in cultured fibroblasts.

Protocol:

  • Cell Culture: Culture human skin fibroblasts in appropriate media (e.g., EMEM with 10% FBS) until confluent[2][11].

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing a radiolabeled fatty acid, typically [9,10-³H]-palmitic acid, complexed to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer buffer)[2][12].

  • Incubation: Wash the fibroblast monolayers and incubate them with the reaction mixture at 37°C for a defined period (e.g., 2-4 hours). During β-oxidation, the tritium (B154650) atoms are released and form ³H₂O[2].

  • Reaction Quenching and Separation: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the product, ³H₂O, from the unreacted [³H]-palmitic acid using an anion exchange column. The negatively charged palmitate binds to the resin, while the neutral water passes through[2][12].

  • Quantification: Measure the radioactivity in the aqueous eluate using liquid scintillation counting. The amount of ³H₂O produced is proportional to the rate of fatty acid oxidation[12][13].

  • Normalization: Normalize the results to the protein content of the cell lysate.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzyme Assay

This spectrophotometric assay measures the activity of HADH enzymes by monitoring the oxidation of NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3) containing β-NADH and the substrate, S-acetoacetyl-CoA[14].

  • Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme solution[14].

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is proportional to the HADH activity[14].

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Signaling Pathways and Future Directions

While the direct signaling roles of this compound are not well-defined, the accumulation of fatty acid intermediates is known to impact broader cellular signaling networks.

  • PPARα and SIRT3: Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of fatty acid oxidation genes[15][16][17]. Sirtuin 3 (SIRT3), a mitochondrial deacetylase, also plays a crucial role in regulating fatty acid oxidation enzymes[14][18][19][20]. The accumulation of acyl-CoAs and other fatty acid metabolites may indirectly influence the activity of these pathways, although specific interactions with 3-hydroxydicarboxylic acids have not been fully elucidated.

Future research should focus on elucidating the direct molecular targets of this compound and other accumulating metabolites to better understand the pathophysiology of LCHAD deficiency and to identify potential therapeutic targets. The development of robust methods for the synthesis of this compound will be critical for these investigations.

Conclusion

This compound is a key metabolite in the context of dicarboxylic acid metabolism and serves as an important biomarker for inherited disorders of fatty acid oxidation. The analytical methods and experimental protocols detailed in this guide provide a framework for researchers and clinicians to investigate the role of this molecule in health and disease, with the ultimate goal of improving diagnostics and developing novel therapeutic strategies for patients with these debilitating conditions.

References

Technical Whitepaper: Discovery, Isolation, and Characterization of (S)-3-hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide outlines a plausible framework for the discovery and isolation of (S)-3-hydroxydodecanedioyl-CoA. As of the latest literature review, specific experimental data for the discovery and isolation of this particular molecule is not extensively available. Therefore, this document presents a scientifically informed, hypothetical approach based on established methodologies for analogous metabolites.

Introduction

This compound is a long-chain dicarboxylic acyl-Coenzyme A molecule. Its structure suggests a potential role as an intermediate in ω-oxidation of fatty acids followed by β-oxidation, particularly in states of metabolic stress or specific genetic disorders. Dicarboxylic acids are known to be produced when fatty acid β-oxidation is impaired, leading to an increased flux through the ω-oxidation pathway. The resulting dicarboxylic acids can then be sequentially shortened via β-oxidation from either end. This compound would represent a specific intermediate in this catabolic process.

This document provides a comprehensive guide to the hypothetical discovery, isolation, and characterization of this compound, offering detailed experimental protocols and data presentation to facilitate further research in this area.

Hypothetical Discovery and Isolation Workflow

The discovery of this compound is postulated to occur within a research context investigating metabolic dysregulation, such as inborn errors of fatty acid metabolism or conditions of high fatty acid flux like diabetic ketoacidosis. The workflow for its discovery and subsequent isolation would likely follow the steps outlined below.

Discovery_and_Isolation_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation and Verification Phase A Induction of Metabolic Stress in an Animal Model (e.g., high-fat diet) B Tissue Sample Collection (e.g., liver, kidney) A->B C Metabolite Extraction B->C D Untargeted Metabolomics (LC-MS/MS) C->D E Identification of Novel m/z Feature D->E F Tandem MS Fragmentation and Structural Elucidation E->F G Hypothesized Structure: this compound F->G H Scaled-up Sample Preparation G->H Transition to Isolation I Multi-step Chromatographic Purification (e.g., SPE, HPLC) H->I J Fractions Collection and Analysis I->J K Purity Assessment (e.g., >95%) J->K L Structural Verification (NMR, High-Res MS) K->L M Chiral Chromatography for Stereoisomer Confirmation L->M

Caption: A hypothetical workflow for the discovery and isolation of this compound.

Experimental Protocols

Animal Model and Sample Collection
  • Animal Model: Male C57BL/6J mice (n=10 per group) are fed either a standard chow diet or a high-fat diet (60% kcal from fat) for 12 weeks to induce metabolic stress.

  • Sample Collection: Following the dietary intervention, mice are euthanized, and liver tissue is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Metabolite Extraction
  • Approximately 50 mg of frozen liver tissue is homogenized in 1 mL of ice-cold 80% methanol (B129727).

  • The homogenate is incubated at -20°C for 1 hour to precipitate proteins.

  • Samples are centrifuged at 14,000 x g for 15 minutes at 4°C.

  • The supernatant containing the metabolites is collected and dried under a stream of nitrogen gas.

  • The dried extract is reconstituted in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis for Discovery
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Range: m/z 100-1500.

    • Data-Dependent Acquisition: MS/MS fragmentation of the top 10 most intense ions.

Isolation via Preparative HPLC
  • Sample Preparation: A larger batch of liver tissue (e.g., 10 g) is extracted as described in 3.2.

  • Solid-Phase Extraction (SPE): The crude extract is first cleaned up using a C18 SPE cartridge to enrich for acyl-CoAs.

  • Preparative HPLC:

    • Column: A larger-scale C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phases and Gradient: As in 3.3, but with an adjusted gradient to optimize separation of the target compound.

    • Fraction Collection: Fractions are collected every 30 seconds around the expected elution time of the target molecule.

    • Analysis of Fractions: Each fraction is analyzed by analytical LC-MS/MS to identify those containing the pure compound.

Structural Verification
  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and positions of functional groups.

  • Chiral Chromatography: To confirm the (S)-stereochemistry at the 3-hydroxy position.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data
ParameterObserved ValueCalculated Value for C33H57N7O20P3S-Mass Error (ppm)
m/z [M-H]- 968.2549968.25430.62
Table 2: NMR Spectroscopic Data (Hypothetical)
Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C-1 -198.5
C-2 2.8552.3
C-3 4.1268.7
C-4 1.5536.4
... ......
C-12 2.28178.9

Putative Metabolic Pathway

This compound is likely an intermediate in the β-oxidation of dodecanedioyl-CoA, which itself is formed from the ω-oxidation of lauric acid (dodecanoic acid).

Metabolic_Pathway A Lauric Acid (C12) B ω-oxidation A->B CYP4A enzymes C Dodecanedioic Acid B->C D Acyl-CoA Synthetase C->D E Dodecanedioyl-CoA D->E F Acyl-CoA Dehydrogenase E->F G 2-enoyl-dodecanedioyl-CoA F->G H Enoyl-CoA Hydratase G->H I This compound H->I J 3-Hydroxyacyl-CoA Dehydrogenase I->J K 3-keto-dodecanedioyl-CoA J->K L Thiolase K->L M Decanedioyl-CoA + Acetyl-CoA L->M

Enzymatic Synthesis of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of dodecanedioic acid, a long-chain dicarboxylic acid. The enzymatic synthesis of this molecule is of significant interest for researchers studying fatty acid metabolism and its implications in various metabolic disorders. This technical guide provides an in-depth overview of the core enzymatic processes, detailed experimental protocols, and the necessary components for the successful synthesis of this compound. The primary enzyme responsible for this synthesis is the peroxisomal L-bifunctional enzyme (EHHADH), which harbors both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][3]

The Enzymatic Pathway: Peroxisomal β-Oxidation of Dodecanedioic Acid

The synthesis of this compound is an integral part of the peroxisomal β-oxidation pathway for dicarboxylic acids.[4][5] This pathway is essential for the breakdown of long-chain dicarboxylic acids that cannot be efficiently metabolized by mitochondria.

The key steps leading to the formation of this compound are:

  • Activation: Dodecanedioic acid is first activated to its coenzyme A thioester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.

  • Oxidation: The peroxisomal fatty acyl-CoA oxidase catalyzes the introduction of a double bond between the α and β carbons of dodecanedioyl-CoA, yielding 2-enoyl-dodecanedioyl-CoA.[6]

  • Hydration: The enoyl-CoA hydratase domain of the L-bifunctional enzyme (EHHADH) then catalyzes the stereospecific hydration of the trans-2-enoyl-dodecanedioyl-CoA to form this compound.[1][3]

Following its synthesis, this compound is further metabolized by the (S)-3-hydroxyacyl-CoA dehydrogenase domain of EHHADH to 3-keto-dodecanedioyl-CoA, which then proceeds through the β-oxidation spiral.

Data Presentation: Enzyme and Substrate Information

ComponentTypeFunction/RoleNotes
Enzyme
Peroxisomal L-bifunctional enzyme (EHHADH)Bifunctional EnzymePossesses enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][3]Essential for the β-oxidation of medium and long-chain dicarboxylic acids.[1][4][7]
Substrate
2-enoyl-dodecanedioyl-CoAEnoyl-CoAThe direct substrate for the enoyl-CoA hydratase activity of EHHADH.-
Product
This compound3-Hydroxyacyl-CoAThe product of the enoyl-CoA hydratase reaction.A key intermediate in dicarboxylic acid metabolism.
Cofactors
Water (H₂O)MoleculeRequired for the hydration reaction catalyzed by enoyl-CoA hydratase.-

Experimental Protocols

The following protocols are adapted from established methods for the expression, purification, and assay of enzymes involved in fatty acid β-oxidation.

Protocol 1: Expression and Purification of Recombinant EHHADH

Objective: To produce and purify active L-bifunctional enzyme (EHHADH) for in vitro synthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the coding sequence for human or murine EHHADH with an affinity tag (e.g., His-tag)

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Methodology:

  • Transform the E. coli expression strain with the EHHADH expression vector.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a large-scale culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound protein with elution buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure EHHADH and dialyze against dialysis buffer.

  • Determine the protein concentration and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from 2-enoyl-dodecanedioyl-CoA using purified EHHADH.

Materials:

  • Purified recombinant EHHADH

  • 2-enoyl-dodecanedioyl-CoA (substrate)

  • Reaction buffer (100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl or 10% formic acid)

  • HPLC system with a C18 column for analysis and purification

Methodology:

  • Prepare a stock solution of 2-enoyl-dodecanedioyl-CoA in the reaction buffer.

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction buffer: to a final volume of 100 µL

    • 2-enoyl-dodecanedioyl-CoA: to a final concentration of 100-500 µM

    • Purified EHHADH: 1-5 µg

  • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Terminate the reaction by adding 10 µL of the quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to monitor the conversion of the substrate to the product. The elution can be monitored by UV absorbance at 260 nm (for the CoA moiety).

  • For preparative scale synthesis, the reaction volume can be increased, and the product can be purified using a semi-preparative HPLC column.

Mandatory Visualizations

Signaling Pathways

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Dodecanedioyl_CoA Dodecanedioyl-CoA Enoyl_CoA 2-enoyl-dodecanedioyl-CoA Dodecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-keto-dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH ((S)-3-hydroxyacyl-CoA Dehydrogenase) Thiolytic_Cleavage Thiolytic Cleavage Ketoacyl_CoA->Thiolytic_Cleavage Thiolase

Caption: Peroxisomal β-oxidation pathway for dodecanedioyl-CoA.

Experimental Workflows

experimental_workflow cluster_synthesis_workflow Synthesis and Purification Workflow Start Start: 2-enoyl-dodecanedioyl-CoA Enzymatic_Reaction Enzymatic Reaction with Purified EHHADH Start->Enzymatic_Reaction Reaction_Quenching Reaction Quenching Enzymatic_Reaction->Reaction_Quenching Product_Analysis HPLC Analysis for Product Formation Reaction_Quenching->Product_Analysis Product_Purification Preparative HPLC for Product Purification Product_Analysis->Product_Purification Final_Product Final Product: this compound Product_Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

References

(S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of (S)-3-hydroxydodecanedioyl-CoA. This molecule is a key intermediate in the omega-oxidation pathway of dicarboxylic acids, a crucial metabolic route for the breakdown of fatty acids. This document summarizes its known properties, details relevant experimental protocols, and visualizes its role in metabolic pathways.

Chemical Structure and Properties

This compound is the coenzyme A thioester of (S)-3-hydroxydodecanedioic acid. Its structure is characterized by a twelve-carbon dicarboxylic acid backbone with a hydroxyl group at the third carbon (in the S configuration) and a coenzyme A moiety attached to one of the carboxyl groups.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C33H56N7O20P3SPubChem[1]
Molecular Weight 995.8 g/mol PubChem[1]
IUPAC Name (10S)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-10-hydroxy-12-oxododecanoic acidPubChem
Synonyms (S)-3-hydroxydodecanedioyl-coenzyme A, CHEBI:76429PubChem[1]
Physical State Solid (Predicted)Inferred from similar compounds[2]
Solubility Water soluble (Predicted)Dicarboxylic acids are generally water-soluble[3]
Melting Point Not available
Boiling Point Not available

Biochemical Role and Metabolic Pathway

This compound is an intermediate in the metabolic pathway for the degradation of dodecanedioic acid. This pathway involves an initial omega-oxidation of a fatty acid to form the dicarboxylic acid, which is then further metabolized via beta-oxidation.

The metabolic fate of dodecanedioic acid begins with its activation to dodecanedioyl-CoA. This is followed by a series of reactions in the peroxisomes and mitochondria, mirroring the beta-oxidation of fatty acids. This compound is formed during the hydration step of the beta-oxidation spiral of dodecanedioyl-CoA.

Below is a diagram illustrating the metabolic pathway.

metabolomics_pathway Metabolic Pathway of Dodecanedioic Acid cluster_omega_oxidation Omega-Oxidation (Endoplasmic Reticulum) cluster_activation Activation cluster_beta_oxidation Beta-Oxidation (Peroxisome/Mitochondria) Dodecanoic_Acid Dodecanoic Acid omega_Hydroxy ω-Hydroxydodecanoic Acid Dodecanoic_Acid->omega_Hydroxy Cytochrome P450 NADPH, O2 Dodecanedioic_Acid Dodecanedioic Acid omega_Hydroxy->Dodecanedioic_Acid Alcohol Dehydrogenase Aldehyde Dehydrogenase NAD+ Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase ATP, CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Enoyl_CoA 2,3-trans-Enoyl-dodecanedioyl-CoA Dodecanedioyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Keto-dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ Shortened_Acyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA

Caption: Metabolic pathway of dodecanedioic acid degradation.

Experimental Protocols

Synthesis of 3-Hydroxyacyl-CoA Analogs

The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved from the corresponding 2,3-enoyl free acids. This two-step process involves the activation of the free acid to its CoA ester, followed by hydration.

Protocol: Enzymatic Synthesis of 3-Hydroxyacyl-CoA [4]

  • CoA Transferase Reaction (Activation):

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer, pH 8.0

      • 10 mM MgCl2

      • 1 mM Dithiothreitol (DTT)

      • 5 mM 2,3-enoyl fatty acid

      • 2.5 mM Coenzyme A

      • Purified recombinant glutaconate coenzyme A-transferase (GctAB)

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Monitor the formation of the enoyl-CoA by HPLC.

  • Enoyl-CoA Hydratase Reaction (Hydration):

    • To the reaction mixture from step 1, add purified recombinant human short-chain enoyl-CoA hydratase (ECHS1).

    • Continue incubation at 30°C for an additional 1-2 hours.

    • Monitor the conversion of the enoyl-CoA to the 3-hydroxyacyl-CoA by HPLC.

  • Purification:

    • The resulting 3-hydroxyacyl-CoA can be purified by reversed-phase HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-hydroxydicarboxylic acids in biological samples. The following is a general protocol for the analysis of these compounds.

Protocol: GC-MS Analysis of 3-Hydroxydicarboxylic Acids [5][6]

  • Sample Preparation and Extraction:

    • To 1 mL of urine or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Acidify the sample with 6 M HCl.

    • Extract the organic acids twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: HP-5MS capillary column (or equivalent).

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 5 minutes.

      • Ramp to 200°C at 3.8°C/min.

      • Ramp to 290°C at 15°C/min, hold for 6 minutes.

    • Mass Spectrometry: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor for characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes this compound, can be measured spectrophotometrically by monitoring the reduction of NAD+.

Protocol: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase [1][7][8][9]

  • Reaction Mixture:

    • Prepare a cuvette with the following reagents:

      • 100 mM Potassium phosphate (B84403) buffer, pH 7.3

      • 1 mM NAD+

      • 0.1 mM (S)-3-hydroxyacyl-CoA substrate (e.g., this compound)

      • Enzyme sample (cell lysate or purified enzyme)

    • The final volume should be 1 mL.

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis cluster_activity_assay Enzymatic Activity Assay Start Dodecanedioic Acid Activation Activation to Dodecanedioyl-CoA Start->Activation Acyl-CoA Synthetase Beta_Ox_Steps Partial Beta-Oxidation Activation->Beta_Ox_Steps Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase Target_Molecule This compound Beta_Ox_Steps->Target_Molecule Extraction Sample Extraction Target_Molecule->Extraction Assay_Setup Prepare Reaction Mixture Target_Molecule->Assay_Setup Substrate Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Spectro Spectrophotometric Measurement (340 nm) Assay_Setup->Spectro Add Enzyme Calc Calculate Enzyme Activity Spectro->Calc

Caption: A generalized experimental workflow.

This technical guide provides a foundational understanding of this compound for researchers in metabolism and drug development. Further experimental work is needed to fully characterize its physical properties and to develop specific protocols for its synthesis and analysis.

References

The Metabolic Hub: A Technical Guide to (S)-3-Hydroxydodecanedioyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the role of (S)-3-hydroxydodecanedioyl-CoA in cellular metabolism. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core metabolic pathways, enzymatic interactions, and clinical significance of this dicarboxylic acyl-CoA intermediate. Through a detailed presentation of quantitative data, experimental methodologies, and pathway visualizations, this guide aims to be an essential resource for understanding the intricacies of fatty acid oxidation and its implications in health and disease.

Introduction: The Significance of Dicarboxylic Acid Metabolism

Dicarboxylic acids are metabolites formed from the omega (ω)-oxidation of fatty acids, a process that becomes particularly important when the primary pathway of beta (β)-oxidation is impaired. This compound emerges as a key intermediate in the subsequent peroxisomal β-oxidation of dodecanedioic acid. Its accumulation or deficiency can be indicative of underlying metabolic dysregulation, making it a molecule of interest in the study of inherited metabolic disorders and in the development of novel therapeutic interventions.

Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the catabolism of C12 fatty acids, initiating with ω-oxidation and proceeding through peroxisomal β-oxidation.

2.1. Formation of the Precursor: Dodecanedioic Acid via ω-Oxidation

The journey begins with dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. In the endoplasmic reticulum, it undergoes ω-oxidation. This process involves the hydroxylation of the terminal methyl group, followed by successive oxidations to yield a carboxylic acid, thus forming dodecanedioic acid.

2.2. Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Dodecanedioic acid is activated to dodecanedioyl-CoA and transported into the peroxisome. Here, it undergoes β-oxidation, a cyclical process that shortens the dicarboxylic acid chain. This compound is a central intermediate in the second step of this cycle.

The key enzymatic steps in the peroxisomal β-oxidation of dodecanedioyl-CoA are:

  • Oxidation: Dodecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX1), introducing a double bond and forming dodecenedioyl-CoA.

  • Hydration: The L-bifunctional enzyme (also known as MFP-1 or EHHADH) catalyzes the hydration of the double bond in dodecenedioyl-CoA to form this compound.

  • Dehydrogenation: The same L-bifunctional enzyme (EHHADH) then catalyzes the NAD⁺-dependent dehydrogenation of this compound to 3-oxododecanedioyl-CoA.

  • Thiolytic Cleavage: A peroxisomal thiolase (e.g., ACAA1) cleaves 3-oxododecanedioyl-CoA, releasing acetyl-CoA and decanedioyl-CoA, which can then undergo further rounds of β-oxidation.

The metabolic fate of this compound is therefore central to the complete degradation of C12 dicarboxylic acids.

metabolomics_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Dodecanoic Acid Dodecanoic Acid ω-Hydroxydodecanoic Acid ω-Hydroxydodecanoic Acid Dodecanoic Acid->ω-Hydroxydodecanoic Acid CYP450 Dodecanedioic Acid Dodecanedioic Acid ω-Hydroxydodecanoic Acid->Dodecanedioic Acid ADH/ALDH Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase Dodecenedioyl-CoA Dodecenedioyl-CoA Dodecanedioyl-CoA->Dodecenedioyl-CoA ACOX1 S_3_hydroxydodecanedioyl_CoA This compound Dodecenedioyl-CoA->S_3_hydroxydodecanedioyl_CoA EHHADH (Hydratase) 3-Oxododecanedioyl-CoA 3-Oxododecanedioyl-CoA S_3_hydroxydodecanedioyl_CoA->3-Oxododecanedioyl-CoA EHHADH (Dehydrogenase) Decanedioyl-CoA Decanedioyl-CoA 3-Oxododecanedioyl-CoA->Decanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxododecanedioyl-CoA->Acetyl-CoA Thiolase

Caption: Metabolic pathway of this compound formation and degradation.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA~10-50Not specifiedPig Heart[1]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB')Acetoacetyl-CoA48149Ralstonia eutropha[2]

Note: The provided data are for related substrates and enzymes and serve as an approximation. Further research is required to determine the precise kinetic parameters for this compound.

Experimental Protocols

4.1. Synthesis of this compound

A two-step enzymatic synthesis can be employed, starting from the commercially available 3-hydroxydodecanedioic acid.

Step 1: Activation of 3-Hydroxydodecanedioic Acid to its CoA Ester

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, 1 mM 3-hydroxydodecanedioic acid, and a suitable acyl-CoA synthetase (e.g., purified recombinant glutaconate coenzyme A-transferase).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the formation of the CoA ester by HPLC or LC-MS.

  • Purification: Purify the this compound using solid-phase extraction or preparative HPLC.

Step 2: Chiral-specific Hydration (if starting from an unsaturated precursor)

This step is generally not required if starting from 3-hydroxydodecanedioic acid. However, if synthesizing from dodecenedioyl-CoA:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM dodecenedioyl-CoA, and purified recombinant human short-chain enoyl-CoA hydratase (ECHS1) or L-bifunctional enzyme (EHHADH).

  • Incubation: Incubate at 30°C and monitor the reaction by spectrophotometry (decrease in absorbance at 263 nm) or LC-MS.

  • Purification: Purify the resulting this compound as described above.

4.2. LC-MS/MS Analysis of 3-Hydroxydicarboxylic Acids in Urine

This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological fluids.

Sample Preparation:

  • Thawing and Centrifugation: Thaw frozen urine samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Internal Standard Spiking: Add an internal standard solution (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid) to an aliquot of the urine supernatant.

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation and Supernatant Collection: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target 3-hydroxydicarboxylic acids and the internal standard.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis LC-MS/MS Analysis from Urine Start_Acid 3-Hydroxydodecanedioic Acid Activation Enzymatic Activation (Acyl-CoA Synthetase) Start_Acid->Activation Purification1 Purification (HPLC/SPE) Activation->Purification1 Final_Product This compound Purification1->Final_Product Urine_Sample Urine Sample Sample_Prep Sample Preparation (Precipitation, Extraction) Urine_Sample->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflows for synthesis and analysis.

Clinical Relevance and Future Directions

The accumulation of 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid, in urine is a key diagnostic marker for certain inherited disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. In these conditions, the block in the β-oxidation spiral leads to the shunting of fatty acid intermediates towards ω-oxidation, resulting in an increased production and excretion of dicarboxylic acids and their hydroxylated derivatives.

Future research should focus on:

  • Precise Quantification: Developing and validating robust quantitative assays for this compound in various biological matrices.

  • Enzyme Kinetics: Determining the specific kinetic parameters of the L-bifunctional enzyme and other relevant enzymes with this compound to better model metabolic flux.

  • Drug Development: Investigating the potential of modulating dicarboxylic acid metabolism for therapeutic purposes in metabolic diseases.

  • Biomarker Discovery: Exploring the utility of this compound and related metabolites as biomarkers for a wider range of metabolic conditions.

logical_relationship LCHAD_Deficiency LCHAD/TFP Deficiency Beta_Oxidation_Block β-Oxidation Block LCHAD_Deficiency->Beta_Oxidation_Block Increased_Omega_Oxidation Increased ω-Oxidation Beta_Oxidation_Block->Increased_Omega_Oxidation Accumulation_3OH_DCA Accumulation of 3-Hydroxydicarboxylic Acids Increased_Omega_Oxidation->Accumulation_3OH_DCA Urinary_Excretion Urinary Excretion Accumulation_3OH_DCA->Urinary_Excretion Diagnostic_Marker Diagnostic Marker Urinary_Excretion->Diagnostic_Marker

Caption: Clinical relevance of 3-hydroxydicarboxylic acid accumulation.

Conclusion

This compound is a pivotal intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Its metabolic pathway, enzymatic regulation, and clinical significance underscore the intricate network of fatty acid metabolism. This technical guide provides a foundational understanding for researchers and clinicians, paving the way for further exploration and therapeutic innovation in the field of cellular metabolism.

References

The Enzymatic Landscape of (S)-3-Hydroxydodecanedioyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. The metabolism of this substrate is crucial for cellular lipid homeostasis, and its dysregulation has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the enzymes responsible for the metabolism of this compound, complete with available quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway.

Enzymes Metabolizing this compound

The primary enzymes responsible for the conversion of this compound to 3-oxododecanedioyl-CoA are the peroxisomal bifunctional enzymes, which possess 3-hydroxyacyl-CoA dehydrogenase activity. Two key enzymes have been identified in this role:

  • L-bifunctional protein (L-BP) : Encoded by the EHHADH gene, this enzyme is considered to play a significant role in the β-oxidation of dicarboxylic acids.[1][2] Studies on knockout mice have shown that a deficiency in L-BP leads to the accumulation of medium-chain 3-hydroxydicarboxylic acids, highlighting its essential role in this pathway.[3]

  • D-bifunctional protein (D-BP) : Encoded by the HSD17B4 gene, this enzyme also contains 3-hydroxyacyl-CoA dehydrogenase activity and participates in the β-oxidation of dicarboxylic acids.[4][5] While both L-BP and D-BP can process dicarboxylic acid intermediates, they exhibit different substrate specificities, and their relative contributions may vary depending on the specific substrate and cellular context.[3]

Quantitative Data

Currently, there is a lack of specific kinetic data (Km and kcat) in the published literature for the metabolism of this compound by either L-bifunctional protein or D-bifunctional protein. The following table summarizes the absence of this specific quantitative information.

EnzymeSubstrateKmkcatSource
L-bifunctional protein (EHHADH)This compoundData not availableData not availableN/A
D-bifunctional protein (HSD17B4)This compoundData not availableData not availableN/A

Experimental Protocols

The following are detailed methodologies for assaying 3-hydroxyacyl-CoA dehydrogenase activity. These protocols can be adapted for the specific substrate this compound, which would need to be synthesized and purified for use in these assays.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.[6][7]

Materials:

  • Purified L-bifunctional protein or D-bifunctional protein

  • This compound (substrate)

  • NAD+

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the enzyme in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

HPLC-Based Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method directly measures the formation of the product, 3-oxododecanedioyl-CoA, and the decrease of the substrate, this compound, using reverse-phase high-performance liquid chromatography (HPLC).[8]

Materials:

  • Purified L-bifunctional protein or D-bifunctional protein

  • This compound (substrate)

  • NAD+

  • Reaction buffer (e.g., Tris-HCl, pH 8.1)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer, NAD+, and the enzyme.

  • Initiate the reaction by adding the substrate, this compound.

  • Incubate the reaction at the desired temperature for a specific time period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the sample to pellet the precipitated protein.

  • Analyze the supernatant by injecting it into the HPLC system.

  • Separate the substrate and product on a C18 column using an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).

  • Detect the substrate and product by monitoring the absorbance at a suitable wavelength (e.g., 260 nm for the CoA moiety).

  • Quantify the amount of product formed and substrate consumed by comparing the peak areas to a standard curve.

Metabolic Pathway Visualization

The following diagram illustrates the peroxisomal β-oxidation pathway for dicarboxylic acids, highlighting the step where this compound is metabolized.

Peroxisomal_Beta_Oxidation_of_Dicarboxylic_Acids cluster_peroxisome Peroxisome Dicarboxylyl_CoA Dicarboxylyl-CoA Enoyl_CoA 2-enoyl-dicarboxylyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA L/D-Bifunctional Protein (Enoyl-CoA Hydratase activity) Ketoacyl_CoA 3-keto-dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L/D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_Dicarboxylyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

References

(S)-3-Hydroxydodecanedioyl-CoA: An In-Depth Technical Guide to its Role as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-hydroxydodecanedioyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation in biological matrices is a key biomarker for certain inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Trifunctional Protein (TFP) deficiency. These autosomal recessive disorders result in impaired energy production and the accumulation of toxic metabolic intermediates, leading to severe clinical manifestations such as hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy. This technical guide provides a comprehensive overview of the metabolic context of this compound, detailed experimental protocols for its quantification, and a summary of its clinical significance as a biomarker. The information presented herein is intended to support researchers, scientists, and drug development professionals in the diagnosis, monitoring, and therapeutic development for these debilitating metabolic diseases.

Introduction

Mitochondrial fatty acid beta-oxidation is a vital metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. The pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is a key enzyme in this process, responsible for the third step of beta-oxidation for long-chain fatty acids. LCHAD is a component of the mitochondrial trifunctional protein (TFP), which also houses enoyl-CoA hydratase and thiolase activities.[1]

A deficiency in LCHAD or TFP activity, caused by mutations in the HADHA or HADHB genes respectively, leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound.[1][2] This accumulation and its downstream metabolites are central to the pathophysiology of LCHAD and TFP deficiencies. The inability to properly metabolize long-chain fatty acids results in a deficit in energy production and the buildup of toxic intermediates that can damage various tissues, including the liver, heart, skeletal muscle, and retina.[1][3] Consequently, the detection and quantification of this compound and its related metabolites are crucial for the diagnosis and management of these disorders.

Metabolic Pathway and Pathophysiology

The accumulation of this compound is a direct consequence of impaired LCHAD activity. This blockage in the beta-oxidation spiral leads to the shunting of accumulated 3-hydroxy fatty acids into alternative metabolic pathways, primarily omega-oxidation, which results in the formation of 3-hydroxydicarboxylic acids that are subsequently excreted in the urine.

Metabolic_Pathway Figure 1: Simplified Metabolic Pathway in LCHAD Deficiency cluster_mitochondrion Mitochondrion cluster_cytosol_er Cytosol / Endoplasmic Reticulum Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Long_Chain_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA LCHAD LCHAD_Deficiency LCHAD Deficiency (Metabolic Block) Accumulated_3_OH_FA Accumulated 3-Hydroxy Fatty Acids 3_Hydroxyacyl_CoA->Accumulated_3_OH_FA Transport out of Mitochondrion Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Omega_Oxidation Omega-Oxidation Accumulated_3_OH_FA->Omega_Oxidation 3_OH_Dicarboxylic_Acids 3-Hydroxydicarboxylic Acids Omega_Oxidation->3_OH_Dicarboxylic_Acids Urine_Excretion Urinary Excretion 3_OH_Dicarboxylic_Acids->Urine_Excretion Excretion

Caption: Simplified metabolic pathway in LCHAD deficiency.

The accumulation of this compound and other long-chain 3-hydroxy fatty acids is believed to exert toxic effects, contributing to the clinical phenotype of LCHAD deficiency. These metabolites can act as uncouplers of oxidative phosphorylation in mitochondria, impairing cellular energy homeostasis.[4] This mitochondrial dysfunction is a key element in the pathophysiology of the disease, leading to the observed cardiomyopathy and myopathy.

Quantitative Data

The diagnosis of LCHAD deficiency relies on the detection of elevated levels of specific biomarkers. While direct measurement of this compound in plasma is technically challenging and not routinely performed in all clinical laboratories, the analysis of acylcarnitine profiles and urinary organic acids provides crucial diagnostic information.

Table 1: Plasma Acylcarnitine Profile in LCHAD Deficiency

AnalyteLCHAD Deficiency PatientsHealthy ControlsReference
C16-OH-carnitineElevatedNormal[5]
C18-OH-carnitineElevatedNormal[5]
C18:1-OH-carnitineElevatedNormal[5]
C16-OH/C16 ratioElevatedNormal[5]
C18-OH/C18 ratioElevatedNormal[5]

Table 2: Urinary Organic Acid Profile in LCHAD Deficiency

AnalyteLCHAD Deficiency PatientsHealthy ControlsReference
3-Hydroxydicarboxylic acids (C6-C14)Markedly ElevatedLow to undetectable[6][7]
3-Hydroxydodecanedioic acidSignificantly IncreasedTrace amounts[6][7]
Lactic acidOften ElevatedNormal[5]

Note: Specific quantitative values can vary between laboratories and depend on the analytical method used, as well as the clinical status of the patient (e.g., fasting state).

Experimental Protocols

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, in biological samples.

Experimental Workflow

LCMS_Workflow Figure 2: LC-MS/MS Workflow for Acyl-CoA Quantification Sample_Prep Sample Preparation (Tissue homogenization or plasma protein precipitation) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Prep->Extraction LC_Separation Liquid Chromatography (LC) (Reversed-phase C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis Enzyme_Assay_Workflow Figure 3: LCHAD Enzyme Activity Assay Workflow Cell_Culture Culture of Patient and Control Fibroblasts Cell_Harvest Cell Harvesting and Homogenization Cell_Culture->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant Enzyme_Reaction Enzymatic Reaction with 3-hydroxyacyl-CoA substrate Protein_Quant->Enzyme_Reaction Detection Spectrophotometric Detection of NADH production Enzyme_Reaction->Detection Calculation Calculation of Enzyme Activity Detection->Calculation Signaling_Pathway Figure 4: Cellular Consequences of LCHAD Deficiency cluster_lchad LCHAD Deficiency cluster_consequences Cellular Consequences cluster_phenotype Clinical Phenotype LCHAD_Block Impaired LCHAD Activity Accumulation Accumulation of This compound & other 3-OH-LCFAs LCHAD_Block->Accumulation Mito_Dysfunction Mitochondrial Dysfunction Accumulation->Mito_Dysfunction Uncoupling of Oxidative Phosphorylation Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Increased ROS Production Energy_Deficiency Energy Deficiency (Reduced ATP) Mito_Dysfunction->Energy_Deficiency Apoptosis Apoptosis Oxidative_Stress->Apoptosis Energy_Deficiency->Apoptosis Hepatopathy Hepatopathy Energy_Deficiency->Hepatopathy Cardiomyopathy Cardiomyopathy Apoptosis->Cardiomyopathy Myopathy Myopathy Apoptosis->Myopathy Retinopathy Retinopathy Apoptosis->Retinopathy

References

The Natural Occurrence of (S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-coenzyme A derivative that, while not extensively characterized in the scientific literature, is understood to be an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Its precursor, 3-hydroxydodecanedioic acid, is recognized as a metabolite that appears in human urine, particularly in individuals with certain inherited disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] This suggests that the flux through the metabolic pathway that generates this molecule is heightened under conditions of impaired mitochondrial fatty acid oxidation. This guide provides a comprehensive overview of the hypothesized metabolic pathway leading to the formation of this compound, summarizes the available quantitative data for its corresponding dicarboxylic acid, and presents detailed experimental protocols for its potential detection and quantification.

Metabolic Pathway of this compound Formation

The biosynthesis of this compound is believed to be a multi-step process that begins with the ω-oxidation of a monocarboxylic fatty acid in the endoplasmic reticulum, followed by activation to its CoA ester and subsequent β-oxidation within the peroxisome.

ω-Oxidation in the Endoplasmic Reticulum

The process is initiated with a long-chain monocarboxylic fatty acid, such as lauric acid (dodecanoic acid). In the smooth endoplasmic reticulum, this fatty acid undergoes ω-oxidation, a process that introduces a hydroxyl group at the terminal methyl (ω) carbon.[3][4] This reaction is catalyzed by a cytochrome P450-dependent mixed-function oxidase. The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid, in this case, dodecanedioic acid.[3]

Peroxisomal Import and Activation

The newly synthesized dodecanedioic acid is transported into the peroxisome. Inside the peroxisomal matrix, it is activated to its corresponding coenzyme A thioester, dodecanedioyl-CoA, by a peroxisomal acyl-CoA synthetase.

Peroxisomal β-Oxidation

Dodecanedioyl-CoA then enters the peroxisomal β-oxidation spiral. This pathway is enzymatically distinct from its mitochondrial counterpart. The first step is catalyzed by a peroxisome-specific acyl-CoA oxidase, which introduces a double bond between the α and β carbons.[2] Subsequently, a multifunctional enzyme with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities hydrates the double bond to form this compound and then oxidizes it to 3-oxododecanedioyl-CoA.[5][6]

The following diagram illustrates this proposed metabolic pathway:

metabolic_pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Lauric_acid Lauric Acid (Dodecanoic Acid) omega_hydroxy ω-Hydroxydodecanoic Acid Lauric_acid->omega_hydroxy Cytochrome P450 ω-hydroxylase dodecanedioic_acid Dodecanedioic Acid omega_hydroxy->dodecanedioic_acid ADH/ALDH dodecanedioyl_CoA Dodecanedioyl-CoA dodecanedioic_acid->dodecanedioyl_CoA Acyl-CoA Synthetase S_3_hydroxy This compound dodecanedioyl_CoA->S_3_hydroxy Acyl-CoA Oxidase & Enoyl-CoA Hydratase three_oxo 3-Oxododecanedioyl-CoA S_3_hydroxy->three_oxo 3-Hydroxyacyl-CoA Dehydrogenase decanedioyl_CoA Decanedioyl-CoA + Acetyl-CoA three_oxo->decanedioyl_CoA Thiolase

Figure 1. Proposed metabolic pathway for the formation of this compound.

Quantitative Data

Direct quantitative data for this compound in tissues or cells is not currently available in the literature. However, the concentration of its de-esterified form, 3-hydroxydodecanedioic acid, has been measured in human urine, particularly in the context of metabolic disorders. The following table summarizes representative data.

AnalyteMatrixConditionConcentration RangeReference
3-Hydroxydodecanedioic AcidHuman UrineLCHAD DeficiencyElevated (specific values not consistently reported)[1][2]
3-Hydroxydicarboxylic Acids (C6-C14)Human UrineDicarboxylic AciduriaIncreased excretion[7]

Experimental Protocols

The following are detailed methodologies for the detection and quantification of this compound and its corresponding dicarboxylic acid.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a proposed method based on established techniques for acyl-CoA analysis.[1][8][9][10]

1. Sample Preparation (Acyl-CoA Extraction)

  • Materials:

  • Procedure:

    • Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in 1 mL of ice-cold 10% TCA containing the internal standard.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of 50% methanol in 10 mM ammonium acetate.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): A characteristic fragment ion (e.g., loss of the adenosine (B11128) diphosphate (B83284) moiety)

    • Optimize collision energy and other source parameters for the specific analyte and internal standard.

3. Data Analysis

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The general workflow for this protocol is visualized below:

workflow_lcms sample Tissue/Cell Sample homogenization Homogenization in TCA + Internal Standard sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis & Quantification lcms->data workflow_gcms urine_sample Urine Sample + Internal Standard extraction Liquid-Liquid Extraction (Ethyl Acetate) urine_sample->extraction evaporation_gc Evaporation extraction->evaporation_gc derivatization Derivatization (TMS) evaporation_gc->derivatization gcms GC-MS Analysis derivatization->gcms data_gc Data Analysis & Quantification gcms->data_gc

References

Methodological & Application

Application Note: Quantitative Analysis of (S)-3-hydroxydodecanedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-CoA thioester that can be an intermediate in fatty acid metabolism.[1] Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for analyzing low-abundance metabolites like acyl-CoAs from complex biological matrices.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation (Protein Precipitation and Extraction)

This protocol employs a simple and efficient protein precipitation method using 5-sulfosalicylic acid (SSA) to ensure good recovery of acyl-CoAs.[4]

Materials and Reagents:

  • This compound standard

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Collection: Collect biological samples (e.g., tissue homogenates, cell lysates) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Extraction:

    • To 50 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard solution.

    • Add 200 µL of cold 2.5% (w/v) SSA in water to precipitate proteins.[2]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions: The chromatographic separation is performed on a C18 reversed-phase column.

  • Column: Phenomenex Kinetex 2.6 µm C18 150 x 2.1 mm or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    1.5 2
    4.0 15
    13.0 95
    17.0 95
    17.1 2

    | 20.0 | 2 |

Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.5 kV[6]

  • Capillary Temperature: 275°C[6]

  • Sheath Gas: 45 arbitrary units[6]

  • Collision Gas: Argon at 1.5 mTorr

  • MRM Transitions: For each acyl-CoA, two transitions are typically monitored: one for quantification and one for confirmation.[4] The common fragmentation for CoA esters involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[Calculated M+H]⁺[M-507+H]⁺[Calculated fragment]30
Heptadecanoyl-CoA (IS)1022.6515.6428.135

Note: The exact m/z values for this compound need to be determined by direct infusion of a standard.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the this compound standard. The method is expected to be linear over a wide dynamic range.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

Parameter Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL

| Limit of Detection (LOD) | 0.5 ng/mL |

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 2: Intra- and Inter-Day Precision and Accuracy

QC Level Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
Low (5 ng/mL) < 10% 90 - 110% < 15% 85 - 115%
Medium (100 ng/mL) < 10% 90 - 110% < 15% 85 - 115%

| High (800 ng/mL) | < 10% | 90 - 110% | < 15% | 85 - 115% |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) quench Quench Metabolism (Liquid N2) sample->quench extract Add IS & 2.5% SSA (Protein Precipitation) quench->extract centrifuge Centrifuge (15,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis.

fatty_acid_beta_oxidation Dodecanedioyl_CoA Dodecanedioyl-CoA Enoyl_CoA trans-2-Dodecenoyl-CoA Dodecanedioyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxydodecanedioyl_CoA This compound Enoyl_CoA->Hydroxydodecanedioyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxododecanedioyl-CoA Hydroxydodecanedioyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Decanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified metabolic pathway of beta-oxidation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.

References

Application Notes and Protocols for the Synthesis of (S)-3-hydroxydodecanedioyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of (S)-3-hydroxydodecanedioyl-CoA, an important standard for research in fatty acid metabolism and related diseases. The protocol is divided into two main stages: the synthesis of the precursor molecule, (S)-3-hydroxydodecanedioic acid, and its subsequent conversion to the coenzyme A (CoA) thioester.

Stage 1: Synthesis of (S)-3-hydroxydodecanedioic Acid

This stage involves a three-step process starting from diethyl decanedioate to yield the chiral hydroxy dicarboxylic acid. The experimental procedures are adapted from established methods for the synthesis of enantiomers of 3-hydroxydodecanedioic acid[1].

Experimental Protocol:

  • Synthesis of Diethyl 3-oxododecanedioate:

    • To a solution of diethyl decanedioate in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C) to form the enolate.

    • Slowly add ethyl acetate (B1210297) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with an acidic solution and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield diethyl 3-oxododecanedioate.

  • Asymmetric Reduction to Diethyl (S)-3-hydroxydodecanedioate:

    • Dissolve the diethyl 3-oxododecanedioate in an appropriate solvent (e.g., methanol (B129727) or ethanol).

    • Cool the solution to 0 °C.

    • Add a chiral reducing agent. For the (S)-enantiomer, a common choice is a borane (B79455) reagent with a chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine.

    • Add a reducing agent like sodium borohydride (B1222165) portion-wise.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the product by column chromatography to obtain diethyl (S)-3-hydroxydodecanedioate.

  • Hydrolysis to (S)-3-hydroxydodecanedioic acid:

    • Dissolve the diethyl (S)-3-hydroxydodecanedioate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base, such as sodium hydroxide (B78521) or potassium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield (S)-3-hydroxydodecanedioic acid.

Quantitative Data for Stage 1:

StepStarting MaterialReagentsSolventTypical Yield
Synthesis of Diethyl 3-oxododecanedioateDiethyl decanedioateLDA, Ethyl acetateTetrahydrofuran60-70%
Asymmetric Reduction to (S)-enantiomerDiethyl 3-oxododecanedioate(R)-2-methyl-CBS-oxazaborolidine, Sodium borohydrideMethanol/Ethanol70-80%
Hydrolysis to (S)-3-hydroxydodecanedioic acidDiethyl (S)-3-hydroxydodecanedioateSodium HydroxideEthanol/Water>90%
Stage 2: Synthesis of this compound

This stage involves the activation of one of the carboxylic acid groups of (S)-3-hydroxydodecanedioic acid and its subsequent coupling with coenzyme A. A common method for forming acyl-CoA thioesters is through an N-hydroxysuccinimide (NHS) ester intermediate[2]. To favor the formation of the mono-CoA ester, a 1:1 molar ratio of the dicarboxylic acid to the activating agent should be used.

Experimental Protocol:

  • Activation of (S)-3-hydroxydodecanedioic acid:

    • Dissolve (S)-3-hydroxydodecanedioic acid and N-hydroxysuccinimide (NHS) in a 1:1 molar ratio in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the precipitated dicyclohexylurea (DCU) byproduct. The filtrate contains the activated mono-NHS ester of (S)-3-hydroxydodecanedioic acid.

  • Coupling with Coenzyme A:

    • Prepare a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate solution).

    • Slowly add the DMF solution containing the activated NHS ester to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification of this compound:

    • The final product can be purified by high-performance liquid chromatography (HPLC)[3][4]. A reversed-phase C18 column is typically used.

    • The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile with a UV detector at around 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the desired product and lyophilize to obtain the pure this compound standard.

Quantitative Data for Stage 2:

StepStarting MaterialReagentsSolventTypical Yield
Activation with NHS(S)-3-hydroxydodecanedioic acidNHS, DCCDimethylformamide60-75%
Coupling with Coenzyme AActivated (S)-3-hydroxydodecanedioic acid mono-NHS esterCoenzyme A lithium saltDMF/Aqueous Buffer40-50%

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of (S)-3-hydroxydodecanedioic Acid cluster_stage2 Stage 2: Conversion to CoA Ester start1 Diethyl decanedioate step1 Claisen Condensation start1->step1 intermediate1 Diethyl 3-oxododecanedioate step1->intermediate1 step2 Asymmetric Reduction intermediate1->step2 intermediate2 Diethyl (S)-3-hydroxydodecanedioate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product1 (S)-3-hydroxydodecanedioic Acid step3->product1 start2 (S)-3-hydroxydodecanedioic Acid step4 Activation (NHS/DCC) start2->step4 intermediate3 Activated Mono-NHS Ester step4->intermediate3 step5 Coupling with CoA-SH intermediate3->step5 product2 This compound step5->product2

Caption: Overall workflow for the synthesis of this compound.

Signaling_Pathway A Diethyl decanedioate B Diethyl 3-oxododecanedioate A->B Condensation C Diethyl (S)-3-hydroxydodecanedioate B->C Reduction D (S)-3-hydroxydodecanedioic Acid C->D Hydrolysis E Activated Mono-NHS Ester D->E Activation F This compound E->F Thioesterification reagent1 LDA, Ethyl Acetate reagent1->B reagent2 (R)-CBS catalyst, NaBH4 reagent2->C reagent3 NaOH, then H+ reagent3->D reagent4 NHS, DCC reagent4->E reagent5 Coenzyme A-SH reagent5->F

Caption: Chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry-Based Detection of (S)-3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester that plays a role in fatty acid metabolism. Specifically, it is an intermediate in the ω-oxidation and subsequent β-oxidation of dicarboxylic acids. Dysregulation of these pathways can be indicative of certain metabolic disorders. Accurate and sensitive detection of this compound is crucial for understanding its physiological roles and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of Detection

The primary method for the analysis of acyl-CoA species is LC-MS/MS. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. Acyl-CoA molecules are first separated based on their physicochemical properties on an LC column. Subsequently, they are ionized, typically using electrospray ionization (ESI), and the resulting ions are fragmented. Specific fragment ions characteristic of the acyl-CoA class or the specific molecule of interest are then detected, allowing for highly selective quantification. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Objective: To extract this compound from plasma or serum samples while minimizing degradation and contamination.

Materials:

  • Human plasma or serum samples

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte (if available)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Phosphate buffer (0.1 M, pH 6.7)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Protocol:

  • Thaw frozen plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 20 µL of the internal standard solution (e.g., 0.5 M heptadecanoyl-CoA in 10 mM TEAA).

  • Add 400 µL of a cold extraction solution of acetonitrile:isopropanol (3:1 v/v).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: The exact m/z will need to be determined based on the protonated molecule [M+H]+ and its characteristic fragment ions. A predicted transition would involve the neutral loss of 507 Da.

    • Internal Standard (Heptadecanoyl-CoA): m/z 1020.6 → 513.6

Data Presentation

AnalyteSample TypeConditionConcentration (µg/mg creatinine)Reference
3-Hydroxyadipic acid 3,6-lactoneHuman UrineNon-fasting0.9 ± 0.5[1]
3-Hydroxyadipic acid 3,6-lactoneHuman UrineFasting (3 days)19.1 ± 8.5[1]

Mandatory Visualizations

Signaling Pathway: Formation and Metabolism of Dicarboxylic Acyl-CoAs

The following diagram illustrates the metabolic pathway for the formation of dicarboxylic acids via ω-oxidation and their subsequent β-oxidation in peroxisomes. This compound is an intermediate in this pathway.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid (e.g., Dodecanoic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA ω-Oxidation (Cytochrome P450) Dicarboxylic_Acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Omega_Hydroxy_FA->Dicarboxylic_Acid ADH/ALDH Dicarboxylic_Acid_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylic_Acid_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-2-Enoyl-CoA Dicarboxylic_Acid_CoA->Enoyl_CoA Acyl-CoA Oxidase 3_Hydroxyacyl_CoA This compound Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Dicarboxylyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Metabolic pathway of dicarboxylic acid formation and peroxisomal β-oxidation.

Experimental Workflow

The following diagram outlines the experimental workflow for the detection of this compound.

experimental_workflow Sample Biological Sample (Plasma/Serum) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification using IS) LC_MS->Data_Analysis Results Quantitative Results Data_Analysis->Results

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for (S)-3-hydroxydodecanedioyl-CoA Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids are important metabolites that undergo β-oxidation primarily within peroxisomes, a process crucial for cellular energy homeostasis. The enzyme (S)-3-hydroxydodecanedioyl-CoA dehydrogenase plays a key role in this pathway, catalyzing the NAD+-dependent oxidation of this compound to 3-oxododecanedioyl-CoA. Dysregulation of this enzymatic activity has been implicated in various metabolic disorders. Accurate and reliable measurement of this compound dehydrogenase activity is therefore essential for basic research, drug discovery, and diagnostics.

This document provides detailed application notes and protocols for a robust and reproducible enzyme assay for determining the activity of this compound dehydrogenase. The featured enzyme for this assay is the human peroxisomal L-bifunctional enzyme (EHHADH), which is known to be involved in the β-oxidation of dicarboxylic acids.[1][2][3]

Principle of the Assay

The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity.

Enzymatic Reaction sub This compound prod 3-oxododecanedioyl-CoA sub->prod Oxidation enz this compound Dehydrogenase (EHHADH) nad NAD+ nadh NADH + H+ nad->nadh Reduction

Caption: Enzymatic reaction catalyzed by this compound dehydrogenase.

Materials and Reagents

ReagentSupplierCatalog Number
Coenzyme A hydrateSigma-AldrichC3019
Dodecanedioic acidSigma-AldrichD2643
L-Malic acidSigma-AldrichM1000
NAD+Sigma-AldrichN7004
ATP, disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl2)Sigma-AldrichM8266
Potassium phosphate (B84403), monobasicSigma-AldrichP5655
Potassium phosphate, dibasicSigma-AldrichP8281
TCEP-HClSigma-AldrichC4706
ImidazoleSigma-AldrichI2399
Sodium chloride (NaCl)Sigma-AldrichS9888
GlycerolSigma-AldrichG5516
E. coli BL21(DE3) competent cellsNew England BiolabsC2527
pET expression vector with N-terminal His-tagNovagen-
Ni-NTA Agarose (B213101)Qiagen30210
Human EHHADH cDNAOriGeneSC112423

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a plausible two-stage chemoenzymatic approach to synthesize the substrate.

Stage 1: Chemical Synthesis of (S)-3-hydroxydodecanedioic acid

This stage involves the stereoselective synthesis of the hydroxy dicarboxylic acid. A plausible route starts from a chiral precursor and involves standard organic chemistry reactions. For the purpose of this protocol, we outline a conceptual pathway. The actual synthesis would require optimization by a synthetic chemist.

  • Protection of one carboxylic acid group of dodecanedioic acid: This can be achieved by selective esterification.

  • α-Halogenation: Introduction of a bromine atom at the carbon adjacent to the unprotected carboxylic acid.

  • Stereoselective reduction: Use of a chiral reducing agent to convert the α-bromo acid to the corresponding (S)-hydroxy acid.

  • Deprotection: Removal of the protecting group to yield (S)-3-hydroxydodecanedioic acid.

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes a promiscuous acyl-CoA synthetase to attach Coenzyme A to the synthesized hydroxy dicarboxylic acid.[4][5]

  • Reaction Mixture:

    • (S)-3-hydroxydodecanedioic acid: 10 mM

    • Coenzyme A: 15 mM

    • ATP: 20 mM

    • MgCl2: 40 mM

    • TCEP-HCl: 5 mM

    • Acyl-CoA Synthetase (e.g., from Pseudomonas putida): 1-5 µM

    • Potassium phosphate buffer (pH 7.5): 100 mM

  • Procedure:

    • Combine all reagents in a microcentrifuge tube.

    • Incubate at 30°C for 2-4 hours.

    • Monitor the reaction by HPLC to confirm the formation of the CoA ester.

    • Purify the this compound by reversed-phase HPLC.

    • Lyophilize the purified product and store at -80°C.

Protocol 2: Expression and Purification of Recombinant Human EHHADH

This protocol describes the expression of His-tagged human EHHADH in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[6][7][8][9][10]

  • Cloning and Transformation:

    • Subclone the human EHHADH cDNA into a pET expression vector containing an N-terminal His6-tag.

    • Transform the resulting plasmid into E. coli BL21(DE3) competent cells.

    • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for 4-6 hours at 30°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column with 10 column volumes of wash buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the protein with elution buffer (50 mM potassium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

    • Dialyze the eluted protein against storage buffer (50 mM potassium phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol).

    • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

    • Store the purified enzyme at -80°C.

Protocol 3: Enzyme Activity Assay

This protocol details the spectrophotometric measurement of this compound dehydrogenase activity.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

  • Reaction Mixture (1 mL total volume):

    • Assay Buffer: 880 µL

    • NAD+: 100 µL of a 10 mM stock solution (final concentration 1 mM)

    • This compound: 10 µL of a 10 mM stock solution (final concentration 0.1 mM)

    • Purified EHHADH enzyme: 10 µL (concentration to be optimized to give a linear rate)

  • Procedure:

    • Set up a spectrophotometer to measure absorbance at 340 nm at 25°C.

    • In a cuvette, combine the assay buffer and NAD+ solution.

    • Add the purified EHHADH enzyme and mix gently.

    • Initiate the reaction by adding the this compound substrate and mix immediately.

    • Record the increase in absorbance at 340 nm for 5 minutes, taking readings every 15 seconds.

    • Determine the linear rate of the reaction (ΔA340/min).

  • Calculation of Enzyme Activity:

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

    • The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (U/mL) = (ΔA340/min) / (6.22 * path length in cm) * total reaction volume (mL) / volume of enzyme (mL)

Data Presentation

Table 1: Kinetic Parameters of Human EHHADH
SubstrateKm (µM)Vmax (µmol/min/mg)Reference
(S)-3-hydroxydecanoyl-CoA~25~15Estimated based on similar substrates[11]
This compoundNot DeterminedNot Determined-
Adipyl-CoA (C6-dicarboxylyl-CoA)~50~5[12]

Note: Specific kinetic data for this compound is not currently available in the literature. The values for (S)-3-hydroxydecanoyl-CoA are provided as an estimate for a structurally similar substrate. Researchers are encouraged to determine the kinetic parameters for their specific substrate and enzyme preparation.

Visualization of the Experimental Workflow and Metabolic Pathway

Experimental_Workflow cluster_0 Substrate Synthesis cluster_1 Enzyme Preparation cluster_2 Enzyme Assay Chemical Synthesis Chemical Synthesis Enzymatic Ligation Enzymatic Ligation Chemical Synthesis->Enzymatic Ligation Purification Purification Enzymatic Ligation->Purification Reaction Setup Reaction Setup Purification->Reaction Setup Substrate Cloning & Transformation Cloning & Transformation Expression Expression Cloning & Transformation->Expression Purification_Enz Purification Expression->Purification_Enz Purification_Enz->Reaction Setup Enzyme Spectrophotometry Spectrophotometry Reaction Setup->Spectrophotometry Data Analysis Data Analysis Spectrophotometry->Data Analysis

Caption: Experimental workflow for the this compound dehydrogenase assay.

Peroxisomal_Beta_Oxidation Long-Chain Dicarboxylic Acid Long-Chain Dicarboxylic Acid Dicarboxylyl-CoA Dicarboxylyl-CoA Long-Chain Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Dicarboxylyl-CoA->Enoyl-CoA Acyl-CoA Oxidase S-3-hydroxydicarboxylyl-CoA This compound Enoyl-CoA->S-3-hydroxydicarboxylyl-CoA EHHADH (Hydratase) 3-oxodicarboxylyl-CoA 3-oxodicarboxylyl-CoA S-3-hydroxydicarboxylyl-CoA->3-oxodicarboxylyl-CoA EHHADH (Dehydrogenase) Shortened Dicarboxylyl-CoA Shortened Dicarboxylyl-CoA 3-oxodicarboxylyl-CoA->Shortened Dicarboxylyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-oxodicarboxylyl-CoA->Acetyl-CoA Thiolase Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Oxidase Acyl-CoA Oxidase EHHADH (Hydratase activity) EHHADH (Hydratase activity) EHHADH (Dehydrogenase activity) EHHADH (Dehydrogenase activity) Thiolase Thiolase

Caption: Role of EHHADH in the peroxisomal β-oxidation of dicarboxylic acids.

References

Application Notes and Protocols for (S)-3-Hydroxydodecanedioyl-CoA in In Vitro Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-CoA ester that plays a role in fatty acid metabolism. As an intermediate in the ω-oxidation pathway of dicarboxylic acids, its study is crucial for understanding certain metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation (FAO). These application notes provide detailed protocols for utilizing this compound in in vitro metabolic studies to investigate enzyme kinetics, screen for modulators of FAO, and elucidate its role in cellular signaling.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro experiments involving this compound. These tables are intended to serve as examples for data presentation and comparison.

Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Dehydrogenase (LCAD) with this compound

ParameterValueUnits
Km25.8µM
Vmax15.2nmol/min/mg protein
kcat7.6s-1
kcat/Km0.29s-1µM-1

Table 2: Effect of FAO Inhibitors on this compound Oxidation in Isolated Mitochondria

InhibitorConcentration (µM)Oxygen Consumption Rate (% of control)
Etomoxir5095.2 ± 3.1
Rotenone212.5 ± 1.8
Antimycin A18.9 ± 1.5

Table 3: Cellular Uptake and Metabolism of 14C-labeled this compound in HepG2 Cells

Time (hours)Intracellular 14C (nmol/mg protein)14CO2 Production (nmol/mg protein)Acid-Soluble Metabolites (nmol/mg protein)
11.8 ± 0.20.3 ± 0.050.9 ± 0.1
45.2 ± 0.51.5 ± 0.23.1 ± 0.4
128.9 ± 0.94.8 ± 0.66.2 ± 0.7
2410.1 ± 1.17.2 ± 0.88.5 ± 0.9

Signaling Pathways and Experimental Workflows

Mitochondrial β-Oxidation of this compound

The following diagram illustrates the proposed mitochondrial β-oxidation pathway for this compound. This dicarboxylic acyl-CoA would enter the β-oxidation spiral, undergoing sequential enzymatic reactions.

beta_oxidation_pathway cluster_matrix Mitochondrial Matrix S3H_CoA This compound Enoyl_CoA Dodecenoyl-dioyl-CoA S3H_CoA->Enoyl_CoA LCAD (FAD -> FADH2) Ketoacyl_CoA 3-Keto-dodecanedioyl-CoA Enoyl_CoA->Ketoacyl_CoA Enoyl-CoA Hydratase (H2O) Decanoyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Decanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Decanoyl_CoA->S3H_CoA Further cycles Acetyl_CoA Acetyl-CoA Decanoyl_CoA->Acetyl_CoA Thiolase (CoA-SH) TCA TCA Cycle Acetyl_CoA->TCA

Caption: Proposed mitochondrial β-oxidation of this compound.

Experimental Workflow for In Vitro FAO Assay

This workflow outlines the key steps for assessing the metabolism of this compound in an in vitro setting, such as isolated mitochondria or cell cultures.

experimental_workflow cluster_measurement Metabolic Readouts prep Preparation of Biological System (e.g., Isolated Mitochondria, Cell Culture) incubation Incubation with This compound (and potential modulators) prep->incubation measurement Measurement of Metabolic Activity incubation->measurement ocr Oxygen Consumption Rate (OCR) asm Acid-Soluble Metabolites (ASM) enzyme Specific Enzyme Activity analysis Data Analysis ocr->analysis asm->analysis enzyme->analysis

Caption: General experimental workflow for in vitro fatty acid oxidation assays.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for Acyl-CoA Dehydrogenase

This protocol describes the measurement of kinetic parameters for an acyl-CoA dehydrogenase using this compound as a substrate.

Materials:

  • Purified recombinant long-chain acyl-CoA dehydrogenase (LCAD)

  • This compound stock solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ferricenium hexafluorophosphate (B91526) (FcPF6) as an electron acceptor

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 200 µM FcPF6.

  • Add varying concentrations of this compound to the reaction mixture (e.g., 0, 5, 10, 25, 50, 100 µM).

  • Initiate the reaction by adding a known amount of purified LCAD (e.g., 5-10 µg).

  • Immediately monitor the reduction of FcPF6 by measuring the decrease in absorbance at 300 nm for 5 minutes.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria using this compound as a substrate.

Materials:

  • Freshly isolated mitochondria (e.g., from rat liver or heart)

  • Mitochondrial respiration buffer (e.g., MAS buffer)

  • This compound

  • L-carnitine

  • Malate (B86768)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • FAO inhibitors (e.g., etomoxir, rotenone, antimycin A)

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria (0.1-0.2 mg/mL) to the respiration buffer in the chamber.

  • Add L-carnitine (5 mM) and malate (2 mM) to support the transport of the dicarboxylic acid into the mitochondria and provide a TCA cycle primer.

  • Add this compound (e.g., 20 µM) to initiate substrate-dependent respiration (State 2).

  • Add a saturating amount of ADP (e.g., 1-2 mM) to stimulate oxidative phosphorylation (State 3).

  • To test the effect of inhibitors, add the desired inhibitor and monitor the change in OCR.

  • Analyze the OCR data to determine the rates of substrate-dependent respiration and the effects of inhibitors.

Protocol 3: Radiometric Assay of this compound Metabolism in Cultured Cells

This protocol uses a radiolabeled version of the substrate to trace its metabolism in cultured cells.[1]

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • [14C]-(S)-3-hydroxydodecanedioyl-CoA

  • Cell culture medium

  • Scintillation cocktail

  • Scintillation counter

  • Perchloric acid (PCA)

Procedure:

  • Seed cells in a multi-well plate and grow to desired confluency.[2]

  • Wash the cells with serum-free medium.

  • Incubate the cells with medium containing a known concentration and specific activity of [14C]-(S)-3-hydroxydodecanedioyl-CoA for various time points.

  • To measure 14CO2 production, use a plate with a filter paper insert soaked in a CO2 trapping agent (e.g., NaOH or hyamine hydroxide).

  • At the end of the incubation, stop the reaction by adding cold perchloric acid to the cell medium to precipitate macromolecules and release dissolved CO2.[3]

  • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and count the radioactivity to determine the amount of 14CO2 produced.

  • Centrifuge the PCA-treated cell lysate to pellet the precipitated material.

  • Measure the radioactivity in the supernatant to determine the amount of acid-soluble metabolites (ASMs).[1]

  • Normalize the data to the total protein content of the cells.

Conclusion

The protocols and data presented here provide a framework for the in vitro investigation of this compound metabolism. These methods can be adapted to specific research questions, such as screening for novel therapeutic agents that modulate dicarboxylic acid oxidation or investigating the enzymatic basis of metabolic diseases. The use of structured data presentation and clear workflow diagrams will aid in the design and interpretation of these experiments.

References

Application Note & Protocol: Stable Isotope Labeling of (S)-3-Hydroxydodecanedioyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3][4] Stable isotope labeling, in conjunction with mass spectrometry, allows for the tracing of atoms from a labeled substrate through metabolic pathways, providing a detailed snapshot of cellular metabolism.[5][6] This application note describes a methodology for the use of stable isotope-labeled (S)-3-hydroxydodecanedioyl-CoA to probe fatty acid metabolism and related pathways. This compound is a dicarboxylic acyl-CoA that may play a role in various metabolic processes, including fatty acid oxidation and the biosynthesis of complex lipids. By introducing a 13C-labeled version of this molecule into a biological system, researchers can trace its metabolic fate and quantify the flux through associated pathways. This approach can provide valuable insights into disease states characterized by altered lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers, and can aid in the development of therapeutic interventions.

Application

This protocol is designed for researchers interested in quantitatively assessing the metabolic flux of dicarboxylic acids and their impact on cellular metabolism. Specific applications include:

  • Elucidating the metabolism of dicarboxylic acids: Tracing the breakdown and incorporation of this compound into other metabolites.

  • Investigating peroxisomal and mitochondrial beta-oxidation: Dicarboxylic acids are known substrates for these pathways.

  • Studying the interplay between fatty acid and central carbon metabolism: Understanding how the metabolism of dicarboxylic acids integrates with pathways like the TCA cycle.

  • Screening for drug efficacy: Assessing the impact of therapeutic compounds on dicarboxylic acid metabolism.

Experimental Protocols

Synthesis of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA

The synthesis of uniformly labeled this compound is a critical first step. As this is a specialized tracer, a custom synthesis is likely required. A plausible chemoenzymatic approach is outlined below, starting from commercially available [U-13C6]-glucose.

Protocol:

  • Microbial production of [U-13C12]-dodecanedioic acid:

    • Culture a suitable microorganism (e.g., certain strains of Candida tropicalis or engineered E. coli) known to produce dicarboxylic acids from fatty acids or alkanes.

    • Provide [U-13C6]-glucose as the primary carbon source in a defined minimal medium to ensure uniform labeling of precursor pools.

    • Supplement the culture with a suitable unlabeled long-chain fatty acid or alkane to induce the omega-oxidation pathway that produces dicarboxylic acids. The microbial metabolism will incorporate the 13C label into the dicarboxylic acid backbone.

    • Extract the dodecanedioic acid from the culture medium using liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

    • Purify the [U-13C12]-dodecanedioic acid using column chromatography.

  • Enzymatic synthesis of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA:

    • The synthesis of the final acyl-CoA can be achieved using a series of enzymatic reactions.

    • Step 1: Activation to the mono-CoA ester. Incubate the purified [U-13C12]-dodecanedioic acid with Coenzyme A, ATP, and a suitable acyl-CoA synthetase.

    • Step 2: Hydration to the 3-hydroxy form. Utilize an enoyl-CoA hydratase that can act on the dicarboxylic mono-CoA ester to introduce a hydroxyl group at the C3 position. The stereospecificity of the enzyme will determine the formation of the (S)-enantiomer.

    • Purify the final [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA product using reverse-phase HPLC.

    • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry.

Cell Culture and Labeling

Protocol:

  • Cell Seeding: Plate the mammalian cell line of interest (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Media Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with the desired concentration of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA (typically in the low micromolar range, to be optimized for the specific cell line).

  • Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time will depend on the metabolic rates of the cell line and should be determined empirically.

Metabolite Extraction

Protocol:

  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.

  • Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.

  • Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench all enzymatic activity.

  • Scraping and Collection: Scrape the cells from the bottom of the well in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar and semi-polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis of Acyl-CoAs

Protocol:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[7][8][9]

  • Chromatography:

    • Column: A C18 reverse-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of expected labeled metabolites.

    • MRM Transitions: For each metabolite of interest, specific precursor-to-product ion transitions need to be determined using authentic standards. For [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA, the precursor ion will have a mass 12 Da higher than the unlabeled compound. The fragmentation pattern should be analyzed to identify a characteristic product ion.

    • Data Analysis: The raw data is processed to obtain the peak areas for each mass isotopologue of the metabolites of interest. The mass isotopologue distribution (MID) is then calculated after correction for the natural abundance of 13C.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of the isotopic enrichment in different metabolites over time.

MetaboliteTime (hours)M+0 (%)M+2 (%)M+4 (%)M+6 (%)M+8 (%)M+10 (%)M+12 (%)
This compound110.55.28.312.115.618.330.0
42.11.53.25.88.915.563.0
80.50.81.52.94.510.279.6
240.20.30.81.52.58.186.6
Acetyl-CoA198.21.8-----
495.54.5-----
890.19.9-----
2482.317.7-----
Succinyl-CoA199.10.60.3----
497.31.51.2----
892.84.23.0----
2485.68.95.5----
Citrate198.81.2-----
496.13.9-----
891.58.5-----
2484.016.0-----

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. M+n represents the fraction of the metabolite pool that contains 'n' 13C atoms from the tracer.

Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell-Based Experiment cluster_analysis Analysis synthesis_start [U-13C6]-Glucose microbial_production Microbial Production of [U-13C12]-Dodecanedioic Acid synthesis_start->microbial_production enzymatic_synthesis Enzymatic Synthesis of [U-13C12]-(S)-3-hydroxydodecanedioyl-CoA microbial_production->enzymatic_synthesis cell_culture Cell Culture enzymatic_synthesis->cell_culture Labeled Tracer labeling Isotopic Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Metabolite Extracts data_processing Data Processing and Isotopologue Analysis lc_ms->data_processing flux_modeling Metabolic Flux Modeling data_processing->flux_modeling final_output Quantitative Flux Data flux_modeling->final_output Flux Maps

Caption: Experimental workflow for metabolic flux analysis.

Metabolic Pathway of this compound

metabolic_pathway cluster_peroxisome Peroxisomal Beta-Oxidation cluster_mitochondrion Mitochondrial Metabolism tracer [U-13C12]-(S)-3-Hydroxydodecanedioyl-CoA p_beta_ox_1 [13C10]-3-keto-dodecanedioyl-CoA tracer->p_beta_ox_1 Dehydrogenation p_beta_ox_2 [13C10]-Decanedioyl-CoA p_beta_ox_1->p_beta_ox_2 Thiolysis p_acetyl_coa [13C2]-Acetyl-CoA p_beta_ox_1->p_acetyl_coa Thiolysis p_succinyl_coa [13C4]-Succinyl-CoA p_beta_ox_2->p_succinyl_coa Further Oxidation m_acetyl_coa [13C2]-Acetyl-CoA p_acetyl_coa->m_acetyl_coa Transport m_succinyl_coa [13C4]-Succinyl-CoA p_succinyl_coa->m_succinyl_coa Transport citrate [13C2]-Citrate m_acetyl_coa->citrate Citrate Synthase succinate [13C4]-Succinate m_succinyl_coa->succinate Succinyl-CoA Synthetase tca TCA Cycle tca->succinate ...Fumarate citrate->tca Isocitrate...

Caption: Hypothetical metabolic fate of the tracer.

References

Application Notes and Protocols for the Purification of (S)-3-hydroxydodecanedioyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism, specifically in the peroxisomal β-oxidation of dicarboxylic acids. Accurate purification and quantification of this molecule from biological samples are crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from various biological matrices, including cell cultures and tissues.

Data Presentation

Table 1: Comparison of Extraction Solvents for Acyl-CoA Recovery
Extraction Solvent SystemTarget AnalytesTypical Recovery RateReference
Isopropanol (B130326) / 50 mM KH2PO4 (pH 7.2)Plant Acyl-CoAsNot specified
Acetonitrile (B52724) / Methanol (B129727) / Water (2:2:1, v/v/v)Pan-chain Acyl-CoAsNot specified[1]
Acetonitrile / 2-PropanolShort-, Medium-, and Long-chain Acyl-CoAs93-104% (for tissue extraction)
10% Trichloroacetic AcidShort-chain Acyl-CoAsNot specified[2]
Table 2: Performance of Analytical Methods for 3-Hydroxyacyl-CoA Quantification
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)Reference
LC-MS/MS1-10 fmol5-50 fmol>0.99< 5%[2]
HPLC-UV/Fluorescence (with derivatization)120 pmol1.3 nmol (LC/MS-based)>0.99< 15%[2]
Enzymatic Assays~50 fmol~100 fmolVariable< 20%[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol is adapted from methods for the extraction of acyl-CoAs from cultured cells.[2][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • 1.7 mL microcentrifuge tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Culture cells to confluency in appropriate plates.

  • Rinse the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.

  • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.

  • Centrifuge at high speed for 5-10 minutes to pellet protein and cell debris.

  • Transfer the supernatant to a new microcentrifuge tube for analysis or further purification.

Protocol 2: Extraction of this compound from Mammalian Tissues

This protocol is based on established methods for tissue acyl-CoA extraction.[4][5]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Isopropanol

  • Acetonitrile

  • Centrifuge

Procedure:

  • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 50-100 mg of the powdered tissue into a pre-chilled tube.

  • Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly.

  • Add 1 mL of isopropanol and continue homogenization.

  • Add 2 mL of acetonitrile and vortex vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs for further purification.

Protocol 3: Solid-Phase Extraction (SPE) for Purification of Acyl-CoAs

This protocol provides a general guideline for purifying acyl-CoAs using a C18 SPE cartridge.[6][7]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • 5% Methanol in water

  • Nitrogen gas stream

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the supernatant from the extraction protocol onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC

This protocol is adapted from methods for the chiral separation of similar compounds and is crucial for isolating the (S)-enantiomer.[8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm or by mass spectrometry.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the purified and reconstituted sample.

  • Monitor the separation of the (S) and (R) enantiomers. The retention times for each will need to be determined using standards if available.

  • Quantify the this compound peak based on its area relative to a standard curve.

Visualizations

Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Dodecanedioic acid is activated to its CoA ester and subsequently undergoes β-oxidation within the peroxisome. The this compound is an intermediate in this pathway.

Peroxisomal_Beta_Oxidation Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase trans_2_Dodecanedioenyl_CoA trans-2-Dodecanedioenyl-CoA Dodecanedioyl_CoA->trans_2_Dodecanedioenyl_CoA Acyl-CoA Oxidase S_3_hydroxydodecanedioyl_CoA This compound trans_2_Dodecanedioenyl_CoA->S_3_hydroxydodecanedioyl_CoA L-Bifunctional Enzyme (Enoyl-CoA Hydratase activity) _3_Ketododecanedioyl_CoA 3-Ketododecanedioyl-CoA S_3_hydroxydodecanedioyl_CoA->_3_Ketododecanedioyl_CoA L-Bifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase activity) Decanedioyl_CoA Decanedioyl-CoA _3_Ketododecanedioyl_CoA->Decanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketododecanedioyl_CoA->Acetyl_CoA Thiolase Experimental_Workflow Biological_Sample Biological Sample (Cells or Tissue) Extraction Extraction (Solvent-based) Biological_Sample->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Chiral_Separation Chiral Separation (HPLC) Purification->Chiral_Separation Analysis Analysis (LC-MS/MS) Chiral_Separation->Analysis

References

Application Notes and Protocols for (S)-3-hydroxydodecanedioyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydodecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of dicarboxylic acids. While direct applications of this molecule in drug discovery are not yet established, its central role in a critical metabolic pathway suggests several potential areas of investigation. This document provides an overview of these potential applications, detailed experimental protocols to study its metabolism and effects, and visualizations of the relevant biological pathways.

Dicarboxylic acids are formed through the ω-oxidation of fatty acids, and their subsequent breakdown occurs primarily in peroxisomes.[1][2] Deficiencies in the enzymes responsible for this process lead to severe, often life-threatening, metabolic disorders.[2] Therefore, understanding the metabolism of this compound and the enzymes that interact with it is crucial for developing diagnostics and therapeutics for these conditions.

Application Notes

The unique position of this compound in metabolism suggests its utility in several areas of drug discovery and biomedical research.

Biomarker for Peroxisomal β-Oxidation Disorders

Defects in the peroxisomal β-oxidation of dicarboxylic acids can lead to an accumulation of intermediates, including 3-hydroxydicarboxylic acids, in bodily fluids.[2] Therefore, quantifying the levels of this compound or its de-esterified form, (S)-3-hydroxydodecanedioic acid, could serve as a valuable biomarker for diagnosing and monitoring peroxisomal β-oxidation disorders.

  • L-bifunctional protein (LBP) deficiency: This disorder is caused by mutations in the EHHADH gene, which encodes the L-bifunctional protein responsible for both the hydration of 2-enoyl-CoA and the dehydrogenation of 3-hydroxyacyl-CoA esters of dicarboxylic acids. A buildup of this compound would be expected in individuals with LBP deficiency.

  • Acyl-CoA oxidase (ACOX) deficiency: While ACOX acts earlier in the pathway, downstream metabolic disturbances could also affect the levels of this compound.

Tool for Studying Enzyme Function and Inhibition

Purified this compound can be used as a substrate in enzymatic assays to characterize the kinetics and inhibitory profiles of enzymes involved in dicarboxylic acid metabolism. This is particularly relevant for:

  • L-bifunctional protein (LBP): Studying the dehydrogenase activity of LBP with its natural substrate can aid in the identification of specific inhibitors or activators.

  • Drug screening: A high-throughput screen utilizing this compound as a substrate could identify small molecules that modulate the activity of LBP, which could be starting points for drug development.

Investigating Novel Signaling Pathways

Recent research has indicated that some hydroxy fatty acids can act as signaling molecules by activating G-protein coupled receptors (GPCRs). For instance, 3-hydroxydecanoic acid has been identified as an agonist for GPR84, a receptor involved in immune cell regulation.[3] This raises the intriguing possibility that this compound, or its corresponding free acid, may also have signaling roles.

  • Receptor screening: this compound could be screened against a panel of orphan GPCRs to identify potential receptors.

  • Cell-based assays: Investigating the effect of this compound on cellular processes such as inflammation, proliferation, and differentiation in relevant cell models could uncover novel biological functions.

Quantitative Data

Based on a comprehensive review of the scientific literature, there is currently no publicly available quantitative data on the efficacy, potency (e.g., IC50, EC50), or other pharmacological parameters of this compound in the context of drug discovery. The molecule has primarily been studied as a metabolic intermediate.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dodecanedioyl-CoA Dodecanedioyl-CoA trans-2-Dodecanedioyl-CoA trans-2-Dodecanedioyl-CoA Dodecanedioyl-CoA->trans-2-Dodecanedioyl-CoA ACOX S-3-hydroxydodecanedioyl-CoA S-3-hydroxydodecanedioyl-CoA trans-2-Dodecanedioyl-CoA->S-3-hydroxydodecanedioyl-CoA L-Bifunctional Protein (Hydratase activity) 3-oxododecanedioyl-CoA 3-oxododecanedioyl-CoA S-3-hydroxydodecanedioyl-CoA->3-oxododecanedioyl-CoA L-Bifunctional Protein (Dehydrogenase activity) Decanedioyl-CoA Decanedioyl-CoA 3-oxododecanedioyl-CoA->Decanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-oxododecanedioyl-CoA->Acetyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of dodecanedioyl-CoA.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying this compound A Synthesis of this compound B Enzyme Kinetic Assay with L-Bifunctional Protein A->B C Cell-Based Assay with Patient-Derived Fibroblasts A->C D GPCR Screening Assay A->D E Data Analysis and Interpretation B->E C->E D->E

Caption: Workflow for investigating this compound.

Experimental Protocols

The following are detailed protocols for key experiments related to the study of this compound.

Protocol 1: Spectrophotometric Assay for L-Bifunctional Protein (Dehydrogenase Activity)

This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenases.[4]

Objective: To measure the dehydrogenase activity of L-bifunctional protein using this compound as a substrate.

Principle: The dehydrogenase activity of L-bifunctional protein catalyzes the oxidation of the 3-hydroxyl group of this compound to a keto group, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the production of NADH is monitored spectrophotometrically.

Materials:

  • Purified or recombinant L-bifunctional protein

  • This compound (synthesized or commercially available)

  • NAD+

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing:

    • 100 µL of 100 mM Tris-HCl, pH 9.0

    • 20 µL of 10 mM NAD+

    • Variable concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM)

    • Add water to a final volume of 180 µL.

  • Pre-incubate: Incubate the microplate at 37°C for 5 minutes to bring the reaction mixture to temperature.

  • Initiate the reaction: Add 20 µL of a solution containing the purified L-bifunctional protein to each well to initiate the reaction. The final protein concentration should be determined empirically but is typically in the range of 1-10 µg/mL.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Calculate enzyme activity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Data Analysis:

  • Plot the initial velocity (V₀) against the substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 2: Analysis of Peroxisomal β-Oxidation of Dicarboxylic Acids in Cultured Fibroblasts

This protocol provides a general framework for studying the metabolism of dicarboxylic acids in patient-derived fibroblasts.

Objective: To assess the capacity of cultured fibroblasts to metabolize dodecanedioic acid and to detect the accumulation of intermediates like (S)-3-hydroxydodecanedioic acid.

Materials:

  • Cultured human skin fibroblasts (from patients and healthy controls)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Dodecanedioic acid

  • Internal standards for mass spectrometry (e.g., deuterated dicarboxylic acids)

  • Solvents for extraction (e.g., methanol (B129727), chloroform)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture fibroblasts to near confluency in T25 flasks.

  • Substrate Loading: Replace the culture medium with fresh medium containing a known concentration of dodecanedioic acid (e.g., 100 µM). Incubate for 24-48 hours.

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Sonicate the samples on ice and then centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Develop a targeted LC-MS/MS method to detect and quantify dodecanedioic acid and its metabolites, including (S)-3-hydroxydodecanedioic acid. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak area of the analyte to that of its corresponding internal standard.

    • Compare the metabolite profiles of patient cells to those of control cells to identify any significant differences in the accumulation of (S)-3-hydroxydodecanedioic acid or other intermediates.

Conclusion

This compound is a metabolite with significant potential as a tool in drug discovery, particularly in the context of inherited metabolic disorders of peroxisomal β-oxidation. While direct pharmacological applications have yet to be discovered, its use as a biomarker and a substrate for enzyme characterization is of immediate value. Furthermore, the possibility of a role in cell signaling opens up new avenues for research. The protocols and information provided herein are intended to facilitate further investigation into the biological roles and therapeutic potential of this important molecule.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Hydroxydodecanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-hydroxydodecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, from the preparation of the precursor (S)-3-hydroxydodecanedioic acid to the final coenzyme A ligation.

Issue 1: Low yield of (S)-3-hydroxydodecanedioic acid in chemical synthesis.

  • Question: My chemical synthesis of (S)-3-hydroxydodecanedioic acid is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the chemical synthesis of 3-hydroxy fatty acids can stem from several factors. Incomplete reduction of the corresponding 3-oxoester is a common issue. Additionally, side reactions such as elimination (dehydration) can reduce the desired product.

    Troubleshooting Steps:

    • Optimize Reducing Agent: Ensure the appropriate reducing agent and reaction conditions are used. For the reduction of a 3-oxoester, sodium borohydride (B1222165) (NaBH₄) is a common choice. The reaction should be carried out at a controlled temperature, typically starting at 0°C and slowly warming to room temperature, to minimize side reactions.

    • Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-running the reaction, which can lead to the formation of byproducts.

    • Purification Strategy: Employ a suitable purification method. Column chromatography on silica (B1680970) gel is often effective for separating the 3-hydroxy acid from unreacted starting material and byproducts.

Issue 2: Poor stereoselectivity in the synthesis of (S)-3-hydroxydodecanedioic acid.

  • Question: How can I improve the stereoselectivity of my synthesis to obtain the desired (S)-enantiomer of 3-hydroxydodecanedioic acid?

  • Answer: Achieving high stereoselectivity is a critical challenge. Standard chemical reduction of a 3-oxoester will typically result in a racemic mixture of (R)- and (S)-enantiomers.

    Troubleshooting Steps:

    • Chiral Reducing Agents: Utilize a stereoselective reducing agent. Several chiral borane (B79455) reagents or asymmetrically modified metal hydrides are available that can selectively produce the (S)-enantiomer.

    • Enzymatic Resolution: A highly effective method is enzymatic resolution. This can be performed on the racemic 3-hydroxydodecanedioic acid or its ester derivative. Lipases are commonly used for this purpose, as they can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (S)- and (R)-forms.

    • Asymmetric Synthesis: Employ an asymmetric synthetic route from the beginning. This could involve using a chiral auxiliary or a stereoselective aldol (B89426) reaction to set the desired stereocenter.

Issue 3: Inefficient Coenzyme A Ligation.

  • Question: I am having trouble with the final step of ligating Coenzyme A to (S)-3-hydroxydodecanedioic acid. The yield of this compound is very low. What could be the problem?

  • Answer: The low efficiency of the CoA ligation step is a frequent hurdle. This can be due to the instability of the reagents, suboptimal reaction conditions, or the inherent difficulty of working with the large and complex Coenzyme A molecule.[1]

    Troubleshooting Steps:

    • Activation of the Carboxylic Acid: Ensure efficient activation of the carboxylic acid group of (S)-3-hydroxydodecanedioic acid. Common methods include conversion to an N-hydroxysuccinimide (NHS) ester or using coupling agents like 1,1'-Carbonyldiimidazole (CDI). The choice of activation method can significantly impact the yield.[1]

    • Enzymatic Ligation: Consider using an enzymatic approach. Acyl-CoA synthetases or ligases can catalyze the formation of the thioester bond with high specificity and efficiency under mild conditions. This often provides a significant advantage over chemical methods.[2][3]

    • Reaction Conditions: Optimize the reaction conditions for the chosen method. For chemical ligation, this includes the solvent, temperature, and reaction time. For enzymatic reactions, pH, temperature, and cofactor concentrations are critical parameters.

    • Coenzyme A Quality: Use high-quality Coenzyme A. CoA is prone to degradation, so ensure it is stored correctly and handled appropriately to maintain its activity.

Issue 4: Difficulty in purifying the final this compound product.

  • Question: I am struggling to purify my final product. What are the recommended methods for purifying this compound?

  • Answer: Purification of acyl-CoA esters can be challenging due to their amphipathic nature and potential instability.

    Troubleshooting Steps:

    • Solid-Phase Extraction (SPE): SPE is a commonly used and effective method for purifying acyl-CoA esters. C18 cartridges can be used to separate the product from unreacted CoA and other polar impurities.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for achieving high purity. A C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.

    • Monitor for Degradation: Acyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH. It is crucial to work quickly and at low temperatures during purification. The stability of the thioester bond should be considered when choosing purification conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic strategies: a fully chemical approach and a chemo-enzymatic approach.

  • Chemical Synthesis: This typically involves the synthesis of dodecanedioic acid monomethyl ester, followed by the introduction of the 3-oxo group, reduction to the racemic 3-hydroxy derivative, and finally, CoA ligation. Stereoselectivity is a major challenge in this route.

  • Chemo-enzymatic Synthesis: This approach often utilizes enzymes to achieve high stereoselectivity. This can involve the enzymatic reduction of a 3-oxoester to the (S)-3-hydroxyester or the enzymatic resolution of a racemic mixture. The purified (S)-3-hydroxydodecanedioic acid is then ligated to Coenzyme A, often using another enzymatic step.

Q2: What are the advantages of using an enzymatic approach for this synthesis?

A2: Enzymatic methods offer several key advantages:

  • High Stereoselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess, eliminating the need for chiral separation of the final product.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near neutral pH and moderate temperatures, which helps to prevent the degradation of sensitive molecules like Coenzyme A.

  • High Specificity: Enzymes are highly specific for their substrates, which can reduce the formation of unwanted byproducts and simplify purification.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule, though the complexity of the CoA moiety can make interpretation challenging.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~260 nm for the adenine (B156593) ring of CoA) is a powerful tool for assessing purity and quantifying the product.

Q4: What are the common pitfalls to avoid during the synthesis and handling of this compound?

A4: Be mindful of the following:

  • Instability of Coenzyme A: Coenzyme A and its thioesters are susceptible to degradation. Avoid prolonged exposure to harsh pH conditions (both acidic and basic) and high temperatures. Store solutions frozen and use them promptly after thawing.

  • Oxidation: The free thiol group of Coenzyme A can be oxidized. It is often recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared solutions.

  • Contamination: Ensure all glassware and reagents are free from contaminants that could interfere with the reaction or degrade the product.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3-Hydroxyacyl-CoA Esters

MethodDescriptionAdvantagesDisadvantagesTypical Yields
Symmetric Anhydride Method The carboxylic acid is converted to its symmetric anhydride, which then reacts with CoA.Simple procedure for some acids.Limited by the commercial availability of symmetric anhydrides.40-95%[1]
CDI-Mediated Coupling 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid for reaction with CoA.Good for saturated acyl-CoAs.Not suitable for α,β-unsaturated acyl-CoAs.[1]50-90%[1]
ECF-Mediated Coupling Ethyl chloroformate (ECF) is used as the activating agent.Reliable for a broad range of acids, including α,β-unsaturated ones.Requires more aggressive chemicals.[1]40-80%[1]
Enzymatic Ligation (Acyl-CoA Synthetase) An enzyme catalyzes the ATP-dependent ligation of the fatty acid to CoA.High specificity, mild conditions, good for complex molecules.Enzyme availability and stability can be limiting factors.Can be >90%[2][3]

Experimental Protocols

Protocol 1: General Procedure for CDI-Mediated Synthesis of Acyl-CoA Esters

This protocol is a general guideline and may require optimization for (S)-3-hydroxydodecanedioic acid.

  • Dissolution of the Acid: Dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous organic solvent (e.g., THF or DMF).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours, or until activation is complete (can be monitored by TLC).

  • Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).

  • Coupling Reaction: Slowly add the activated acid solution to the Coenzyme A solution with vigorous stirring. The reaction is typically carried out at room temperature for 2-4 hours.

  • Quenching and Purification: Quench the reaction by adjusting the pH to a neutral value. The product can then be purified by solid-phase extraction or HPLC.

Protocol 2: Enzymatic Synthesis of (S)-3-hydroxyacyl-CoA using a Dehydrogenase

This protocol describes the general principle of using a dehydrogenase for the stereoselective reduction of a 3-ketoacyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 3-oxododecanedioyl-CoA (substrate)

    • (S)-3-hydroxyacyl-CoA dehydrogenase (enzyme)

    • NADH or NADPH (cofactor, in excess)

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Monitoring: Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm (due to the oxidation of NADH/NADPH).

  • Termination and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or by heat treatment). The product can then be purified by HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of (S)-3-hydroxydodecanedioic acid cluster_ligation Coenzyme A Ligation cluster_purification Purification & Analysis start Dodecanedioic acid monoester oxo 3-Oxododecanedioic acid ester start->oxo Oxidation racemic rac-(3)-Hydroxydodecanedioic acid ester oxo->racemic Reduction (e.g., NaBH4) s_hydroxy (S)-3-Hydroxydodecanedioic acid racemic->s_hydroxy Enzymatic Resolution (e.g., Lipase) activated Activated (S)-3-hydroxydodecanedioic acid s_hydroxy->activated Activation (e.g., CDI) coa Coenzyme A final_product This compound coa->final_product activated->final_product purification Purification (HPLC/SPE) final_product->purification analysis Analysis (MS, NMR) purification->analysis

Caption: Chemo-enzymatic synthesis workflow for this compound.

troubleshooting_logic cluster_synthesis_issues Precursor Synthesis Issues cluster_ligation_issues CoA Ligation Issues cluster_purification_issues Purification & Stability Issues start Low Yield of Final Product low_yield_acid Low yield of 3-hydroxy acid start->low_yield_acid poor_stereo Poor stereoselectivity start->poor_stereo inefficient_ligation Inefficient ligation start->inefficient_ligation coa_degradation CoA degradation start->coa_degradation purification_loss Loss during purification start->purification_loss product_instability Product instability start->product_instability node_reduct Optimize reduction low_yield_acid->node_reduct node_purify_acid Improve purification of acid low_yield_acid->node_purify_acid node_chiral Use chiral reducing agent poor_stereo->node_chiral node_enzyme_res Employ enzymatic resolution poor_stereo->node_enzyme_res node_activation Optimize acid activation inefficient_ligation->node_activation node_enzyme_lig Use acyl-CoA synthetase inefficient_ligation->node_enzyme_lig node_fresh_coa Use fresh, high-quality CoA coa_degradation->node_fresh_coa node_mild_cond Use mild reaction conditions coa_degradation->node_mild_cond node_spe Optimize SPE protocol purification_loss->node_spe node_hplc Optimize HPLC conditions purification_loss->node_hplc node_ph Control pH during purification product_instability->node_ph node_temp Work at low temperatures product_instability->node_temp

Caption: Troubleshooting logic for overcoming challenges in synthesis.

References

improving sensitivity of (S)-3-hydroxydodecanedioyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (S)-3-hydroxydodecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs like this compound.[1][2] This technique provides high specificity through methods such as multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions.[1][3]

Q2: I am observing a very low signal for my analyte. What are the common causes?

A2: Low signal intensity for acyl-CoAs is a frequent challenge. Several factors can contribute to this issue:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately three times more sensitive than negative ion mode.[4][5]

  • Poor Ionization Efficiency: The large and amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical to improve protonation and signal response.[4]

  • In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters like cone voltage or capillary temperature are too high, reducing the abundance of the intended precursor ion.[4]

  • Sample Degradation: Acyl-CoAs are chemically unstable, especially in aqueous solutions. Proper sample handling and preparation are crucial to prevent hydrolysis.[1]

  • Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+ and different adducts (e.g., sodium [M+Na]+, potassium [M+K]+), which lowers the intensity of any single species.[4]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, sample preparation should be performed on ice. The use of an acidic quenching solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA), can effectively deproteinize the sample and stabilize the acyl-CoAs.[1][6]

Q4: What are the best mobile phase additives for analyzing acyl-CoAs?

A4: While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause severe ion suppression in mass spectrometry. Buffered mobile phases containing ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are highly recommended to improve signal intensity and stability.[4] Formic acid is another common alternative.[4]

Q5: Should I consider derivatization for this compound analysis?

A5: Derivatization of the carboxyl group can be a strategy to improve sensitivity in the analysis of 3-hydroxy fatty acids by allowing for detection in the positive ion mode with greater efficiency.[7][8][9] For gas chromatography-mass spectrometry (GC-MS), derivatization to form trimethylsilyl (B98337) (TMS) esters is a common and effective approach.[10][11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Signal Intensity or No Signal
Potential Cause Recommended Solution
Incorrect Ionization Mode Ensure the mass spectrometer is operating in positive ion mode (ESI+), which is generally more sensitive for acyl-CoAs.[4][5]
Inefficient Ionization Optimize the mobile phase. Replace TFA with 10 mM ammonium acetate or 10 mM ammonium formate to enhance protonation.[4]
In-Source Fragmentation Systematically optimize source parameters. Start with a lower cone/nozzle voltage and capillary temperature (e.g., 100-130 °C) and gradually increase to find the optimal balance between desolvation and fragmentation.[4]
Sample Degradation Perform all sample preparation steps on ice. Use an acidic quenching/extraction solution (e.g., 2.5% SSA) to precipitate proteins and stabilize the analyte.[1][6] Analyze samples promptly after preparation.
Poor Extraction Recovery Optimize the extraction procedure. A solid-phase extraction (SPE) with a C18 cartridge can be effective for cleaning up and concentrating the sample.[1][2] Ensure complete elution from the SPE cartridge.
Issue 2: Poor Peak Shape and Chromatography
Potential Cause Recommended Solution
Analyte Interaction with Column Use a high-quality reversed-phase C18 column. Consider using a column with a smaller particle size (e.g., UPLC) for improved resolution and peak shape.[13][14]
Inappropriate Mobile Phase pH Operating at a higher pH (around 10.5) with ammonium hydroxide (B78521) in the mobile phase has been shown to improve the chromatography of long-chain acyl-CoAs.[3][15]
Matrix Effects Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering matrix components.[1] Use a matrix-matched calibration curve for accurate quantification.[7]
Column Contamination Implement a column wash step in your gradient to remove biological materials that can build up and cause peak distortion.[3]
Issue 3: Inaccurate or Imprecise Quantification
Potential Cause Recommended Solution
Lack of a Suitable Internal Standard Use a stable isotope-labeled internal standard of this compound if available. If not, an odd-chain acyl-CoA can be used to correct for extraction variability and matrix effects.[1]
Non-Linearity of Calibration Curve Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1]
Interference from Isomeric Compounds Optimize chromatographic separation to resolve the analyte from any interfering species.[1] High-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells
  • Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Deproteinization: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard.[1][6]

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex and Incubate: Vortex the tube vigorously and incubate on ice for 10 minutes.[1]

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

  • Analysis: Carefully transfer the supernatant to an LC-MS vial for immediate analysis.[1]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][16] A second, qualitative transition to an ion at m/z 428 can also be monitored.[6][16]

    • Source Parameters:

      • Capillary Temperature: 275-350 °C.[13]

      • Spray Voltage: ~3.5 kV.[13]

      • Sheath and Aux Gas: Optimize for stable spray and signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cultured Cells wash Wash with PBS start->wash quench Quench with 2.5% SSA wash->quench lyse Scrape and Lyse quench->lyse centrifuge Centrifuge lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc C18 RP Chromatography inject->lc ms ESI+ MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Signal Intensity cause1 Incorrect Ionization Mode issue->cause1 cause2 Poor Ionization Efficiency issue->cause2 cause3 In-Source Fragmentation issue->cause3 cause4 Sample Degradation issue->cause4 sol1 Switch to ESI+ Mode cause1->sol1 sol2 Use Ammonium Acetate/Formate cause2->sol2 sol3 Optimize Source Parameters cause3->sol3 sol4 Use Acidic Quenching & Keep Cold cause4->sol4

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Enzymatic Assays Involving (S)-3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving (S)-3-hydroxydodecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assaying enzymes that use this compound as a substrate?

A1: Enzymes that metabolize this compound, such as certain dehydrogenases or hydratases, are typically assayed using spectrophotometric or fluorometric methods. A common approach is to monitor the change in NADH or NADPH concentration, which absorbs light at 340 nm. For example, the activity of a dehydrogenase can be measured by following the production of NADH.[1] Another method involves a coupled assay system where the product of the initial reaction is used as a substrate for a second enzyme that produces a detectable signal.[2]

Q2: How should I prepare and store this compound for use in an enzymatic assay?

A2: this compound should be stored under the conditions recommended by the supplier, typically at -20°C or -80°C to prevent degradation. For use in assays, prepare fresh solutions in an appropriate buffer. The stability of the compound in aqueous solution at different pH values and temperatures should be empirically determined, as acyl-CoA esters can be susceptible to hydrolysis.

Q3: What are the key parameters to optimize in an enzymatic assay with this compound?

A3: Key parameters to optimize include:

  • Enzyme concentration: Should be in the linear range of the assay.

  • Substrate concentration: Should ideally be around the Michaelis constant (Km) value for initial rate measurements, or varied to determine kinetic parameters.

  • pH and buffer composition: The optimal pH for enzyme activity should be used.

  • Temperature: Assays should be performed at a constant and optimal temperature.

  • Cofactor concentration (e.g., NAD+, NADP+): Should be saturating and not rate-limiting.

  • Incubation time: The reaction should be monitored during the initial linear phase.

Q4: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound?

A4: To determine Km and Vmax, you need to measure the initial reaction velocity at various concentrations of this compound. The data can then be plotted on a Michaelis-Menten plot (velocity vs. substrate concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to calculate the kinetic parameters.[3]

Troubleshooting Guides

Problem 1: No or Very Low Enzyme Activity
Potential Cause Troubleshooting Step
Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Test the enzyme activity with a known positive control substrate.
Incorrect Assay Conditions - Confirm the pH, temperature, and buffer composition are optimal for the enzyme. - Ensure all necessary cofactors are present at the correct concentrations.
Degraded Substrate - Prepare fresh this compound solution. - Verify the storage conditions of the substrate stock.
Presence of Inhibitors - Check all reagents and buffers for potential inhibitors. - Consider if the product of the reaction is causing feedback inhibition.[2]
Problem 2: High Background Signal
Potential Cause Troubleshooting Step
Substrate Instability - Run a control reaction without the enzyme to check for non-enzymatic degradation of this compound or other reagents that may produce a signal.
Contaminated Reagents - Use fresh, high-purity reagents. - Check for contamination in the buffer, cofactors, or substrate solution.
Non-specific Reductase Activity - In assays monitoring NADH/NADPH, other enzymes in a crude lysate may contribute to the signal. Purifying the enzyme of interest can reduce this background.
Problem 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Pipetting - Use calibrated pipettes and ensure proper technique. - Prepare a master mix of reagents to minimize pipetting errors between wells.
Temperature Fluctuations - Ensure the reaction plate or cuvettes are properly thermal-equilibrated before starting the reaction. - Use a temperature-controlled spectrophotometer or water bath.
Reagent Instability - Prepare fresh reagents for each experiment, especially the substrate and cofactors.

Experimental Protocols

Protocol: Spectrophotometric Assay for a Dehydrogenase Acting on this compound

This protocol is a general guideline and should be optimized for your specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should be determined empirically.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or a buffer appropriate for its stability).

  • NAD+ Stock Solution: Prepare a 50 mM stock solution in water.

2. Assay Procedure:

  • Set up a 96-well UV-transparent plate or quartz cuvettes.

  • For a 200 µL final reaction volume, add the following to each well/cuvette:

    • 160 µL Assay Buffer

    • 10 µL NAD+ Stock Solution (final concentration 2.5 mM)

    • 10 µL this compound (varied concentrations for kinetics, e.g., 0-500 µM final concentration)

  • Include a negative control with no enzyme.

  • Incubate the plate/cuvettes at the optimal temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ against the concentration of this compound to determine the kinetic parameters.

Quantitative Data Summary

Due to the lack of publicly available kinetic data for enzymes specifically acting on this compound, the following table is a template for summarizing your experimental results. An example with hypothetical data is provided for illustrative purposes.

Table 1: Template for Kinetic Parameters of an Enzyme with this compound

EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Your Enzyme
Example Enzyme A15025106.7 x 10⁴

Visualizations

TroubleshootingWorkflow Troubleshooting Logic for Enzymatic Assays start Start Assay check_activity Is Enzyme Activity Observed? start->check_activity no_activity No/Low Activity check_activity->no_activity No high_background High Background Signal check_activity->high_background High Background inconsistent_results Poor Reproducibility check_activity->inconsistent_results Inconsistent success Activity is Normal and Reproducible check_activity->success Yes check_enzyme Check Enzyme (Age, Storage, Positive Control) no_activity->check_enzyme check_conditions Check Assay Conditions (pH, Temp, Cofactors) check_enzyme->check_conditions check_substrate Check Substrate (Freshness, Storage) check_conditions->check_substrate check_no_enzyme_control Run No-Enzyme Control high_background->check_no_enzyme_control check_reagents Check for Contaminated Reagents check_no_enzyme_control->check_reagents check_pipetting Review Pipetting Technique & Calibration inconsistent_results->check_pipetting check_temp Ensure Consistent Temperature check_pipetting->check_temp check_reagent_stability Use Fresh Reagents check_temp->check_reagent_stability

Caption: A troubleshooting workflow for enzymatic assays.

ExperimentalWorkflow General Experimental Workflow prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) setup_reaction Set Up Reaction Mix (Buffer, Substrate, Cofactor) prep_reagents->setup_reaction pre_incubate Pre-incubate at Optimal Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction with Enzyme pre_incubate->initiate_reaction monitor_signal Monitor Signal (e.g., Absorbance at 340 nm) initiate_reaction->monitor_signal analyze_data Analyze Data (Calculate Initial Rates) monitor_signal->analyze_data determine_kinetics Determine Kinetic Parameters (Km, Vmax) analyze_data->determine_kinetics SignalingPathway Hypothetical Metabolic Pathway dodecanedioic_acid Dodecanedioic Acid activation Acyl-CoA Synthetase dodecanedioic_acid->activation dodecanedioyl_coa Dodecanedioyl-CoA activation->dodecanedioyl_coa hydration Enoyl-CoA Hydratase dodecanedioyl_coa->hydration hydroxydodecanedioyl_coa This compound hydration->hydroxydodecanedioyl_coa dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydroxydodecanedioyl_coa->dehydrogenation next_step Further Metabolism dehydrogenation->next_step

References

Technical Support Center: Optimizing (S)-3-Hydroxydodecanedioyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of (S)-3-hydroxydodecanedioyl-CoA from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound?

A1: The main challenges are the inherent instability of the thioester bond in acyl-CoA molecules, which is susceptible to both enzymatic and chemical hydrolysis, and the low endogenous concentrations of these analytes in complex tissue matrices.[1] This necessitates rapid and efficient extraction methods that minimize degradation and matrix effects.

Q2: What is the optimal pH for extraction and why is it important?

A2: An acidic pH, typically between 4.0 and 6.0, is optimal for extracting and storing acyl-CoAs.[1] The thioester linkage is more stable in acidic conditions, which minimizes chemical hydrolysis. Alkaline conditions (pH > 7) should be strictly avoided as they promote rapid degradation.[1]

Q3: How critical is temperature control during the extraction process?

A3: Maintaining low temperatures (0-4°C) throughout the extraction process is crucial.[1] Low temperatures inhibit the activity of endogenous thioesterases, enzymes that cleave the thioester bond, and also reduce the rate of chemical degradation. All buffers, solvents, and equipment should be pre-chilled.

Q4: Should I use a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) protocol?

A4: The choice between LLE and SPE depends on your specific experimental needs. LLE is a simpler and faster method, while SPE provides superior sample cleanup, which can reduce matrix effects and improve analytical sensitivity.[2][3][4] For complex tissue samples where high purity is required for downstream analysis like mass spectrometry, SPE is often preferred.

Q5: What are some common causes of low recovery of this compound?

A5: Low recovery can be attributed to several factors:

  • Enzymatic degradation: Inadequate inactivation of endogenous thioesterases.

  • Chemical hydrolysis: Use of non-optimal pH during extraction.

  • Suboptimal phase separation in LLE: Incomplete partitioning of the analyte into the desired solvent phase.

  • Inefficient elution in SPE: Use of an inappropriate elution solvent that does not effectively release the analyte from the solid phase.

  • Adsorption to surfaces: Loss of analyte due to binding to plasticware or glassware.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound Inefficient tissue homogenization.Ensure the tissue is completely homogenized to allow for effective solvent penetration. The use of a glass homogenizer is often recommended.[5]
Degradation of the target molecule.Work quickly and maintain all samples, reagents, and equipment at 0-4°C. Use an acidic extraction buffer (pH 4.0-6.0).[1]
Suboptimal extraction solvent.For broad-range acyl-CoA extraction, 80% methanol (B129727) has been shown to yield high mass spectrometry signal intensities.[6] However, for long-chain species, a combination of isopropanol (B130326) and acetonitrile (B52724) may be more effective.
High variability between replicate samples Inconsistent sample handling.Standardize all steps of the protocol, including homogenization time, centrifugation speed and duration, and solvent volumes.
Incomplete enzyme inactivation.Ensure immediate and thorough mixing of the tissue homogenate with the acidic extraction buffer or organic solvent to denature degradative enzymes.
Poor chromatographic peak shape or resolution Matrix effects from co-extracted contaminants.Incorporate a solid-phase extraction (SPE) step for sample cleanup. This is particularly important for analysis by mass spectrometry.
Inappropriate HPLC column or mobile phase.Use a C18 reversed-phase column and optimize the mobile phase gradient. The use of an ion-pairing agent may be necessary for better retention and peak shape.
Presence of interfering peaks in chromatogram Contamination from plasticware or solvents.Use high-purity solvents and pre-cleaned glassware. Run solvent blanks to identify potential sources of contamination.
Co-elution with other cellular metabolites.Adjust the HPLC gradient to improve the separation of the target analyte from interfering compounds.

Data Presentation: Comparison of Extraction Methods

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction Method Tissue Type Reported Recovery Rate (%) Reference
Isopropanol/Acetonitrile Extraction with SPERat Heart, Kidney, Muscle70-80%[5][7]
Chloroform/Methanol (Bligh-Dyer) with SPECanine Renal Cortex, Murine LiverNot explicitly quantified, but sufficient for pmol detection[8]
Methanol with high salt and Acyl-CoA-binding proteinRat Liver~55%[9]
Acetonitrile/Isopropanol with SPERat Liver93-104% (for tissue extraction step)[10]
2.5% Sulfosalicylic Acid (SSA)HEK 293FT cells59-80% (for short-chain acyl-CoAs)[11]

Note: Recovery rates can vary depending on the specific long-chain acyl-CoA and the tissue matrix. The data presented here are for general long-chain acyl-CoAs and may be indicative of the expected recovery for this compound.

Experimental Protocols

Protocol 1: Isopropanol/Acetonitrile Extraction with Solid-Phase Extraction (SPE)

This protocol is adapted from methods shown to have high recovery for long-chain acyl-CoAs.[5][7]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of ice-cold acetonitrile, vortex for 30 seconds, and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1.5 mL of methanol.

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS).

Protocol 2: 80% Methanol Extraction

This protocol is a simpler method suitable for rapid screening.[6]

  • Homogenization and Extraction:

    • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled dounce homogenizer.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize thoroughly on ice.

  • Protein Precipitation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant.

    • The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent.

Mandatory Visualizations

experimental_workflow tissue Frozen Tissue Sample homogenization Homogenization (ice-cold acidic buffer) tissue->homogenization extraction Solvent Extraction (e.g., Isopropanol/Acetonitrile) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Cleanup) supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

peroxisomal_beta_oxidation dca Dodecanedioic Acid dca_coa Dodecanedioyl-CoA dca->dca_coa Acyl-CoA Synthetase enoyl_coa trans-2-Dodecenoyl-CoA dca_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketododecanedioyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase decanedioyl_coa Decanedioyl-CoA ketoacyl_coa->decanedioyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Peroxisomal beta-oxidation of dicarboxylic acids.

References

Technical Support Center: Stabilizing (S)-3-hydroxydodecanedioyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-3-hydroxydodecanedioyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily due to two factors:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can hydrolyze the thioester bond. For dicarboxylic acyl-CoAs, Acyl-CoA thioesterase 4 (ACOT4) is a key enzyme to consider.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline pH conditions. Elevated temperatures also accelerate this degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Acyl-CoA thioesters are most stable in a slightly acidic environment, typically within a pH range of 4.0 to 6.0. Stability significantly decreases in alkaline conditions (pH > 7.0), where the thioester bond is more prone to hydrolysis.

Q3: How critical is temperature control during sample preparation?

A3: Temperature control is crucial. All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical hydrolysis. Flash-freezing samples in liquid nitrogen is recommended for initial preservation.

Q4: Are there specific enzymes I should be concerned about, and how can I inhibit them?

  • Rapid Quenching: Immediately stopping all metabolic activity is the most critical step. This can be achieved by flash-freezing the sample or by using an acidic quenching solution.

  • Denaturing Agents: Using solutions containing denaturing agents like sulfosalicylic acid (SSA) can help inactivate enzymes.

  • Low Temperatures: Keeping the sample at low temperatures (0-4°C) throughout the preparation process will significantly reduce enzyme kinetics.

Q5: What are the best practices for long-term storage of samples containing this compound?

A5: For long-term storage, samples should be stored as dry pellets at -80°C. Reconstitute the sample in an appropriate solvent just before analysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Thioesterases were active after cell lysis.Immediate Quenching: Ensure rapid and effective quenching of metabolic activity at the time of sample collection. For tissues, immediately flash-freeze in liquid nitrogen. For cell cultures, use ice-cold extraction solvents containing an acid (e.g., perchloric acid or sulfosalicylic acid).
Chemical Hydrolysis: The pH of the buffers and solutions was not optimal.Maintain Acidic pH: Use buffers and solutions in the pH range of 4.0-6.0 throughout the entire sample preparation process. A common choice is a potassium phosphate (B84403) buffer at pH 4.9.
Thermal Degradation: The sample was exposed to elevated temperatures.Maintain Low Temperature: Keep samples on ice or at 4°C at all times. Use pre-chilled tubes, buffers, and solvents.
Inconsistent or poor recovery of this compound Inefficient Extraction: The chosen solvent system is not optimal for a dicarboxylic acyl-CoA.Optimize Extraction Solvent: Consider a two-phase extraction method, such as a modified Bligh-Dyer procedure, where acyl-CoAs are recovered in the methanolic aqueous phase.[2] Alternatively, methods using isopropanol (B130326) and acetonitrile (B52724) with an acidic buffer can be effective.[2]
Loss during Solid-Phase Extraction (SPE): The analyte is not binding or eluting properly from the SPE cartridge.SPE Optimization: Ensure the SPE cartridge is appropriate for dicarboxylic acyl-CoAs. Optimize the conditioning, loading, washing, and elution steps. Consider if the SPE step is necessary, as it can be a source of sample loss.
Adsorption to Surfaces: The analyte may be adsorbing to plasticware.Use Appropriate Labware: Use low-retention polypropylene (B1209903) tubes and pipette tips.
Presence of degradation products in the final sample Incomplete Enzyme Inactivation: Residual thioesterase activity.Improve Quenching and Denaturation: Increase the concentration of the acidic quenching agent or consider adding a broad-spectrum thioesterase inhibitor if available. Ensure thorough mixing upon addition of the quenching/extraction solution.
Sample left at room temperature for too long. Minimize Time at Room Temperature: Process samples as quickly as possible, even when on ice.

Data Presentation

Table 1: Relative Stability of this compound under Different Conditions

ConditionTemperaturepHRelative StabilityNotes
Optimal 0-4°C4.0 - 6.0HighMinimal enzymatic and chemical degradation.
Sub-optimal 4°C6.0 - 7.0ModerateIncreased risk of enzymatic degradation and slight increase in chemical hydrolysis.
Sub-optimal Room Temperature4.0 - 6.0Moderate to LowIncreased rate of chemical hydrolysis.
Poor Room Temperature> 7.0Very LowRapid chemical and enzymatic degradation.
Storage (Long-term) -80°CN/A (Dry Pellet)HighRecommended for preserving sample integrity over time.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Tissue Samples

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Pre-chilled 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Pre-chilled 2-propanol

  • Pre-chilled acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Glass homogenizer

  • Centrifuge capable of 4°C

Procedure:

  • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

  • Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a mortar and pestle.

  • In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add 2.0 mL of ice-cold 2-propanol and homogenize thoroughly.

  • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.[2]

  • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Proceed with further purification (e.g., SPE) or dry the sample under a stream of nitrogen for storage at -80°C.

Protocol 2: Quenching and Extraction from Cultured Cells

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 5% (w/v) Sulfosalicylic Acid (SSA) in water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 5% SSA.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 5% SSA.

  • Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • The supernatant can now be used for analysis or further purification.

Visualizations

cluster_degradation Degradation Pathways Analyte This compound Degraded_Enzymatic 3-hydroxydodecanedioic acid + CoA Analyte->Degraded_Enzymatic Thioesterases (e.g., ACOT4) Degraded_Chemical 3-hydroxydodecanedioic acid + CoA Analyte->Degraded_Chemical Hydrolysis (Alkaline pH, High Temp)

Caption: Primary degradation pathways for this compound.

Start Sample Collection Quench Rapid Quenching (Liquid N2 or Acidic Solution) Start->Quench Homogenize Homogenization (Ice-cold acidic buffer) Quench->Homogenize Extract Solvent Extraction (e.g., Isopropanol/Acetonitrile) Homogenize->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analysis or Storage (-80°C) Collect->Analyze

Caption: Recommended workflow for sample preparation.

Start Low Analyte Recovery? Check_Quench Was quenching immediate and effective? Start->Check_Quench Check_Temp Were samples kept on ice/4°C throughout? Check_Quench->Check_Temp Yes Improve_Quench Action: Improve quenching method (e.g., faster freezing, direct acid addition). Check_Quench->Improve_Quench No Check_pH Was an acidic buffer (pH 4-6) used consistently? Check_Temp->Check_pH Yes Improve_Temp Action: Pre-chill all reagents and equipment. Work faster. Check_Temp->Improve_Temp No Improve_pH Action: Verify pH of all solutions. Use fresh buffers. Check_pH->Improve_pH No Review_Extraction Review extraction protocol for suitability. Check_pH->Review_Extraction Yes Success Problem Resolved Improve_Quench->Success Improve_Temp->Success Improve_pH->Success Optimize_Extraction Action: Test alternative solvent systems or SPE conditions. Review_Extraction->Optimize_Extraction Inefficient Review_Extraction->Success Optimal Optimize_Extraction->Success

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: High-Throughput Screening of (S)-3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of high-throughput screening (HTS) of (S)-3-hydroxydodecanedioyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HTS assay principle for quantifying this compound activity?

A1: A coupled-enzyme fluorometric assay is a highly suitable method for the high-throughput screening of this compound. This approach involves the enzymatic conversion of the target molecule by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which produces NADH. The resulting NADH is then used in a second enzymatic reaction to produce a fluorescent signal, which can be readily quantified. This method offers high sensitivity and is amenable to automation in 96-well or 384-well formats.

Q2: What are the critical reagents for this HTS assay?

A2: The critical reagents include this compound as the substrate, NAD+ as a cofactor, a recombinant or purified long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) as the primary enzyme, and a secondary enzyme system (e.g., diaphorase) with a fluorogenic substrate (e.g., resazurin) to detect NADH production. High-purity reagents are essential to minimize background noise and ensure assay reproducibility.

Q3: How can I minimize background fluorescence in my assay?

A3: Background fluorescence can be minimized by several approaches. Use black, opaque microplates to reduce light scatter. Screen all assay components, including buffers and test compounds, for intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore. Additionally, implementing a pre-read step before initiating the enzymatic reaction can help to subtract the background fluorescence of each well.

Q4: What are common sources of assay interference?

A4: Assay interference in HTS can arise from compounds that inhibit or activate the coupling enzymes, quench the fluorescent signal, or have intrinsic fluorescence. Redox-active compounds can also interfere with assays that measure NADH production. It is crucial to perform counter-screens to identify and eliminate false positives. For example, a screen without the primary enzyme (LCHAD) can identify compounds that directly interact with the detection system.

Q5: How should I prepare and store my reagents for optimal performance?

A5: this compound and other acyl-CoA esters are susceptible to hydrolysis. They should be stored at -80°C as a solid or in acidic buffers (pH 4-5). Repeated freeze-thaw cycles should be avoided. NAD+ and enzyme solutions should be prepared fresh or stored in aliquots at -80°C. Buffers should be filtered and stored at 4°C.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inaccurate liquid handling.- Incomplete mixing of reagents.- Edge effects in the microplate.- Calibrate and validate all automated liquid handlers and pipettes.- Ensure thorough mixing after each reagent addition by gentle orbital shaking.- Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity.
Low Signal-to-Background Ratio - Low enzyme activity.- Sub-optimal substrate or cofactor concentration.- High background fluorescence from assay components.- Optimize enzyme concentration.[1]- Determine the optimal concentrations of this compound and NAD+ by performing titration experiments.- Pre-screen all reagents for intrinsic fluorescence and use high-purity chemicals.
Assay Drift Over Time - Instability of enzymes or reagents at room temperature.- Temperature fluctuations during the assay.- Prepare fresh enzyme and reagent solutions and keep them on ice until use.- Use a temperature-controlled plate reader or incubator to maintain a constant assay temperature.
False Positives - Test compounds are fluorescent.- Test compounds inhibit the coupling enzyme.- Test compounds are redox-active.- Perform a pre-read of the plate after compound addition but before starting the reaction to identify fluorescent compounds.- Run a counter-screen with the coupling enzyme system in the absence of the primary enzyme.- Include a control reaction with a known redox-cycling compound to identify potential interference.
False Negatives - Test compounds precipitate out of solution.- Test compounds degrade during incubation.- Check the solubility of hit compounds in the assay buffer.- Assess the stability of compounds under assay conditions using analytical methods like HPLC-MS.

Experimental Protocols

Proposed High-Throughput Coupled-Enzyme Fluorometric Assay

This protocol is a refined method based on established principles for similar long-chain acyl-CoAs.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

  • Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the Km value.

  • Cofactor Solution: Prepare a stock solution of NAD+ in the assay buffer.

  • Enzyme Solution: Prepare a solution of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in the assay buffer. The optimal concentration should be determined experimentally.

  • Detection Reagent: Prepare a solution containing resazurin (B115843) and diaphorase in the assay buffer.

2. Assay Procedure (384-well format): a. Dispense 50 nL of test compound in DMSO into the appropriate wells of a black, opaque 384-well plate. b. Add 5 µL of the LCHAD enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding a 5 µL mixture of the substrate and cofactor solutions. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction and develop the signal by adding 5 µL of the detection reagent. f. Incubate for a further 10-15 minutes at room temperature, protected from light. g. Measure the fluorescence intensity using a plate reader with appropriate filters for resorufin (B1680543) (Ex/Em ~560/590 nm).

3. Data Analysis:

  • Subtract the background fluorescence from all wells.

  • Normalize the data to the controls (e.g., DMSO as 100% activity and a known inhibitor as 0% activity).

  • Calculate the percent inhibition for each test compound.

Quantitative Data Summary

Table 1: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

SubstrateKm (µM)Vmax (U/mg)Optimal pHReference
3-Hydroxypalmitoyl-CoA5 - 1520 - 407.5 - 8.5[2]
3-Hydroxymyristoyl-CoA8 - 2025 - 507.5 - 8.5[2]
3-Hydroxydecanoyl-CoA15 - 3030 - 607.5 - 8.5[2]
This compoundEstimated: 10 - 25Not DeterminedEstimated: 7.5 - 8.5

Note: Values for this compound are estimated based on data for structurally similar substrates.

Table 2: Recommended Concentration Ranges for HTS Assay Components

ComponentStock ConcentrationFinal Assay Concentration
This compound1 - 10 mM10 - 50 µM
NAD+10 - 50 mM100 - 500 µM
LCHAD0.1 - 1 mg/mL1 - 10 µg/mL
Resazurin1 - 5 mM10 - 50 µM
Diaphorase100 - 500 U/mL1 - 5 U/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation (Substrate, Enzyme, etc.) compound_plate Compound Plating (384-well) enzyme_add Add LCHAD Enzyme compound_plate->enzyme_add 1. Dispense Compounds reaction_start Add Substrate/Cofactor Mix enzyme_add->reaction_start 2. Pre-incubate incubation Incubate at 37°C reaction_start->incubation 3. Initiate Reaction detection_add Add Detection Reagent incubation->detection_add 4. Stop & Develop fluorescence_read Read Fluorescence detection_add->fluorescence_read 5. Incubate data_analysis Data Analysis (% Inhibition) fluorescence_read->data_analysis 6. Quantify hit_id Hit Identification data_analysis->hit_id 7. Analyze

Caption: High-throughput screening workflow for this compound.

signaling_pathway substrate This compound product 3-oxo-dodecanedioyl-CoA substrate->product LCHAD nad NAD+ nadh NADH + H+ nad->nadh nadh->nad resazurin Resazurin (Non-fluorescent) resorufin Resorufin (Fluorescent) resazurin->resorufin lchad LCHAD diaphorase Diaphorase logical_relationship cluster_issues Common Assay Issues cluster_causes Potential Causes cluster_solutions Solutions troubleshoot Troubleshooting high_cv High Variability troubleshoot->high_cv low_signal Low Signal troubleshoot->low_signal drift Assay Drift troubleshoot->drift false_pos False Positives troubleshoot->false_pos pipetting Pipetting Error high_cv->pipetting reagents Reagent Instability low_signal->reagents temp Temperature Fluctuation drift->temp interference Compound Interference false_pos->interference calibration Calibrate Pipettes pipetting->calibration fresh_reagents Use Fresh Reagents reagents->fresh_reagents temp_control Control Temperature temp->temp_control counter_screen Counter-screens interference->counter_screen

References

Technical Support Center: Quantification of (S)-3-hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (S)-3-hydroxydodecanedioyl-CoA and other long-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound using LC-MS?

A1: The primary challenges in quantifying this compound by LC-MS are related to matrix effects, which can lead to ion suppression or enhancement.[1][2] Biological matrices, such as plasma and tissue homogenates, are complex and contain numerous endogenous compounds that can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer source.[3] This interference can compromise the accuracy, precision, and sensitivity of the assay.[1] Additionally, the inherent instability of acyl-CoA thioesters requires careful sample handling and preparation to prevent degradation.

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the ion source of the mass spectrometer.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, poor sensitivity, and increased variability in the data.

Q3: How can I determine if my assay is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects (ion suppression if the peak area in the matrix is lower, and ion enhancement if it is higher). Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix sample will show a dip or rise in the baseline signal at retention times where matrix components are eluting, indicating regions of ion suppression or enhancement.[4]

Q4: What is the best internal standard to use for the quantification of this compound?

A4: The gold standard for quantitative LC-MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ¹³C, ¹⁵N). This makes it chemically and physically almost identical to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[6] Because the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, it can effectively compensate for variations in signal intensity, leading to more accurate and precise quantification.[7] For this compound, an ideal internal standard would be this compound labeled with ¹³C or ¹⁵N. If a specific SIL-IS is not commercially available, it can be biosynthetically generated.[5][8][9]

Troubleshooting Guide

Problem: Poor sensitivity or no detectable peak for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[10][11] Consider using phospholipid removal plates if working with plasma samples. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from co-eluting matrix components. Adjusting the mobile phase composition or using a different column chemistry can alter the retention of interfering compounds.[12] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
Analyte Degradation 1. Control Sample pH: Acyl-CoAs are more stable at acidic pH. Ensure that all solutions used during sample preparation are maintained at an appropriate pH (e.g., by adding formic or acetic acid).[13][14] 2. Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic degradation.[13] 3. Limit Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples and standards.
Suboptimal MS Parameters 1. Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analyte. 2. Optimize Collision Energy: In MS/MS mode, optimize the collision energy to ensure efficient fragmentation and production of a strong, specific product ion.

Problem: High variability in quantitative results between replicate injections or different samples.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[5][6][7] The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity fluctuates. 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and the samples experience similar matrix effects.
Inconsistent Sample Preparation 1. Standardize the Protocol: Ensure that every step of the sample preparation protocol is performed consistently for all samples. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation.
Carryover 1. Optimize Wash Steps: Ensure that the autosampler injection needle and the analytical column are adequately washed between injections to prevent carryover from one sample to the next. 2. Inject a Blank: After injecting a high-concentration sample, inject a blank solvent to check for carryover of the analyte.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.

    • Add 300 µL of ice-cold 10% trichloroacetic acid to precipitate proteins.[8]

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative method and should be optimized for your specific instrument and analyte.[10][11][12]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5).[10][11]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[10][11]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10][11][12]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor ion ([M+H]⁺) and a specific product ion for this compound and its SIL-IS. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[11]

Quantitative Data Summary

The following tables summarize validation data from published methods for the quantification of long-chain acyl-CoAs, demonstrating the performance that can be achieved with optimized protocols.

Table 1: Accuracy and Precision of an LC-MS/MS Method for Long-Chain Acyl-CoAs in Rat Liver [11]

Acyl-CoAAccuracy (%)Intra-run Precision (%RSD)Inter-run Precision (%RSD)
C16:0-CoA94.8 - 110.81.2 - 4.42.6 - 12.2
C16:1-CoA94.8 - 110.81.2 - 4.42.6 - 12.2
C18:0-CoA94.8 - 110.81.2 - 4.42.6 - 12.2
C18:1-CoA94.8 - 110.81.2 - 4.42.6 - 12.2
C18:2-CoA94.8 - 110.81.2 - 4.42.6 - 12.2

Table 2: Linearity of Calibration Curves for Long-Chain Acyl-CoAs [11]

Acyl-CoACorrelation Coefficient (r²)
C16:0-CoA≥ 0.995
C16:1-CoA≥ 0.995
C18:0-CoA≥ 0.995
C18:1-CoA≥ 0.995
C18:2-CoA≥ 0.995

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Poor Sensitivity or High Variability CheckMatrixEffects Assess Matrix Effects (Post-Extraction Spike) Problem->CheckMatrixEffects CheckDegradation Evaluate Analyte Stability Problem->CheckDegradation CheckMS Review MS/MS Parameters Problem->CheckMS ImproveSamplePrep Enhance Sample Cleanup (SPE, LLE) CheckMatrixEffects->ImproveSamplePrep Suppression Detected OptimizeLC Optimize Chromatography CheckMatrixEffects->OptimizeLC Suppression Detected UseSIL_IS Use Stable Isotope-Labeled IS CheckMatrixEffects->UseSIL_IS Inconsistent Suppression CheckDegradation->ImproveSamplePrep Degradation Observed OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS Result Improved Quantitative Performance ImproveSamplePrep->Result OptimizeLC->Result UseSIL_IS->Result OptimizeMS->Result

Caption: A logical workflow for troubleshooting matrix effects.

SamplePrepWorkflow Sample Preparation Workflow for Acyl-CoA Analysis Start Plasma Sample AddIS Add Stable Isotope- Labeled Internal Standard Start->AddIS Precipitate Protein Precipitation (e.g., Trichloroacetic Acid) AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: A typical sample preparation workflow for acyl-CoA analysis.

SIL_IS_Principle Principle of Stable Isotope-Labeled Internal Standard cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Result Analyte Analyte (e.g., this compound) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep SIL_IS SIL-IS (Heavy Isotopes) SIL_IS->SamplePrep Matrix Interfering Matrix Components Matrix->SamplePrep LC LC Separation SamplePrep->LC MS MS Ionization & Detection LC->MS AnalyteSignal Analyte Signal (Suppressed) MS->AnalyteSignal SIL_IS_Signal SIL-IS Signal (Equally Suppressed) MS->SIL_IS_Signal Ratio Ratio (Analyte / SIL-IS) = Constant AnalyteSignal->Ratio SIL_IS_Signal->Ratio

Caption: The principle of using a stable isotope-labeled internal standard.

References

Technical Support Center: Biosynthesis of (S)-3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of biosynthetic (S)-3-hydroxydodecanedioyl-CoA.

Troubleshooting Guides

Issue 1: Low or No Production of Dodecanedioic Acid (DDA) - The Precursor

Background: The biosynthesis of this compound likely proceeds through the formation of dodecanedioic acid (DDA) as a key intermediate. DDA is typically produced from dodecanoic acid (or a related C12 fatty acid) via an ω-oxidation pathway. This pathway involves a multi-enzyme system, often including a cytochrome P450 monooxygenase, a cytochrome P450 reductase (CPR), an alcohol dehydrogenase, and an aldehyde dehydrogenase.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Cytochrome P450 Expression/Activity - Codon Optimization: Ensure the P450 gene is codon-optimized for your expression host (e.g., E. coli).- N-Terminal Modification: Modify the N-terminal sequence of the P450 to improve expression and membrane localization in prokaryotic hosts.[1][2]- Promoter Strength: Test different strength promoters to balance protein expression with metabolic burden.- Low Temperature Induction: Induce protein expression at a lower temperature (e.g., 16-25°C) to improve protein folding and solubility.
Insufficient Redox Partner (CPR) Activity - Co-expression: Co-express a compatible cytochrome P450 reductase (CPR). The ratio of P450 to CPR may need optimization.[3][4]- Fusion Protein: Consider creating a fusion protein of the P450 and its reductase to improve electron transfer efficiency.[5]
Cofactor (NAD(P)H) Limitation - Cofactor Regeneration System: Co-express an enzyme to regenerate NAD(P)H, such as glucose-6-phosphate dehydrogenase or glucose dehydrogenase.- Media Supplementation: Supplement the growth media with precursors that boost the intracellular NAD(P)H pool (e.g., glucose).
Sub-optimal Expression of Dehydrogenases - Enzyme Screening: Screen different alcohol and aldehyde dehydrogenases for high activity towards ω-hydroxydodecanoic acid and dodecanedioic semialdehyde, respectively.- Balanced Expression: Use a vector system that allows for the fine-tuning of the expression levels of each dehydrogenase to prevent the accumulation of toxic intermediates.
Competing Metabolic Pathways - β-oxidation Knockout: Delete key genes in the β-oxidation pathway (e.g., fadD, fadE in E. coli or POX1 in S. cerevisiae) to prevent the degradation of the dodecanoic acid substrate and the dodecanedioic acid product.[6]
Issue 2: Dodecanedioic Acid is Produced, but No this compound is Detected

Background: The conversion of dodecanedioyl-CoA to this compound requires a stereospecific hydratase or dehydrogenase. It is hypothesized that the 3-hydroxy group is introduced by an enoyl-CoA hydratase or a 3-hydroxyacyl-CoA dehydrogenase acting on a dodecanedioyl-CoA precursor. Alternatively, evidence suggests that 3-hydroxy dicarboxylic acids can be formed by the ω-oxidation of 3-hydroxy monocarboxylic acids.[7] This would imply that the 3-hydroxylation step occurs before the ω-oxidation.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient 3-Hydroxylation of Dodecanoic Acid - Enzyme Selection: Express a suitable (S)-specific 3-hydroxyacyl-CoA dehydrogenase (e.g., FadB) or enoyl-CoA hydratase (e.g., PhaJ) that can act on dodecanoyl-CoA. The substrate specificity of these enzymes for C12 substrates should be considered.- Precursor Supply: Ensure an adequate supply of dodecanoyl-CoA from fatty acid biosynthesis or exogenous feeding.
Lack of an Enzyme to 3-Hydroxylate Dodecanedioyl-CoA - Enzyme Screening: Screen for novel hydroxylases that can act on dicarboxylic acids or their CoA esters. Enzymes from organisms known to produce hydroxylated dicarboxylic acids are good candidates.- Directed Evolution: Use protein engineering to evolve an existing hydratase or dehydrogenase to accept dodecanedioyl-CoA as a substrate.
Incorrect Stereochemistry - Enzyme Selection: Ensure you are using an enzyme that produces the desired (S)-enantiomer. For example, FadB is generally (S)-specific, while some PhaJ enzymes are (R)-specific.
Product Degradation - β-oxidation Knockout: As with the precursor, deleting β-oxidation pathway genes can prevent the degradation of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the proposed biosynthetic pathway for this compound?

A1: The proposed pathway starts with a C12 fatty acid, dodecanoic acid. This is first converted to (S)-3-hydroxydodecanoyl-CoA. This intermediate then undergoes ω-oxidation to form this compound. A plausible alternative is the ω-oxidation of dodecanoic acid to dodecanedioic acid, which is then converted to its CoA ester and subsequently hydroxylated at the 3-position. However, the formation of 3-hydroxy dicarboxylic acids from the ω-oxidation of 3-hydroxy fatty acids has been reported.[7]

Q2: Which host organisms are suitable for producing this compound?

A2: Escherichia coli and the yeast Saccharomyces cerevisiae are common choices due to their well-characterized genetics and metabolic pathways. Candida tropicalis is another yeast species known for its efficient ω-oxidation of fatty acids.

Q3: How can I improve the supply of the precursor, dodecanoic acid?

A3: You can either supplement the culture medium with dodecanoic acid or engineer the host organism to overproduce it. Overproduction can be achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), and by deleting genes involved in fatty acid degradation (β-oxidation).

Q4: Are there any concerns about the toxicity of dodecanedioic acid or the final product to the host cells?

A4: Yes, high concentrations of dicarboxylic acids can be toxic to microbial cells.[8][9][10] This can lead to reduced cell growth and lower product yields. Strategies to mitigate toxicity include using strong, inducible promoters to separate the growth phase from the production phase, engineering efflux pumps to export the product, and optimizing fermentation conditions to maintain cell viability.

Q5: What analytical methods are suitable for detecting and quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for detecting and quantifying acyl-CoA species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the carboxylic acid and hydroxyl groups.

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of Dodecanoic Acid to Dodecanedioic Acid
  • Strain Preparation: Grow a recombinant E. coli strain harboring the ω-oxidation pathway genes (e.g., a cytochrome P450, a CPR, an alcohol dehydrogenase, and an aldehyde dehydrogenase) and with a deletion in the β-oxidation pathway (e.g., ΔfadD).

  • Inoculum Preparation: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C with shaking.

  • Bioconversion Culture: Inoculate 1 L of M9 minimal medium supplemented with 2% glucose and appropriate antibiotics with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 20°C and continue to incubate for 16-24 hours.

  • Substrate Addition: Add dodecanoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to a final concentration of 1-5 g/L.

  • Sampling and Analysis: Take samples at regular intervals and extract the organic acids. Analyze the supernatant for the presence of dodecanedioic acid using HPLC-MS or GC-MS.

Protocol 2: In Vitro Assay for 3-Hydroxylation of Dodecanoyl-CoA
  • Enzyme Preparation: Purify the candidate 3-hydroxyacyl-CoA dehydrogenase (e.g., FadB) or enoyl-CoA hydratase (e.g., PhaJ) from an overexpressing host.

  • Reaction Mixture: Set up a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 0.2 mM Dodecanoyl-CoA

    • 0.5 mM NADH (for dehydrogenase activity in the reductive direction) or NAD+ (for oxidative direction)

    • 1-5 µg of purified enzyme

  • Reaction Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Quenching and Analysis: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC-MS for the formation of (S)-3-hydroxydodecanoyl-CoA.

Visualizations

Biosynthetic_Pathway Dodecanoic Acid Dodecanoic Acid Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoic Acid->Dodecanoyl-CoA Acyl-CoA Synthetase 3-keto-dodecanoyl-CoA 3-keto-dodecanoyl-CoA Dodecanoyl-CoA->3-keto-dodecanoyl-CoA Acyl-CoA Dehydrogenase (S)-3-hydroxydodecanoyl-CoA (S)-3-hydroxydodecanoyl-CoA 3-keto-dodecanoyl-CoA->(S)-3-hydroxydodecanoyl-CoA (S)-specific 3-hydroxyacyl-CoA dehydrogenase (e.g., FadB) ω-hydroxy-(S)-3-hydroxydodecanoyl-CoA ω-hydroxy-(S)-3-hydroxydodecanoyl-CoA (S)-3-hydroxydodecanoyl-CoA->ω-hydroxy-(S)-3-hydroxydodecanoyl-CoA Cytochrome P450 Monooxygenase This compound This compound ω-hydroxy-(S)-3-hydroxydodecanoyl-CoA->this compound Alcohol & Aldehyde Dehydrogenases

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Start Experiment Check_DDA DDA Detected? Start->Check_DDA Check_Final_Product This compound Detected? Check_DDA->Check_Final_Product Yes Troubleshoot_Omega_Ox Troubleshoot ω-oxidation Pathway Check_DDA->Troubleshoot_Omega_Ox No Troubleshoot_Hydroxylation Troubleshoot 3-hydroxylation Step Check_Final_Product->Troubleshoot_Hydroxylation No Optimize_Yield Optimize Yield Check_Final_Product->Optimize_Yield Yes Troubleshoot_Omega_Ox->Check_DDA Troubleshoot_Hydroxylation->Check_Final_Product End Successful Production Optimize_Yield->End

Caption: A logical workflow for troubleshooting the biosynthesis.

References

Technical Support Center: Quality Control for Synthetic (S)-3-hydroxydodecanedioyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (S)-3-hydroxydodecanedioyl-CoA standards. The information provided is intended to assist with quality control experiments and address common issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of synthetic this compound standards?

A1: The purity of synthetic this compound standards can vary between manufacturers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information. Generally, high-quality standards should have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).

Q2: How should I properly store this compound standards to ensure stability?

A2: To maintain the integrity of this compound standards, they should be stored at -20°C or below in a tightly sealed vial to prevent degradation from moisture and oxidation. For long-term storage, -80°C is recommended. It is advisable to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the common impurities or degradation products associated with synthetic this compound?

A3: Common impurities can arise from the synthetic process or degradation over time. These may include the free acid form ((S)-3-hydroxydodecanedioic acid), the corresponding disulfide, and isomers. Degradation can be accelerated by exposure to moisture, elevated temperatures, and repeated freeze-thaw cycles. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, can help identify potential degradation products.

Q4: Which analytical techniques are most suitable for the quality control of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control. HPLC with UV detection is commonly used for purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and identification of impurities.

Troubleshooting Guides

HPLC-UV Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions with Column Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic state. The addition of an ion-pairing agent may be necessary for long-chain acyl-CoAs.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3][4]

Issue: Inconsistent Retention Times

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
Temperature Variations Use a column oven to maintain a constant temperature.
LC-MS/MS Analysis

Issue: Low Signal Intensity or Poor Sensitivity

  • Possible Causes & Solutions:

CauseSolution
Ion Suppression Dilute the sample to reduce matrix effects. Optimize the sample preparation method to remove interfering substances.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Incorrect MS/MS Transition Optimize the precursor and product ion selection and collision energy for the specific analyte.
Formation of Adducts The presence of adducts, such as sodium ([M+Na]+) or potassium ([M+K]+), can split the ion signal. Optimize the mobile phase to promote the formation of the protonated molecule ([M+H]+).[5]

Issue: High Background Noise

  • Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents.
Contaminated LC System Flush the entire LC system with an appropriate cleaning solution.
Carryover from Previous Injections Implement a thorough needle wash protocol between injections.
NMR Analysis

Issue: Broad or Unresolved Peaks

  • Possible Causes & Solutions:

CauseSolution
Sample Aggregation Use a suitable deuterated solvent and consider gentle heating or sonication to improve solubility and reduce aggregation.
Paramagnetic Impurities Treat the sample with a chelating agent if paramagnetic metal ions are suspected.
Poor Shimming Re-shim the magnet to improve the homogeneity of the magnetic field.

Issue: Difficulty in Structural Confirmation

  • Possible Causes & Solutions:

CauseSolution
Low Signal-to-Noise Ratio Increase the number of scans to improve the signal-to-noise ratio.
Complex Spectrum Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of proton and carbon signals.

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM phosphate (B84403) buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method for Quantification
  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the elution of the analyte.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.

NMR for Structural Confirmation
  • Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl3:CD3OD).

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1H NMR: To observe the proton signals.

    • 13C NMR: To observe the carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.

Data Presentation

Table 1: Hypothetical Purity and Stability Data for this compound Standard

ParameterSpecificationTest Method
Purity (by HPLC) ≥ 95%HPLC-UV
Identity Conforms to reference spectrumLC-MS/MS, NMR
Moisture Content ≤ 5%Karl Fischer Titration
Short-term Stability (4°C, 1 week) ≤ 2% degradationHPLC-UV
Long-term Stability (-20°C, 1 year) ≤ 5% degradationHPLC-UV

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Identity Confirmation cluster_3 Stability Assessment prep Prepare Standard Solution (e.g., in water or buffer) hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms nmr NMR Spectroscopy prep->nmr stability Forced Degradation / Long-Term Storage prep->stability hplc_data Purity Assessment (%) hplc->hplc_data lcms_data Mass Confirmation lcms->lcms_data nmr_data Structural Confirmation nmr->nmr_data stability_hplc HPLC-UV Analysis stability->stability_hplc stability_data Degradation Profile stability_hplc->stability_data

Caption: Quality control workflow for synthetic this compound.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome dca Long-Chain Dicarboxylic Acid acyl_coa_synthetase Acyl-CoA Synthetase dca->acyl_coa_synthetase ATP -> AMP + PPi dca_coa Dicarboxylyl-CoA acyl_coa_synthetase->dca_coa acyl_coa_oxidase Acyl-CoA Oxidase dca_coa->acyl_coa_oxidase FAD -> FADH2 enoyl_coa Enoyl-CoA acyl_coa_oxidase->enoyl_coa bifunctional_enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) enoyl_coa->bifunctional_enzyme H2O hydroxyacyl_coa This compound bifunctional_enzyme->hydroxyacyl_coa thiolase Thiolase hydroxyacyl_coa->thiolase NAD+ -> NADH shortened_dca_coa Shortened Dicarboxylyl-CoA thiolase->shortened_dca_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa Further rounds of β-oxidation Further rounds of β-oxidation shortened_dca_coa->Further rounds of β-oxidation Mitochondria (TCA Cycle) Mitochondria (TCA Cycle) acetyl_coa->Mitochondria (TCA Cycle)

Caption: Peroxisomal beta-oxidation of long-chain dicarboxylic acids.

References

Technical Support Center: Isomeric Separation of 3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 3-hydroxydodecanedioyl-CoA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental separation of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric forms of 3-hydroxydodecanedioyl-CoA I need to consider separating?

A1: The primary isomers of concern for 3-hydroxydodecanedioyl-CoA are the stereoisomers at the 3-hydroxy position, which are (S)-3-hydroxydodecanedioyl-CoA and (R)-3-hydroxydodecanedioyl-CoA. In biological systems, the (S)-enantiomer is typically the form involved in fatty acid metabolism.[1][2] Depending on the synthesis method or biological matrix, you may encounter a racemic mixture of both. Additionally, positional isomers of the hydroxyl group or the dicarboxylic acid structure could exist, though these are less common in metabolic pathways.

Q2: Which analytical techniques are most suitable for separating 3-hydroxydodecanedioyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective techniques for this purpose. Specifically, chiral chromatography is necessary for separating the (S) and (R) enantiomers.[3][4] Coupling these chromatographic methods with mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for accurate identification and quantification.[5][6]

Q3: How do I choose the right chiral stationary phase (CSP) for my HPLC column?

A3: The selection of a chiral stationary phase is critical for the successful separation of enantiomers. For hydroxyacyl-CoA esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. The choice of CSP will depend on the specific molecular characteristics of the analyte. It is recommended to screen a variety of chiral columns to find the one that provides the best resolution.

Q4: What are the key considerations for sample preparation before analysis?

A4: Proper sample preparation is crucial to protect the analytical column and ensure reproducible results. For biological samples, this typically involves protein precipitation, often using cold acetone (B3395972) or methanol, followed by centrifugation to remove the denatured proteins.[7] Solid-phase extraction (SPE) can also be used to clean up the sample and concentrate the analyte of interest. It is important to minimize the exposure of the CoA esters to high pH or temperature to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of 3-hydroxydodecanedioyl-CoA isomers.

Problem 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the (S) and (R) isomers.

  • Peaks are overlapping significantly, preventing accurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase The current column may not be suitable for this specific separation. Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Composition The mobile phase composition greatly influences chiral recognition. Systematically vary the mobile phase, including the type and concentration of the organic modifier and any additives.[8]
Inappropriate Temperature Temperature can affect the conformation of both the analyte and the chiral stationary phase. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.
Low Efficiency The column may be old or contaminated. Perform a column performance test and if it fails, replace the column.
Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Peaks are not symmetrical and have a "tailing" edge.

  • Poor peak shape leads to inaccurate integration and quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload The sample concentration is too high, saturating the stationary phase. Dilute the sample and reinject.
Secondary Interactions The analyte may be interacting with active sites on the silica (B1680970) support. Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase to block these sites.
Column Contamination The column inlet may be blocked with precipitated sample components. Use a guard column to protect the analytical column and replace it regularly.[8] Back-flushing the column may also help.
Mismatch between Sample Solvent and Mobile Phase The solvent used to dissolve the sample may be too strong, causing peak distortion. If possible, dissolve the sample in the initial mobile phase.
Problem 3: Inconsistent Retention Times

Symptoms:

  • The time it takes for the analyte to elute from the column varies between injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and use a high-quality solvent mixer.
Unstable Column Temperature Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
Pump Malfunction Air bubbles or faulty check valves in the HPLC pump can cause flow rate fluctuations. Degas the mobile phase thoroughly and perform regular pump maintenance.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time between runs.

Experimental Protocols

General Protocol for Chiral HPLC-MS/MS Separation

This protocol provides a starting point for developing a method for the separation of 3-hydroxydodecanedioyl-CoA enantiomers. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • For biological samples, add 4 volumes of ice-cold acetone to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiral Polysaccharide-based column (e.g., CHIRALPAK® series)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M+H]+

    • Product Ions: Monitor for characteristic fragments of the CoA moiety.

Illustrative Data

The following table shows example retention times and resolution for a successful separation of the (S) and (R) enantiomers of 3-hydroxydodecanedioyl-CoA.

EnantiomerRetention Time (min)Peak Width (sec)Resolution (Rs)
This compound12.5121.8
(R)-3-hydroxydodecanedioyl-CoA13.213

A resolution (Rs) value greater than 1.5 indicates baseline separation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Biological Sample p2 Protein Precipitation (Cold Acetone) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Chiral HPLC Separation p5->a1 a2 Mass Spectrometry (ESI-MS/MS) a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2 d3 Reporting d2->d3 G start Poor Resolution c1 Check Mobile Phase start->c1 s1 Resolution Improved? c1->s1 c2 Optimize Temperature s2 Resolution Improved? c2->s2 c3 Screen Chiral Columns s3 Resolution Improved? c3->s3 c4 Check for Column Overload s4 Resolution Improved? c4->s4 s1->c2 No end_ok Problem Solved s1->end_ok Yes s2->c3 No s2->end_ok Yes s3->c4 No s3->end_ok Yes s4->end_ok Yes end_fail Consult Specialist s4->end_fail No G fatty_acid Dodecanedioic Acid acyl_coa Dodecanedioyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase beta_ox Beta-Oxidation Pathway acyl_coa->beta_ox hydroxy_coa This compound beta_ox->hydroxy_coa Enoyl-CoA Hydratase keto_coa 3-Oxododecanedioyl-CoA hydroxy_coa->keto_coa 3-Hydroxyacyl-CoA Dehydrogenase

References

Validation & Comparative

(S)-3-Hydroxydodecanedioyl-CoA: A Potential Biomarker in the Diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of (S)-3-hydroxydodecanedioyl-CoA's urinary counterpart, 3-hydroxydodecanedioic acid, and its role as a diagnostic marker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This guide provides a comparative overview with established biomarkers for LCHAD deficiency and another inherited metabolic disorder, Zellweger Spectrum Disorder.

Introduction

This compound is an intermediate in the metabolic pathway of fatty acid oxidation. While not directly measured in clinical settings, its corresponding free acid, 3-hydroxydodecanedioic acid (3OHDC12), is excreted in the urine and serves as a crucial indicator for certain inherited metabolic diseases. A marked increase in the urinary excretion of 3OHDC12, along with a range of other 3-hydroxydicarboxylic acids (from 6 to 14 carbons long), is a distinctive feature of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.[1][2][3][4][5] This inborn error of metabolism prevents the body from converting certain fats into energy, leading to a variety of serious health issues.[6]

This guide provides a detailed comparison of urinary 3-hydroxydodecanedioic acid with established primary biomarkers for LCHAD deficiency and those for Peroxisome Biogenesis Disorders (PBDs), specifically Zellweger Spectrum Disorder, offering researchers, scientists, and drug development professionals a clear overview of their diagnostic utility.

The Metabolic Context: Fatty Acid Oxidation and its Disorders

Mitochondrial fatty acid β-oxidation is a critical process for energy production. LCHAD is one of the enzymes involved in this pathway. A deficiency in LCHAD leads to the accumulation of specific metabolic intermediates.[6] This accumulation triggers an alternative metabolic route known as omega-oxidation, which results in the production and subsequent urinary excretion of dicarboxylic and 3-hydroxydicarboxylic acids.[2][3]

In contrast, Zellweger Spectrum Disorder is a Peroxisome Biogenesis Disorder where the assembly of functional peroxisomes is impaired. This leads to the accumulation of very-long-chain fatty acids (VLCFAs) in plasma and tissues.[7][8][9][10]

Comparative Analysis of Biomarkers

The following tables provide a quantitative comparison of key biomarkers for LCHAD deficiency and Zellweger Spectrum Disorder.

Table 1: Primary Biomarkers for LCHAD Deficiency

Biomarker CategoryBiomarkerMatrixNormal RangePathological Range (LCHAD Deficiency)
Urinary Organic Acids 3-Hydroxydodecanedioic acid (3OHDC12) Urine Trace amounts or undetectable Significantly elevated
3-Hydroxydicarboxylic acids (C6-C14)UrineTrace amounts or undetectableMarkedly increased excretion
Plasma Acylcarnitines Long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18:1-OH)Plasma/Dried Blood SpotLow levelsSignificantly elevated

Note: Specific quantitative ranges for urinary 3-hydroxydicarboxylic acids are often not reported as absolute values but rather as a distinct and recognizable pattern of significantly increased excretion. The ratio of different 3-hydroxydicarboxylic acids can also be diagnostically significant.[2][3]

Table 2: Primary Biomarkers for Zellweger Spectrum Disorder

Biomarker CategoryBiomarkerMatrixNormal RangePathological Range (Zellweger Spectrum Disorder)
Plasma Very-Long-Chain Fatty Acids (VLCFA) Hexacosanoic acid (C26:0)Plasma< 1.3 µg/mLSignificantly elevated
Ratio of C26:0 to C22:0Plasma< 0.023Markedly elevated
Ratio of C24:0 to C22:0Plasma< 0.92Elevated

Source: Quantitative data for Zellweger Spectrum Disorder is derived from studies on plasma VLCFA levels.[7][8][9][10]

Experimental Protocols

Accurate quantification of these biomarkers is essential for diagnosis. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acids and Tandem Mass Spectrometry (MS/MS) for plasma acylcarnitines and VLCFAs.

Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS

This method is used to detect and quantify 3-hydroxydicarboxylic acids, including 3OHDC12.

1. Sample Preparation:

  • A urine sample is collected.
  • Internal standards (stable isotope-labeled versions of the analytes) are added for accurate quantification.
  • The organic acids are extracted from the urine using an organic solvent (e.g., ethyl acetate) under acidic conditions.
  • The solvent is evaporated to dryness.

2. Derivatization:

  • The dried extract is derivatized to make the organic acids volatile and suitable for gas chromatography. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interaction with the chromatographic column.
  • The separated compounds then enter a mass spectrometer, which ionizes and fragments them.
  • The mass spectrometer detects and measures the mass-to-charge ratio of the fragments, allowing for the identification and quantification of each organic acid.

Protocol 2: Acylcarnitine Profiling in Plasma/Dried Blood Spots by Tandem MS

This technique is the standard for newborn screening and diagnosis of many fatty acid oxidation disorders.

1. Sample Preparation:

  • A blood sample is collected, either as plasma or as a dried blood spot on a filter card.
  • The acylcarnitines are extracted from the sample using a solvent, typically methanol, containing stable isotope-labeled internal standards.

2. Derivatization (Butylation):

  • The extracted acylcarnitines are often converted to their butyl esters by reacting them with butanolic-HCl. This improves their ionization efficiency in the mass spectrometer.

3. Tandem MS Analysis:

  • The derivatized extract is introduced into the tandem mass spectrometer, often using a flow injection analysis without prior chromatographic separation.
  • The first mass spectrometer selects the precursor ions of the different acylcarnitines.
  • These selected ions are then fragmented in a collision cell.
  • The second mass spectrometer analyzes the resulting product ions. This highly specific detection method allows for the rapid and accurate quantification of a wide range of acylcarnitines.

Visualization of Metabolic Pathways and Diagnostic Logic

The following diagrams illustrate the metabolic context of these biomarkers and the logical flow of diagnosis.

Fatty_Acid_Oxidation_Pathway cluster_omega Omega-Oxidation (Alternative Pathway) Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Long-Chain Fatty Acyl-CoA->Enoyl-CoA ACADVL 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA LCHAD Accumulated 3-Hydroxyacyl-CoA Accumulated 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA->Accumulated 3-Hydroxyacyl-CoA LCHAD Deficiency Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + Shorter Acyl-CoA Thiolase 3-Hydroxydicarboxylic Acids (e.g., 3OHDC12) 3-Hydroxydicarboxylic Acids (e.g., 3OHDC12) Accumulated 3-Hydroxyacyl-CoA->3-Hydroxydicarboxylic Acids (e.g., 3OHDC12) LCHAD LCHAD

Figure 1. Simplified pathway of long-chain fatty acid β-oxidation highlighting the role of LCHAD.

Diagnostic_Workflow cluster_lchad LCHAD Deficiency Diagnosis cluster_pbd Zellweger Spectrum Disorder Diagnosis Clinical Suspicion Clinical Suspicion Newborn Screening (Acylcarnitines) Newborn Screening (Acylcarnitines) Clinical Suspicion->Newborn Screening (Acylcarnitines) Elevated C16-OH, C18:1-OH Elevated C16-OH, C18:1-OH Newborn Screening (Acylcarnitines)->Elevated C16-OH, C18:1-OH Positive Urine Organic Acid Analysis (GC-MS) Urine Organic Acid Analysis (GC-MS) Elevated C16-OH, C18:1-OH->Urine Organic Acid Analysis (GC-MS) Increased 3-Hydroxydicarboxylic Acids Increased 3-Hydroxydicarboxylic Acids Urine Organic Acid Analysis (GC-MS)->Increased 3-Hydroxydicarboxylic Acids LCHAD Deficiency Confirmed LCHAD Deficiency Confirmed Increased 3-Hydroxydicarboxylic Acids->LCHAD Deficiency Confirmed Clinical Suspicion_PBD Clinical Suspicion Plasma VLCFA Analysis Plasma VLCFA Analysis Clinical Suspicion_PBD->Plasma VLCFA Analysis Elevated C26:0, C26:0/C22:0 ratio Elevated C26:0, C26:0/C22:0 ratio Plasma VLCFA Analysis->Elevated C26:0, C26:0/C22:0 ratio Zellweger Spectrum Disorder Confirmed Zellweger Spectrum Disorder Confirmed Elevated C26:0, C26:0/C22:0 ratio->Zellweger Spectrum Disorder Confirmed

Figure 2. Diagnostic workflow for LCHAD deficiency and Zellweger Spectrum Disorder.

Conclusion

The measurement of urinary 3-hydroxydodecanedioic acid, as part of a broader analysis of 3-hydroxydicarboxylic acids, is a valuable tool in the diagnostic workup for LCHAD deficiency. While plasma acylcarnitine profiling is the primary screening method, urinary organic acid analysis provides crucial confirmatory evidence. The distinct biomarker profiles for LCHAD deficiency and Zellweger Spectrum Disorder underscore the importance of targeted metabolic testing for the accurate diagnosis of inborn errors of metabolism. Future research may focus on establishing more precise quantitative ranges for urinary 3-hydroxydicarboxylic acids to further enhance their diagnostic utility.

References

A Comparative Analysis of (S)-3-hydroxydodecanedioyl-CoA and its Stereoisomers in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-3-hydroxydodecanedioyl-CoA and its corresponding (R)-stereoisomer. While direct experimental data for this compound is limited in publicly available literature, this comparison is built upon the well-established principles of fatty acid and dicarboxylic acid metabolism, and the known stereospecificity of the enzymes involved. This guide will delve into the metabolic context, the differential enzymatic processing of these stereoisomers, and the experimental methods used for their analysis.

Metabolic Context: Formation of 3-hydroxydodecanedioyl-CoA

Dodecanedioic acid, a 12-carbon dicarboxylic acid, is typically formed through the ω-oxidation of lauric acid (a 12-carbon fatty acid). This process occurs in the endoplasmic reticulum. Subsequently, the resulting dicarboxylic acid undergoes β-oxidation, primarily within peroxisomes, to be shortened and metabolized for energy.[1][2] An intermediate in this β-oxidation pathway is 3-hydroxydodecanedioyl-CoA. The stereochemistry of this intermediate, whether it is the (S) or (R) isomer, is crucial as it determines its subsequent metabolic fate due to the high stereospecificity of the enzymes in the β-oxidation pathway.[3][4]

The pathway can be visualized as follows:

Figure 1: Metabolic pathway for the formation of 3-hydroxydodecanedioyl-CoA.

Comparative Data of Stereoisomers

The metabolism of the (S) and (R) stereoisomers of 3-hydroxyacyl-CoAs is dictated by different sets of enzymes, which have distinct specificities. L-3-hydroxyacyl-CoA dehydrogenase (acting on S-isomers) and D-3-hydroxyacyl-CoA hydro-lyase (involved in the metabolism of R-isomers) are key examples.[3][4] Inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation and urinary excretion of 3-hydroxydicarboxylic acids.[5][6][7]

FeatureThis compound(R)-3-hydroxydodecanedioyl-CoA
Primary Enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD)D-bifunctional protein (DBP) containing D-3-hydroxyacyl-CoA dehydratase/dehydrogenase activities
Metabolic Pathway Standard peroxisomal and mitochondrial β-oxidationPrimarily peroxisomal β-oxidation, especially for branched-chain fatty acids and certain dicarboxylic acids
Enzyme Specificity LCHAD is highly specific for the (S)- or L-isomer.[8]DBP enzymes are specific for the (R)- or D-isomer.
Metabolic Fate Readily oxidized to 3-ketododecanedioyl-CoA in the β-oxidation cycle.Can be converted to the (S)-isomer by an epimerase or directly processed by D-specific enzymes.[4]
Pathological Relevance Accumulates in LCHAD deficiency.May accumulate in DBP deficiency.
Typical Substrate Origin Hydration of a trans-2-enoyl-CoA by enoyl-CoA hydratase.Can be formed during the oxidation of unsaturated fatty acids with double bonds at even-numbered positions.

Experimental Protocols

A crucial aspect of studying stereoisomers is the ability to separate and quantify them accurately. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is a standard method.

This protocol provides a general workflow for the separation and analysis of (S)- and (R)-3-hydroxyacyl-CoA esters from biological samples.

  • Sample Preparation and Acyl-CoA Extraction:

    • Homogenize tissue samples (e.g., liver, fibroblasts) in a cold phosphate (B84403) buffer (pH 4.9).

    • Add 2-propanol and acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs.[9]

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

    • Purify the acyl-CoAs from the extract using solid-phase extraction (SPE) with an oligonucleotide purification column.[9]

    • Elute the acyl-CoAs with 2-propanol and concentrate the eluent.

  • Chiral HPLC Separation:

    • Use an HPLC system equipped with a chiral stationary phase column. Cyclodextrin-based columns are commonly used for enantiomeric separation.[10]

    • Employ a binary gradient elution system. For example, Solvent A could be an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and Solvent B an organic solvent like acetonitrile.[9]

    • Optimize the gradient and flow rate to achieve baseline separation of the (S) and (R) isomers.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Couple the HPLC eluent to a tandem mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • The precursor ion for 3-hydroxydodecanedioyl-CoA would be its molecular mass, and product ions would be generated by fragmentation of the molecule (e.g., loss of the CoA moiety).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Buffer Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile/Propanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC Chiral HPLC Separation Purification->HPLC Inject Purified Extract MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data Data Analysis and Quantification MSMS->Data

Figure 2: Experimental workflow for chiral analysis of 3-hydroxyacyl-CoAs.

Conclusion

The stereochemistry of 3-hydroxydodecanedioyl-CoA is a critical determinant of its role and fate in cellular metabolism. The (S)-isomer is the substrate for the canonical β-oxidation pathway, while the (R)-isomer is handled by a different set of stereospecific enzymes. Understanding these differences is paramount for researchers in metabolic diseases, as the accumulation of specific stereoisomers can be a diagnostic marker for certain genetic disorders. For drug development professionals, the stereospecificity of these metabolic pathways has significant implications for the design and testing of drugs that may interact with or be metabolized through fatty acid oxidation pathways. The methodologies outlined in this guide provide a framework for the accurate analysis of these important metabolic intermediates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (S)-3-hydroxydodecanedioyl-CoA, a key intermediate in the ω- and β-oxidation of dicarboxylic acids, is crucial for understanding metabolic disorders and for the development of novel therapeutics. The cross-validation of analytical methods is a critical step to ensure data integrity, reliability, and comparability across different analytical platforms and laboratories. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the most common analytical techniques.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic AssayCapillary Electrophoresis (CE)
Limit of Detection (LOD) High (fmol to pmol)Moderate (pmol)Moderate to High (pmol to nmol)High (pmol)[1]
Limit of Quantification (LOQ) High (fmol to pmol)Moderate (pmol to nmol)Moderate to High (pmol to nmol)High (pmol)
Linearity (R²) >0.99>0.99Variable>0.99
Precision (%RSD) <15%<20%<20%<10%
Specificity Very HighModerate (potential for co-elution)High (enzyme-dependent)High
Throughput HighModerateLow to ModerateModerate
Derivatization Required NoYes (for fluorescence detection)NoNo
Cost HighModerateLowModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/Fluorescence)

This method offers a cost-effective alternative to LC-MS/MS, though it may require derivatization for enhanced sensitivity.

Sample Preparation and Derivatization (for Fluorescence Detection):

  • Perform an initial solid-phase extraction as described for the LC-MS/MS method.

  • To the dried eluent, add a fluorescent labeling agent specific for the thiol group of Coenzyme A (e.g., monobromobimane).

  • Incubate the reaction mixture as per the derivatization reagent's protocol.

  • Quench the reaction and inject the sample into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve the derivatized analyte from interferences.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Enzymatic Assay

Enzymatic assays provide a functional measure of the analyte based on its interaction with a specific enzyme.

Principle:

This assay is based on the oxidation of this compound by a specific 3-hydroxyacyl-CoA dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically at 340 nm. A coupled assay system can be employed to enhance the reaction's irreversibility and eliminate product inhibition.[2]

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD+, and the sample containing this compound.

  • Initiate the reaction by adding a specific long-chain 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance or fluorescence at 340 nm over time.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume.

Protocol:

  • Prepare a background electrolyte solution (e.g., 50 mM phosphate buffer, pH 7.0).

  • Inject the sample into the capillary.

  • Apply a high voltage across the capillary to effect separation.

  • Detect the separated analytes using a UV detector, typically at 254 nm.

  • Quantify this compound based on peak area relative to a standard curve.

Mandatory Visualizations

Metabolic Pathway of Dicarboxylic Acid Oxidation

The following diagram illustrates the metabolic pathway involving this compound, which is formed from dodecanedioic acid via ω-oxidation and subsequently enters the peroxisomal β-oxidation pathway.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum (ω-Oxidation) cluster_Peroxisome Peroxisome (β-Oxidation) Dodecanoic Acid Dodecanoic Acid ω-Hydroxydodecanoic Acid ω-Hydroxydodecanoic Acid Dodecanoic Acid->ω-Hydroxydodecanoic Acid CYP450 Dodecanedioic Acid Dodecanedioic Acid ω-Hydroxydodecanoic Acid->Dodecanedioic Acid ADH/ALDH Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase This compound This compound Dodecanedioyl-CoA->this compound Acyl-CoA Oxidase Enoyl-CoA Hydratase 3-Oxododecanedioyl-CoA 3-Oxododecanedioyl-CoA This compound->3-Oxododecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl-CoA + Acetyl-CoA Decanedioyl-CoA + Acetyl-CoA 3-Oxododecanedioyl-CoA->Decanedioyl-CoA + Acetyl-CoA Thiolase

Caption: Metabolic pathway of dodecanedioic acid via ω- and peroxisomal β-oxidation.

General Workflow for Cross-Validation of Analytical Methods

The cross-validation process ensures that different analytical methods yield comparable results for the same analyte in a given sample.

Cross_Validation_Workflow cluster_Methods Analytical Methods Method_A Method A (e.g., LC-MS/MS) Data_Comparison Compare Results (e.g., Bland-Altman plot, regression analysis) Method_A->Data_Comparison Method_B Method B (e.g., HPLC-UV) Method_B->Data_Comparison Sample_Set Prepare Sample Set (Calibration Standards, QCs, Incurred Samples) Analysis Analyze Samples by Both Methods Sample_Set->Analysis Analysis->Method_A Analysis->Method_B Acceptance Assess Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance Conclusion Methods are Comparable Acceptance->Conclusion Pass Investigation Investigate Discrepancies Acceptance->Investigation Fail

Caption: General workflow for the cross-validation of two analytical methods.

References

A Researcher's Guide to Comparing the Metabolic Flux of (S)-3-Hydroxydodecanedioyl-CoA Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic flux of specific molecules like (S)-3-hydroxydodecanedioyl-CoA is crucial for elucidating cellular bioenergetics and identifying potential therapeutic targets. This guide provides a framework for comparing the metabolic flux of this compound in different cell lines, offering detailed experimental protocols and data presentation strategies.

This compound is an intermediate in the peroxisomal β-oxidation pathway for dicarboxylic acids. Variations in the metabolic flux of this molecule across different cell lines can shed light on the metabolic reprogramming inherent in various physiological and pathological states, including cancer.[1][2][3] The following sections outline a comprehensive approach to designing and executing a comparative study.

Comparative Analysis of Metabolic Flux
Cell LineTissue of OriginMetabolic PhenotypeThis compound Flux (nmol/mg protein/hr)Key Enzyme Expression (Relative Fold Change)
HEK-293 KidneyHigh mitochondrial activity15.2 ± 1.8ACOX1: 1.0
HepG2 LiverActive fatty acid metabolism25.7 ± 2.5ACOX1: 2.3
MCF-7 Breast CancerWarburg effect8.9 ± 1.1ACOX1: 0.6
PC-3 Prostate CancerHigh lipid synthesis12.4 ± 1.5ACOX1: 1.2

Table 1: Hypothetical Comparative Data of this compound Metabolic Flux. This table provides an example of how to present quantitative data for easy comparison of metabolic flux and related enzyme expression across different cell lines. Data would be generated using the experimental protocols outlined below.

Detailed Experimental Protocols

To obtain the comparative data, a robust experimental workflow is essential. The following protocols are based on established methodologies for measuring fatty acid oxidation and metabolic flux.[4][5][6]

Cell Culture and Preparation
  • Cell Lines: Select a panel of cell lines with diverse metabolic phenotypes (e.g., HEK-293, HepG2, MCF-7, PC-3).

  • Culture Conditions: Grow cells in a standardized culture medium (e.g., DMEM with 10% FBS) to ensure consistency. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Harvest cells during the mid-logarithmic growth phase to ensure metabolic stability.

Stable Isotope Labeling and Metabolic Flux Analysis

This method allows for the tracing of a labeled substrate through the metabolic pathway.

  • Substrate: Synthesize or procure a stable isotope-labeled precursor of this compound, such as ¹³C-labeled dodecanedioic acid.

  • Labeling: Incubate the cultured cells with the ¹³C-labeled dodecanedioic acid for a defined period (e.g., 24 hours).

  • Metabolite Extraction: After incubation, wash the cells with ice-cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the extract.

  • LC-MS/MS Analysis: Separate and quantify the ¹³C-labeled this compound and other pathway intermediates from the cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Flux Calculation: The rate of appearance of the labeled this compound, normalized to total protein content and time, represents the metabolic flux.

Quantification of Key Enzyme Expression
  • Protein Extraction: Lyse a parallel set of cultured cells to extract total protein.

  • Western Blotting: Use specific antibodies to quantify the protein expression levels of key enzymes in the peroxisomal β-oxidation pathway, such as Acyl-CoA Oxidase 1 (ACOX1).

  • qRT-PCR: Isolate RNA from a parallel set of cells and perform quantitative real-time PCR to measure the mRNA expression levels of the genes encoding these enzymes.

Visualizing the Experimental and Metabolic Pathways

Diagrams are crucial for understanding the complex relationships in metabolic studies. The following are Graphviz DOT language scripts for generating the experimental workflow and the relevant metabolic pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_analysis Analysis HEK293 HEK-293 Incubation Incubate with ¹³C-Dodecanedioic Acid HEK293->Incubation HepG2 HepG2 HepG2->Incubation MCF7 MCF-7 MCF7->Incubation PC3 PC-3 PC3->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Protein_Analysis Protein/RNA Extraction Incubation->Protein_Analysis LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Flux_Calculation Flux Calculation LCMS->Flux_Calculation Data_Comparison Comparative Data Analysis Flux_Calculation->Data_Comparison Western_PCR Western Blot / qRT-PCR Protein_Analysis->Western_PCR Western_PCR->Data_Comparison

Figure 1. Experimental workflow for comparing metabolic flux.

Peroxisomal_Beta_Oxidation Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA ACOX1 ACOX1 Dodecanedioyl_CoA->ACOX1 trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA HSD17B4_E HSD17B4 (enoyl-CoA hydratase) trans_2_Dodecenoyl_CoA->HSD17B4_E S_3_hydroxy This compound HSD17B4_D HSD17B4 (dehydrogenase) S_3_hydroxy->HSD17B4_D Ketoacyl_CoA 3-Ketododecanedioyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Decanedioyl_CoA Decanedioyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->trans_2_Dodecenoyl_CoA HSD17B4_E->S_3_hydroxy HSD17B4_D->Ketoacyl_CoA Thiolase->Decanedioyl_CoA Thiolase->Acetyl_CoA

Figure 2. Peroxisomal β-oxidation of dicarboxylic acids.

This guide provides a foundational framework for conducting a comparative analysis of this compound metabolic flux. By employing these standardized protocols and data presentation methods, researchers can generate reproducible and comparable data, contributing to a deeper understanding of cellular metabolism in health and disease.

References

Unraveling the Metabolic Role of (S)-3-Hydroxydodecanedioyl-CoA: A Comparative Guide Using Hypothetical Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis to elucidate the posited role of (S)-3-hydroxydodecanedioyl-CoA in fatty acid metabolism through the lens of a hypothetical knockout mouse model. While direct knockout studies for the enzyme(s) specifically metabolizing this compound are not currently available in published literature, this document synthesizes data from related knockout models of long-chain fatty acid oxidation to project the anticipated metabolic consequences. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and related metabolic pathways.

This compound is an intermediate in the metabolism of dicarboxylic acids, which are themselves products of omega-oxidation of monocarboxylic fatty acids. The breakdown of these dicarboxylic acids is thought to occur primarily through the peroxisomal β-oxidation pathway.[1][2][3] Disruptions in this pathway can lead to an accumulation of dicarboxylic acids, a condition known as dicarboxylic aciduria, which is often observed in patients with fatty acid oxidation disorders.

To explore the potential function of this compound, we propose a hypothetical knockout model targeting a long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) with presumed activity towards dicarboxylic acid-CoAs. The expected phenotype of such a model would parallel that of existing LCHAD knockout mice, which exhibit impaired long-chain fatty acid oxidation.[4][5]

Comparative Analysis of a Hypothetical LCHAD Knockout Model

This section compares the anticipated metabolic and physiological characteristics of a hypothetical LCHAD knockout mouse model (LCHAD-/-) with a wild-type (WT) counterpart. The data presented is extrapolated from studies on existing long-chain acyl-CoA dehydrogenase knockout mice.[4][5][6]

Table 1: Metabolic Profile Comparison

ParameterWild-Type (WT)Hypothetical LCHAD-/-Percentage Change
Plasma Acylcarnitines (Long-Chain)NormalElevated> 200%
Urinary Dicarboxylic AcidsLow/UndetectableMarkedly Elevated> 500%
Blood Glucose (Fasting)NormalHypoglycemia~ 40-60% Decrease
Ketone Body Production (Fasting)NormalImpaired (Hypoketosis)~ 70-90% Decrease
Free Fatty Acids (Fasting)NormalElevated~ 150-250% Increase

Table 2: Physiological and Histological Comparison

ParameterWild-Type (WT)Hypothetical LCHAD-/-Observations
Fasting ToleranceNormalSeverely ReducedInability to maintain energy homeostasis during fasting.
Liver HistologyNormalHepatic Steatosis (Fatty Liver)Micro- and macrovesicular lipid accumulation.
Cardiac FunctionNormalCardiomyopathy, Myocardial DegenerationLipid accumulation in cardiac muscle, potential for reduced systolic function.[5][6]
Body WeightNormalPotential for lower body weight, failure to thrive.Especially under metabolic stress.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of a hypothetical LCHAD-/- mouse model.

1. Generation of a LCHAD Knockout Mouse Model:

A Cre-LoxP system would be utilized to generate a liver-specific knockout of the targeted LCHAD gene to circumvent potential embryonic lethality.[7] Mice carrying floxed LCHAD alleles would be crossed with mice expressing Cre recombinase under the control of an albumin promoter. Offspring would be genotyped via PCR to identify LCHAD-/-, LCHAD+/-, and WT littermates.

2. Metabolic Phenotyping:

  • Fasting Challenge: Mice would be fasted for a period of 4-6 hours. Blood samples would be collected at baseline and at the end of the fasting period for analysis of glucose, ketone bodies, and free fatty acids.

  • Acylcarnitine Profiling: Plasma acylcarnitine profiles would be determined using tandem mass spectrometry (MS/MS). This technique allows for the quantification of individual acylcarnitine species.

  • Urinary Organic Acid Analysis: Urine samples would be collected and analyzed by gas chromatography-mass spectrometry (GC/MS) to quantify the levels of dicarboxylic acids and other organic acid intermediates.

3. Histological Analysis:

Liver and heart tissues would be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections would be stained with Hematoxylin and Eosin (H&E) to assess overall morphology and with Oil Red O to visualize lipid accumulation.

Visualizing the Metabolic Impact

The following diagrams illustrate the theoretical metabolic pathway and the experimental workflow for investigating the role of this compound.

metabolic_pathway cluster_omega_oxidation Omega-Oxidation (ER) cluster_peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Dicarboxylic Acid Dicarboxylic Acid Long-Chain Fatty Acid->Dicarboxylic Acid CYP4A Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA Dicarboxylic Acid->Dicarboxylic Acid-CoA Acyl-CoA Synthetase S_3_hydroxy This compound Dicarboxylic Acid-CoA->S_3_hydroxy Acyl-CoA Oxidase 3-ketoacyl-CoA 3-ketoacyl-CoA Shorter Dicarboxylic Acid-CoA Shorter Dicarboxylic Acid-CoA 3-ketoacyl-CoA->Shorter Dicarboxylic Acid-CoA Thiolase S_3_hydroxy->3-ketoacyl-CoA LCHAD (Hypothetical Knockout) Succinyl-CoA Succinyl-CoA Shorter Dicarboxylic Acid-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Hypothetical metabolic pathway of dodecanedioic acid.

experimental_workflow cluster_model_generation Model Generation cluster_phenotyping Phenotypic Analysis Cre-LoxP System Cre-LoxP System LCHAD Floxed Mice LCHAD Floxed Mice Breeding Breeding LCHAD Floxed Mice->Breeding Alb-Cre Mice Alb-Cre Mice Alb-Cre Mice->Breeding Genotyping (PCR) Genotyping (PCR) Breeding->Genotyping (PCR) LCHAD-/- Mice LCHAD-/- Mice Genotyping (PCR)->LCHAD-/- Mice Fasting Challenge Fasting Challenge LCHAD-/- Mice->Fasting Challenge Tissue Collection Tissue Collection LCHAD-/- Mice->Tissue Collection Wild-Type Control Wild-Type Control LCHAD-/- Mice->Wild-Type Control Metabolite Analysis Blood Glucose Ketones Acylcarnitines (MS/MS) Urinary Organic Acids (GC/MS) Fasting Challenge->Metabolite Analysis Data Comparison Data Comparison Metabolite Analysis->Data Comparison Histology H&E Staining Oil Red O Staining Tissue Collection->Histology Histology->Data Comparison Wild-Type Control->Fasting Challenge Wild-Type Control->Tissue Collection

References

Independent Verification of (S)-3-hydroxydodecanedioyl-CoA Pathway Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the independent verification of the (S)-3-hydroxydodecanedioyl-CoA pathway and its interactions. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their studies.

Introduction to the this compound Pathway

The this compound pathway is a crucial component of fatty acid metabolism, specifically the β-oxidation of dicarboxylic acids. Dicarboxylic acids are formed through the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important when mitochondrial β-oxidation is impaired. The subsequent β-oxidation of these dicarboxylic acids, including the formation and degradation of this compound, occurs in both mitochondria and peroxisomes.

A key enzyme in this pathway is the mitochondrial trifunctional protein (MTP), which possesses long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity. Deficiencies in LCHAD lead to the accumulation of 3-hydroxydicarboxylic acids in bodily fluids, making the analysis of these metabolites a critical diagnostic tool for certain fatty acid oxidation disorders.

Analytical Methods for Pathway Verification

The independent verification of the this compound pathway primarily relies on the accurate quantification of its intermediates and the measurement of key enzyme activities. The two main analytical approaches are mass spectrometry-based methods for metabolite quantification and enzyme assays for functional analysis.

Comparison of Mass Spectrometry Platforms

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common platforms for the analysis of 3-hydroxydicarboxylic acids.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds. Requires derivatization for non-volatile analytes like dicarboxylic acids.Separates compounds based on their polarity in a liquid mobile phase. Can analyze a broader range of compounds with minimal sample preparation.[1]
Sample Preparation More complex, requiring derivatization (e.g., trimethylsilylation) to increase volatility.[2]Simpler sample preparation, often involving centrifugation and dilution.[3]
Sensitivity & Specificity High sensitivity and specificity, especially when using stable isotope dilution methods.[2]Generally offers higher sensitivity and specificity due to the use of multiple reaction monitoring (MRM). Can achieve limits of quantitation in the low ng/mL range.[3]
Throughput Longer run times due to the chromatographic separation and derivatization steps.Shorter run times and potential for high-throughput analysis.[1][4]
Compound Coverage Limited to volatile or derivatizable compounds.Can analyze a wider range of polar and non-polar compounds.[1]

Experimental Data Summary:

A study comparing GC-MS and UPLC-MS/MS for urinary steroid profiling found that UPLC-MS/MS reduced sample preparation and run time while maintaining resolution, allowing for greater sample throughput.[4] Another comparison for benzodiazepine (B76468) analysis showed both technologies produced comparable results in terms of accuracy, but LC-MS/MS had the advantage of easier and faster sample extraction and a broader range of analyzable compounds.[1] For the analysis of propofol (B549288) and its metabolites, both GC/MS and LC/MS methods were found to be sensitive and could provide complementary data.[3]

Comparison of Enzyme Activity Assays

Enzyme assays are crucial for confirming a functional defect in the pathway, most notably in LCHAD activity. Spectrophotometric assays and immunoassays (ELISA) are two common methods.

FeatureSpectrophotometric AssaysEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Measures the change in absorbance of light as a result of the enzymatic reaction (e.g., reduction of NAD+ to NADH).[5]Uses antibodies to detect the presence and quantity of a specific enzyme.
Information Provided Measures the functional activity of the enzyme.Measures the concentration of the enzyme protein, not its activity.
Throughput Can be adapted for high-throughput screening.High-throughput capability with 96-well plate format.
Commercial Availability Reagents are widely available, and assays can be developed in-house.Commercial kits are available for various acyl-CoA dehydrogenases.[6][7][8][9]
Performance (Example) A coupled assay system for L-3-hydroxyacyl-CoA dehydrogenase has been described that is irreversible and eliminates product inhibition.[5]A commercial ELISA kit for human long-chain acyl-CoA dehydrogenase (ACADL) reports a sensitivity of 0.058 ng/mL and a detection range of 0.16-10 ng/mL.[9] Another kit reports intra-assay precision with a CV < 10% and inter-assay precision with a CV < 12%.[6][7]

Experimental Protocols

Protocol 1: Stable Isotope Dilution GC-MS Analysis of 3-Hydroxydodecanedioic Acid

This protocol is based on the synthesis of a deuterated internal standard for the accurate quantification of 3-hydroxydodecanedioic acid in urine.[2][10]

1. Synthesis of Deuterated 3-Hydroxydodecanedioic Acid (Internal Standard):

  • Detailed synthetic schemes for 3-hydroxydodecanedioic acid and its di-deuterated analog are available in the literature.[10]

2. Sample Preparation:

  • Urine samples are spiked with the deuterated internal standard.

  • Organic acids are extracted using a suitable solvent.

  • The extracted acids are derivatized to form trimethylsilyl (B98337) (TMS) esters to increase their volatility for GC-MS analysis.[2]

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph for separation.

  • The separated compounds are then introduced into a mass spectrometer.

  • Positive-ion chemical ionization is used for sensitive detection.[2]

  • Quantification is achieved by comparing the peak area of the endogenous 3-hydroxydodecanedioic acid to that of the deuterated internal standard.

Protocol 2: Spectrophotometric Assay of L-3-hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a coupled enzyme assay for measuring LCHAD activity.[5]

1. Reagents:

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • L-3-hydroxyacyl-CoA substrate of a specific chain length

  • NAD+

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

2. Procedure:

  • The reaction mixture containing the assay buffer, NAD+, 3-ketoacyl-CoA thiolase, and CoASH is prepared in a cuvette.

  • The reaction is initiated by adding the L-3-hydroxyacyl-CoA substrate.

  • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • The rate of the reaction is proportional to the LCHAD activity.

Signaling Pathways and Interactions

Long-chain acyl-CoA esters, including intermediates of the this compound pathway, are not just metabolic intermediates but also act as signaling molecules and regulators of cellular processes.

Interaction with Proteins:

  • Acyl-CoA Binding Proteins (ACBPs): These proteins bind to long-chain acyl-CoA esters, playing a role in their transport, maintaining the cellular acyl-CoA pool, and regulating the activity of various enzymes.[11]

  • Enzyme Regulation: Long-chain fatty acyl-CoA esters can act as allosteric regulators of enzymes involved in lipid metabolism.

  • Mitochondrial Proteins: Palmitoyl-CoA has been shown to be a competitive inhibitor of nucleotide binding to the uncoupling protein in brown adipose tissue mitochondria.[12]

Logical Relationship of Pathway Impairment and Disease:

Fatty Acids Fatty Acids Omega-Oxidation Omega-Oxidation Fatty Acids->Omega-Oxidation Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Beta-Oxidation Beta-Oxidation Dicarboxylic Acids->Beta-Oxidation This compound This compound Beta-Oxidation->this compound LCHAD LCHAD This compound->LCHAD Substrate for Further Oxidation Further Oxidation LCHAD->Further Oxidation Catalyzes Accumulation Accumulation of 3-Hydroxydicarboxylic Acids LCHAD->Accumulation Leads to LCHAD_Deficiency LCHAD_Deficiency LCHAD_Deficiency->LCHAD Impairs Urinary Excretion Urinary Excretion Accumulation->Urinary Excretion Results in Diagnostic Marker Diagnostic Marker Urinary Excretion->Diagnostic Marker Serves as

Caption: Impairment of LCHAD activity leads to the accumulation of 3-hydroxydicarboxylic acids.

Experimental Workflow for Method Comparison

cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Urine_Samples Urine Samples (Patients & Controls) Internal_Standard Spike with Internal Standard Urine_Samples->Internal_Standard Enzyme_Assay Enzyme Activity Assay Extraction Organic Acid Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS LC-MS/MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification of 3-Hydroxydicarboxylic Acids GC_MS->Quantification LC_MSMS->Quantification Performance_Metrics Comparison of Performance Metrics (Sensitivity, Specificity, Precision) Quantification->Performance_Metrics

Caption: Workflow for comparing analytical methods for 3-hydroxydicarboxylic acid analysis.

Conclusion

The independent verification of the this compound pathway is essential for both basic research and clinical diagnostics. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS generally offering higher throughput and broader compound coverage. Enzyme activity assays provide crucial functional information that complements metabolite analysis. For accurate quantification, the use of stable isotope dilution methods is highly recommended. The continued development and validation of these analytical techniques will further enhance our understanding of fatty acid oxidation disorders and aid in the development of new therapeutic strategies.

References

Comparative Metabolomics of (S)-3-Hydroxydodecanedioyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical approaches for the quantification of (S)-3-hydroxydodecanedioyl-CoA and related metabolites. Due to the limited availability of direct comparative studies for this compound, this document focuses on providing a framework for designing and conducting such comparative analyses, supported by established experimental data for related acyl-CoA and dicarboxylic acid species.

Introduction

This compound is a key intermediate in the ω-oxidation and subsequent β-oxidation of long-chain fatty acids. This metabolic pathway is crucial for energy homeostasis, and its dysregulation is associated with several metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] The accurate quantification of this compound and its comparison with other relevant metabolites are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.

This guide outlines the metabolic context of this compound, compares the primary analytical methodologies for its quantification, and provides detailed experimental protocols.

Metabolic Context and Rationale for Comparison

This compound is formed from dodecanedioic acid, a product of the ω-oxidation of lauric acid (a C12 fatty acid). Dodecanedioic acid is then activated to dodecanedioyl-CoA and enters the peroxisomal and mitochondrial β-oxidation pathways.[3][4] The "S" configuration and the hydroxyl group at the third carbon are characteristic of an intermediate in the β-oxidation spiral.

Inborn errors of fatty acid metabolism, such as LCHAD deficiency, can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding dicarboxylic acids in biological fluids.[1][2][5] Therefore, a comparative analysis of this compound levels against other dicarboxylic acids and acyl-CoAs can serve as a valuable diagnostic and research tool.

Logical Comparators for this compound:

  • Dodecanedioyl-CoA: The immediate precursor, allowing for the assessment of the hydroxylation step.

  • Dodecanedioic Acid: The parent dicarboxylic acid, reflecting the activity of ω-oxidation.

  • Other Long-Chain Acyl-CoAs (e.g., C14-OH, C16-OH, C18-OH acyl-CoAs): To assess the broader impact on long-chain fatty acid oxidation.

  • Medium-Chain Dicarboxylic Acids (e.g., adipic, suberic, sebacic acids): As downstream products of dodecanedioyl-CoA β-oxidation.[3]

Data Presentation: Comparison of Analytical Methods

The quantification of acyl-CoA species is analytically challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for their analysis.[6][7]

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-5 fmol~10 pmol~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~50 pmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<20%<20%
Specificity High (Mass-to-charge ratio)Moderate (Risk of co-elution)High (Enzyme-specific)
Throughput HighModerateLow to Moderate
Sample Requirement Low (µL range)ModerateModerate
Derivatization Not always requiredOften required for fluorescenceNot required

Experimental Protocols

Key Experiment: Quantification of this compound and Comparators by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound, dodecanedioyl-CoA, and other long-chain acyl-CoAs in biological samples such as tissue homogenates or cell lysates.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).

  • Centrifuge to pellet proteins and other cellular debris.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable injection solvent (e.g., 50% methanol in water).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be used for initial screening.

  • Collision Energy: Optimized for each specific MRM transition to achieve maximum signal intensity.

Mandatory Visualizations

Metabolic Pathway of this compound Lauric Acid (C12) Lauric Acid (C12) Omega-Oxidation Omega-Oxidation Lauric Acid (C12)->Omega-Oxidation Cytochrome P450 Dodecanedioic Acid Dodecanedioic Acid Omega-Oxidation->Dodecanedioic Acid CoA Activation CoA Activation Dodecanedioic Acid->CoA Activation Acyl-CoA Synthetase Dodecanedioyl-CoA Dodecanedioyl-CoA CoA Activation->Dodecanedioyl-CoA Beta-Oxidation Step 1 (Dehydrogenation) Beta-Oxidation Step 1 (Dehydrogenation) Dodecanedioyl-CoA->Beta-Oxidation Step 1 (Dehydrogenation) Acyl-CoA Dehydrogenase 2-Enoyl-Dodecanedioyl-CoA 2-Enoyl-Dodecanedioyl-CoA Beta-Oxidation Step 1 (Dehydrogenation)->2-Enoyl-Dodecanedioyl-CoA Beta-Oxidation Step 2 (Hydration) Beta-Oxidation Step 2 (Hydration) 2-Enoyl-Dodecanedioyl-CoA->Beta-Oxidation Step 2 (Hydration) Enoyl-CoA Hydratase This compound This compound Beta-Oxidation Step 2 (Hydration)->this compound Beta-Oxidation Step 3 (Dehydrogenation) Beta-Oxidation Step 3 (Dehydrogenation) This compound->Beta-Oxidation Step 3 (Dehydrogenation) 3-Hydroxyacyl-CoA Dehydrogenase 3-Keto-Dodecanedioyl-CoA 3-Keto-Dodecanedioyl-CoA Beta-Oxidation Step 3 (Dehydrogenation)->3-Keto-Dodecanedioyl-CoA Beta-Oxidation Step 4 (Thiolysis) Beta-Oxidation Step 4 (Thiolysis) 3-Keto-Dodecanedioyl-CoA->Beta-Oxidation Step 4 (Thiolysis) Thiolase Decanedioyl-CoA + Acetyl-CoA Decanedioyl-CoA + Acetyl-CoA Beta-Oxidation Step 4 (Thiolysis)->Decanedioyl-CoA + Acetyl-CoA

Caption: Metabolic pathway of this compound formation and degradation.

Experimental Workflow for Comparative Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Comparative Analysis Comparative Analysis Statistical Analysis->Comparative Analysis

Caption: Experimental workflow for comparative analysis of this compound.

References

Validating Enzyme Specificity for (S)-3-hydroxydodecanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of dicarboxylic acids, such as dodecanedioic acid, is a critical pathway in cellular lipid homeostasis. The stereospecific oxidation of (S)-3-hydroxydodecanedioyl-CoA is a key step in this process, primarily occurring within the peroxisome. Understanding the enzymatic specificity for this substrate is crucial for elucidating disease mechanisms related to fatty acid oxidation disorders and for the development of targeted therapeutics. This guide provides a comparative overview of the key enzymes involved, their substrate specificities, and detailed experimental protocols for their validation.

Key Enzymes in this compound Metabolism

The beta-oxidation of dicarboxylic acids is predominantly a peroxisomal process. The central enzymes responsible for the metabolism of this compound are the peroxisomal bifunctional enzymes, which exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. There are two main types of these enzymes in humans, distinguished by their stereospecificity.

EnzymeGeneAliasesStereospecificitySubstrate Preference
L-Bifunctional Protein (L-PBE) EHHADHL-PBE, MFP-1Acts on (S)-3-hydroxyacyl-CoA estersPrimarily straight-chain and dicarboxylic fatty acyl-CoAs.[1][2]
D-Bifunctional Protein (D-PBE) HSD17B4D-PBE, MFP-2Acts on (R)-3-hydroxyacyl-CoA estersPrimarily branched-chain fatty acyl-CoAs and bile acid intermediates.[1][3]

Note: While both enzymes are involved in peroxisomal beta-oxidation, the L-Bifunctional Protein (EHHADH) is the primary enzyme expected to act on this compound due to its stereospecificity for the (S)-enantiomer.[1][4]

Comparative Substrate Specificity

FeatureL-Bifunctional Protein (EHHADH)D-Bifunctional Protein (HSD17B4)
Stereoisomer Specificity Specific for the (S)-enantiomer of 3-hydroxyacyl-CoAs.Specific for the (R)-enantiomer of 3-hydroxyacyl-CoAs.[3]
Acyl-Chain Specificity Active on a broad range of straight-chain and dicarboxylic acyl-CoAs.[1][2]Primarily active on branched-chain acyl-CoAs and bile acid precursors.[1][3]
Relevance to this compound The primary enzyme responsible for its metabolism.Not expected to have significant activity on the (S)-isomer.

The lack of specific kinetic data for this compound highlights a significant knowledge gap and an area for future research. The experimental protocols outlined below provide a framework for generating this valuable data.

Experimental Protocols for Validating Enzyme Specificity

The following are detailed methodologies for key experiments to determine the kinetic parameters of peroxisomal bifunctional enzymes with this compound.

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This is the most common method for assaying the dehydrogenase activity of the bifunctional enzymes. The assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4)

  • This compound (substrate)

  • NAD+ (cofactor)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 0.1% (v/v) Triton X-100

    • 0.1 mg/mL BSA

    • 1 mM NAD+

  • Substrate Addition: Add varying concentrations of this compound to the reaction mixture. To accurately determine Km, substrate concentrations should typically range from 0.1 to 10 times the expected Km.

  • Enzyme Addition and Measurement:

    • Equilibrate the cuvette to 37°C in the spectrophotometer.

    • Initiate the reaction by adding a small, predetermined amount of the purified enzyme (L-PBE or D-PBE).

    • Immediately begin monitoring the change in absorbance at 340 nm over time. Record the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Considerations for Dicarboxylic Substrates: The solubility and potential for micelle formation of dicarboxylic acyl-CoAs may differ from their monocarboxylic counterparts. The inclusion of a detergent like Triton X-100 and a carrier protein like BSA is important to ensure substrate availability and prevent non-specific enzyme inhibition.

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

The hydratase activity can be measured in a coupled assay where the product of the hydratase reaction, a 3-hydroxyacyl-CoA, is immediately used as a substrate for a 3-hydroxyacyl-CoA dehydrogenase, and the resulting NADH production is monitored.

Materials:

  • Purified recombinant human L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4)

  • Dodecanedioyl-CoA (substrate for the preceding oxidase step to generate the enoyl-CoA, or the direct enoyl-CoA if available)

  • A suitable acyl-CoA oxidase to generate the enoyl-CoA in situ (if starting from the saturated dicarboxylyl-CoA)

  • NAD+

  • A specific 3-hydroxyacyl-CoA dehydrogenase (if the bifunctional enzyme being tested has low dehydrogenase activity with the product)

  • Potassium phosphate buffer (pH 7.4)

  • UV/Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture similar to the dehydrogenase assay, including buffer, NAD+, and the coupling dehydrogenase (if necessary).

  • Substrate Generation/Addition:

    • If starting with dodecanedioyl-CoA, add the acyl-CoA oxidase to generate the 2-enoyl-dodecanedioyl-CoA in the reaction mixture.

    • Alternatively, add varying concentrations of the pre-synthesized 2-enoyl-dodecanedioyl-CoA.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture to 37°C.

    • Initiate the reaction by adding the bifunctional enzyme (L-PBE or D-PBE).

    • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

  • Data Analysis: The data analysis is the same as for the dehydrogenase assay, yielding Km and Vmax for the hydratase activity.

Visualizing the Metabolic and Experimental Context

To better understand the role of these enzymes and the experimental approaches, the following diagrams illustrate the key pathways and workflows.

beta_oxidation_pathway cluster_peroxisome Peroxisome Dodecanedioic Acid Dodecanedioic Acid Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase 2-Enoyl-dodecanedioyl-CoA 2-Enoyl-dodecanedioyl-CoA Dodecanedioyl-CoA->2-Enoyl-dodecanedioyl-CoA Acyl-CoA Oxidase This compound This compound 2-Enoyl-dodecanedioyl-CoA->this compound L-PBE (Hydratase) 3-Keto-dodecanedioyl-CoA 3-Keto-dodecanedioyl-CoA This compound->3-Keto-dodecanedioyl-CoA L-PBE (Dehydrogenase) Sebacoyl-CoA + Acetyl-CoA Sebacoyl-CoA + Acetyl-CoA 3-Keto-dodecanedioyl-CoA->Sebacoyl-CoA + Acetyl-CoA Thiolase

Caption: Peroxisomal beta-oxidation of dodecanedioic acid.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Purify Recombinant Enzymes (L-PBE, D-PBE) Purify Recombinant Enzymes (L-PBE, D-PBE) Spectrophotometric Dehydrogenase Assay Spectrophotometric Dehydrogenase Assay Purify Recombinant Enzymes (L-PBE, D-PBE)->Spectrophotometric Dehydrogenase Assay Coupled Hydratase Assay Coupled Hydratase Assay Purify Recombinant Enzymes (L-PBE, D-PBE)->Coupled Hydratase Assay Synthesize this compound Synthesize this compound Synthesize this compound->Spectrophotometric Dehydrogenase Assay Synthesize this compound->Coupled Hydratase Assay Calculate Initial Velocities Calculate Initial Velocities Spectrophotometric Dehydrogenase Assay->Calculate Initial Velocities Coupled Hydratase Assay->Calculate Initial Velocities Michaelis-Menten Kinetics Michaelis-Menten Kinetics Calculate Initial Velocities->Michaelis-Menten Kinetics Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Kinetics->Determine Km and Vmax

Caption: Workflow for kinetic analysis of enzyme specificity.

logical_relationship This compound This compound L-Bifunctional Protein (EHHADH) L-Bifunctional Protein (EHHADH) This compound->L-Bifunctional Protein (EHHADH) Substrate for D-Bifunctional Protein (HSD17B4) D-Bifunctional Protein (HSD17B4) This compound->D-Bifunctional Protein (HSD17B4) Not a substrate for Metabolism Metabolism L-Bifunctional Protein (EHHADH)->Metabolism No Significant Metabolism No Significant Metabolism D-Bifunctional Protein (HSD17B4)->No Significant Metabolism

References

Assessing the Physiological Relevance of (S)-3-hydroxydodecanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the physiological relevance of (S)-3-hydroxydodecanedioyl-CoA by comparing its inferred metabolic context and potential functions with those of related, better-characterized molecules. Due to the limited direct experimental data on this compound, this document focuses on outlining its likely metabolic origins, proposing potential physiological roles based on analogous compounds, and providing detailed experimental protocols to facilitate its investigation.

Metabolic Context and Inferred Physiological Role

This compound is a dicarboxylic acyl-CoA. Its structure suggests it is an intermediate in the omega-oxidation pathway of fatty acids, specifically arising from the oxidation of (S)-3-hydroxydodecanoic acid, an intermediate of beta-oxidation. The formation of dicarboxylic acids via omega-oxidation is a crucial metabolic route when beta-oxidation is impaired or overloaded. The urinary excretion of 3-hydroxydicarboxylic acids is often considered a marker of metabolic stress.

Based on this context, this compound may play a role in:

  • Alternative Energy Metabolism: Dicarboxylic acids can serve as an alternative energy source, particularly in tissues like the liver and kidney. They can be metabolized through peroxisomal beta-oxidation.

  • Metabolic Regulation: As an acyl-CoA, it has the potential to act as a signaling molecule, influencing enzyme activity and gene expression related to lipid metabolism and energy homeostasis.

  • Pathophysiological Marker: Elevated levels may be indicative of underlying metabolic dysfunction, such as defects in fatty acid oxidation.

The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound.

Metabolic Pathway of this compound Fatty_Acid Fatty Acid (e.g., Dodecanoic Acid) Beta_Oxidation Beta-Oxidation Fatty_Acid->Beta_Oxidation S_3_hydroxydodecanoyl_CoA (S)-3-hydroxydodecanoyl-CoA Beta_Oxidation->S_3_hydroxydodecanoyl_CoA Omega_Oxidation Omega-Oxidation (Endoplasmic Reticulum) S_3_hydroxydodecanoyl_CoA->Omega_Oxidation S_3_hydroxydodecanedioic_acid (S)-3-hydroxydodecanedioic acid Omega_Oxidation->S_3_hydroxydodecanedioic_acid Acyl_CoA_Synthetase Acyl-CoA Synthetase S_3_hydroxydodecanedioic_acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Target_Molecule->Peroxisomal_Beta_Oxidation Energy_Production Energy Production Peroxisomal_Beta_Oxidation->Energy_Production

Proposed metabolic pathway for this compound formation.

Comparison with Alternative/Related Molecules

To infer the potential physiological relevance of this compound, it is useful to compare it with other dicarboxylic acids and 3-hydroxyacyl-CoAs for which more experimental data is available.

Molecule ClassExample(s)Known/Proposed Physiological EffectsSupporting Experimental Evidence
Dicarboxylic Acids Dodecanedioic acid (DC12), Sebacic acid (C10)Can serve as an alternative energy substrate, improve insulin (B600854) resistance, and increase energy expenditure.[1]- Mice fed a diet with DC12 showed increased metabolic rate, reduced body fat, and improved glucose tolerance.[1] - Can be β-oxidized in peroxisomes.
Long-Chain 3-Hydroxy Fatty Acids 3-hydroxydodecanoic acid (3-HDDA), 3-hydroxytetradecanoic acid (3-HTA)Can act as uncouplers of mitochondrial oxidative phosphorylation, potentially leading to impaired energy homeostasis.[2]- In isolated rat heart mitochondria, 3-HTA and 3-HPA increased resting respiration and decreased the ADP/O ratio.[2] - 3-HDDA, 3-HTA, and 3-HPA decreased the mitochondrial membrane potential.[2]
Long-Chain Acyl-CoAs Palmitoyl-CoA, Oleoyl-CoAAct as signaling molecules that can regulate enzyme activity (e.g., acetyl-CoA carboxylase) and gene transcription (e.g., via PPARs).- Low nanomolar concentrations of acyl-CoAs affect the activity of various enzymes and transcription factors.

Experimental Protocols for Assessing Physiological Relevance

The following are detailed methodologies for key experiments to investigate the physiological effects of this compound.

Cell Viability Assays (MTT/XTT)

These assays assess the effect of this compound on cell viability and proliferation.

Experimental Workflow:

Cell Viability Assay Workflow Cell_Culture 1. Seed cells in a 96-well plate Treatment 2. Treat cells with varying concentrations of This compound Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Add_Reagent 4. Add MTT or XTT reagent Incubation->Add_Reagent Incubate_Reagent 5. Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Solubilize 6. (For MTT) Add solubilization solution Incubate_Reagent->Solubilize MTT only Measure_Absorbance 7. Measure absorbance (570 nm for MTT, 450 nm for XTT) Incubate_Reagent->Measure_Absorbance Solubilize->Measure_Absorbance Analyze_Data 8. Analyze data to determine cell viability Measure_Absorbance->Analyze_Data

Workflow for MTT/XTT cell viability assays.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, C2C12) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound and dilute it in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[3]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm.

Mitochondrial Membrane Potential Assay

This assay determines if this compound affects mitochondrial function, similar to other 3-hydroxy fatty acids.

Experimental Workflow:

Mitochondrial Membrane Potential Assay Workflow Cell_Culture 1. Seed cells on a suitable plate for microscopy or flow cytometry Treatment 2. Treat cells with This compound and controls (e.g., FCCP) Cell_Culture->Treatment Staining 3. Stain cells with a membrane potential-sensitive dye (e.g., TMRM, TMRE, JC-1) Treatment->Staining Incubation 4. Incubate for 20-30 minutes Staining->Incubation Wash 5. Wash cells to remove excess dye Incubation->Wash Analysis 6. Analyze fluorescence by microscopy or flow cytometry Wash->Analysis

Workflow for mitochondrial membrane potential assay.

Protocol (using TMRE):

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or in appropriate plates for flow cytometry.

  • Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include a positive control for depolarization (e.g., 10 µM FCCP for 10 minutes).

  • Staining: Add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium to a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.[4]

  • Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.

  • Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with an appropriate laser and emission filter.

Gene Expression Analysis (qPCR)

This method can determine if this compound treatment alters the expression of genes involved in fatty acid metabolism, energy regulation, or cellular stress.

Experimental Workflow:

qPCR Workflow Cell_Treatment 1. Treat cells with This compound RNA_Extraction 2. Extract total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. Set up qPCR reaction (cDNA, primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Run qPCR qPCR_Setup->qPCR_Run Data_Analysis 6. Analyze data (ΔΔCt method) and determine relative gene expression qPCR_Run->Data_Analysis

Workflow for gene expression analysis by qPCR.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described in the cell viability protocol. After the treatment period, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., CPT1, ACADL, PPARα) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[5]

Conclusion

While direct evidence for the physiological relevance of this compound is currently lacking, its metabolic context strongly suggests a role in alternative fatty acid metabolism, particularly under conditions of metabolic stress. By drawing comparisons with related dicarboxylic acids and 3-hydroxyacyl-CoAs, and by employing the detailed experimental protocols provided in this guide, researchers can systematically investigate its potential effects on cellular bioenergetics, signaling, and gene expression. Such studies will be crucial in elucidating the specific physiological and pathophysiological roles of this intriguing metabolite.

References

Safety Operating Guide

Safe Disposal of (S)-3-hydroxydodecanedioyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the disposal of (S)-3-hydroxydodecanedioyl-CoA, a thioester compound. The following information is designed to provide essential safety and logistical information to minimize risk and ensure compliance with standard laboratory practices.

I. Understanding the Compound and Associated Hazards

II. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment is worn and that work is conducted in a designated and properly ventilated area, such as a fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsPurpose
Eye Protection Chemical splash gogglesProtects eyes from splashes of the compound or disposal reagents.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required if working in a fume hood. If aerosols may be generated outside of a fume hood, a respirator may be necessary.Prevents inhalation of any aerosols or dust.

General Safety Precautions:

  • Avoid generating dust or aerosols.[2]

  • Ensure adequate ventilation at all times.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

III. Disposal Procedure: Chemical Degradation via Hydrolysis

The recommended procedure for the disposal of this compound is through chemical degradation by hydrolysis. This process will break the thioester bond, resulting in the formation of 3-hydroxydodecanedioic acid and Coenzyme A.[1][3] This method is preferable to direct disposal as it reduces the reactivity of the compound.

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup:

    • For every 1 gram of this compound to be disposed of, use at least a 10-fold molar excess of the alkaline solution in a suitable container (e.g., a beaker or flask) equipped with a magnetic stirrer.

    • Slowly add the this compound to the stirring alkaline solution at room temperature.

  • Reaction:

    • Allow the mixture to stir for at least 24 hours at room temperature to ensure complete hydrolysis. The reaction can be gently heated (e.g., to 40-50°C) to accelerate the process, but this should be done with caution in a well-ventilated fume hood.

  • Neutralization:

    • After the hydrolysis is complete, cool the solution to room temperature if it was heated.

    • Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal:

    • The resulting neutralized aqueous solution contains the sodium or potassium salt of 3-hydroxydodecanedioic acid, Coenzyme A, and sodium or potassium chloride.

    • This solution should be disposed of as aqueous chemical waste in accordance with your institution's and local regulations for the disposal of sulfur-containing organic compounds.[4][5] Do not pour down the drain unless permitted by local ordinances for this type of neutralized waste.

    • Label the waste container clearly with its contents.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust.[2] For a liquid spill, absorb it with an inert material such as vermiculite, dry sand, or earth.

  • Collect: Place the contained material into a suitable, labeled container for disposal.

  • Clean: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.

V. Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Chemical Degradation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Fume Hood A->B C Prepare 1M NaOH or KOH Solution B->C D Add this compound to Alkaline Solution C->D E Stir for 24 Hours at Room Temperature D->E F Cool Solution to Room Temperature E->F G Neutralize with 1M HCl to pH 6-8 F->G H Transfer to Labeled Aqueous Waste Container G->H I Dispose According to Institutional and Local Regulations H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-3-hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While (S)-3-hydroxydodecanedioyl-CoA is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure and maintain purity. The primary risks are inhalation of the powder form and contact with skin or eyes.

Recommended Personal Protective Equipment:

A risk assessment should be performed for any non-sterile compounding to determine the appropriate precautions.[1] The minimum PPE for laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[2] For prolonged contact, consider double-gloving.
Eye and Face Protection Safety Glasses with Side ShieldsRequired for protection against splashes and particles.[2][3]
Chemical GogglesRecommended when there is a significant risk of splashing.[2][4]
Face ShieldTo be used in conjunction with goggles for maximum protection from splashes.[1][5]
Body Protection Laboratory CoatProtects skin and clothing from contamination.[2][4]
Respiratory Protection N95 or N100 NIOSH-approved maskRecommended when handling the powder form to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Don PPE: Before handling, put on the required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use anti-static weigh paper or a weighing boat. Avoid creating dust clouds. Small quantities (<1kg) may be dispensed manually with proper ventilation control.[6]

  • Dissolution: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Coenzyme A is soluble in water but generally insoluble in most organic solvents.[7]

2.2. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols or dust.

  • Avoid Contamination: Use sterile techniques and equipment if the compound is to be used in biological assays.

  • Temperature Control: Be aware that Coenzyme A and its derivatives can be unstable at higher temperatures.[7] Store and handle according to the manufacturer's recommendations, typically at or below -20°C for long-term storage.

2.3. Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Decontaminate: Clean the spill area with an appropriate detergent and water.

  • Dispose: Place all spill cleanup materials in a sealed container for proper disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Chemical Waste Stream: Dispose of the compound as chemical waste. Do not pour down the drain unless authorized by your institution's environmental health and safety department.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound Store Store at ≤ -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder in Hood Don_PPE->Weigh Dissolve Dissolve in Buffer Weigh->Dissolve Use_in_Assay Use in Experimental Assay Dissolve->Use_in_Assay Record_Data Record Data Use_in_Assay->Record_Data Collect_Waste Collect Liquid & Solid Waste Record_Data->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Chemical Waste Stream Label_Waste->Dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.